3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-benzyl-6-oxa-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-4-9(5-3-1)6-12-7-10-11(8-12)13-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOHWZBGWRAMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431135 | |
| Record name | 3-benzyl-6-oxa-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75390-09-9 | |
| Record name | 3-benzyl-6-oxa-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Abstract: The 3-azabicyclo[3.1.0]hexane scaffold is a pivotal structural motif in medicinal chemistry, forming the core of various biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic nature provides a unique three-dimensional framework for interacting with biological targets. This guide focuses on the structural analysis of a specific derivative, 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane, and its analogues. While detailed experimental data for this exact compound is not extensively available in public literature, this document consolidates information on its core structure, methods for its synthesis and characterization based on closely related analogues, and its relevance in a therapeutic context.
Core Molecular Structure
This compound is a bicyclic compound featuring a pyrrolidine ring fused with an epoxide ring. The nitrogen atom at position 3 is substituted with a benzyl group. This structure (CAS No. 75390-09-9) combines the rigidity of the bicyclo[3.1.0]hexane system with the synthetic versatility of the benzyl protecting group. The epoxide ring introduces significant strain, making it a key reactive site for ring-opening reactions, which is a common strategy in the synthesis of more complex nitrogen-containing molecules.[3][4][5]
Caption: Molecular structure of this compound.
Synthesis and Experimental Protocols
The synthesis of the 6-oxa-3-azabicyclo[3.1.0]hexane core is typically achieved through the epoxidation of a pyrroline precursor. While a specific protocol for the 3-Benzyl derivative is not detailed in readily accessible literature, the procedure for the closely related 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane serves as an excellent reference methodology.[6] The benzyl group can be introduced via standard N-alkylation techniques.
Experimental Protocol: Synthesis of 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane [6]
-
Objective: To synthesize the bicyclic epoxide core from an alkene precursor.
-
Materials:
-
N-Boc-3-pyrroline (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (approx. 1.25 eq)
-
Dichloromethane (DCM)
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
N-Boc-3-pyrroline (e.g., 4.0 g, 0.024 mol) is dissolved in dichloromethane (40 mL) at room temperature.[6]
-
m-CPBA (0.3 mol) is added to the solution.[6]
-
The reaction mixture is stirred at room temperature for 12 hours.[6]
-
Reaction progress is monitored by an appropriate method (e.g., TLC).
-
Upon completion, the reaction is quenched by adding aqueous sodium sulfite solution to destroy excess peroxide.[6]
-
The organic layer is separated and washed with aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.[6]
-
The organic phase is dried and concentrated under reduced pressure to yield the product, 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane.[6]
-
Caption: Experimental workflow for the synthesis of the bicyclic core.
Structural Characterization Data
Structural elucidation of bicyclic aziridines and epoxides relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7] While a complete dataset for this compound is not publicly available, the reported ¹H NMR data for its 3-Boc analogue provides insight into the chemical shifts expected for the core proton environments.[6]
Table 1: ¹H NMR Spectroscopic Data for 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Protons) | Reference |
| 3.73 | m | 2H | H-2, H-5 (Pyrrolidine) | [6] |
| 3.60 | m | 2H | H-1, H-4 (Bridgehead) | [6] |
| 3.23 | m | 2H | H-2, H-5 (Pyrrolidine) | [6] |
| 1.37 | s | 9H | tert-Butyl (Boc group) | [6] |
Data acquired in CDCl₃ at 400 MHz.
For the title compound, this compound, one would additionally expect to see signals corresponding to the benzylic protons (a singlet around 3.5-4.5 ppm) and the aromatic protons of the phenyl ring (multiplets between 7.2-7.4 ppm). Further 2D NMR experiments, such as COSY, HSQC, and HMBC, would be required for unambiguous assignment of all proton and carbon signals.
Biological and Therapeutic Context
The 3-azabicyclo[3.1.0]hexane ring system is recognized as a "bioisostere" or conformationally-restricted analogue of piperidine and other amine-containing motifs found in bioactive molecules.[2] This structural rigidity can lead to enhanced binding affinity and selectivity for specific biological targets.
Derivatives of this scaffold are notably explored as modulators of metabotropic glutamate receptors (mGluRs), specifically as positive allosteric modulators (PAMs) of the mGluR2 receptor.[1] mGluR2 is a key therapeutic target for neurological and psychiatric disorders, including anxiety and schizophrenia. PAMs do not activate the receptor directly but enhance the response of the receptor to the endogenous ligand, glutamate. This offers a more nuanced approach to modulating neurotransmission compared to direct agonists or antagonists.
Caption: Role of an mGluR2 PAM in modulating synaptic glutamate release.
Conclusion
This compound is a member of a structurally significant class of heterocyclic compounds with established relevance in medicinal chemistry. While a comprehensive public dossier on this specific molecule is sparse, its structural analysis can be reliably inferred from established methodologies and data from closely related analogues. The synthetic accessibility of the core via epoxidation, coupled with the therapeutic potential of the scaffold as demonstrated by its use in developing CNS drug candidates, ensures that this and similar compounds will remain of high interest to the drug development community. Further research into specific derivatives like the 3-Benzyl variant is warranted to fully explore their unique chemical properties and biological activities.
References
- 1. US8691849B2 - 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 6. 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane | 114214-49-2 [chemicalbook.com]
- 7. BICYCLIC METHYLENE AZIRIDINE IN REACTIONS WITH C- AND N-NUCLEOPHILES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
An In-depth Technical Guide to the Physicochemical Properties of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the bicyclic compound 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane (CAS No: 75390-09-9).[1] Due to a notable absence of experimentally determined data in publicly accessible literature, this document presents a compilation of predicted values obtained from reputable computational models. Furthermore, this guide outlines detailed, standardized experimental protocols that can be employed for the empirical determination of these properties. These methodologies are presented to facilitate future laboratory work and validation of the predicted data. The document also includes a workflow diagram illustrating the logical sequence of experimental investigation for the characterization of novel compounds like this compound. Currently, there is no available information linking this compound to specific signaling pathways.
Introduction
This compound is a unique organic molecule featuring a bicyclic core structure.[1] Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their rigid conformations, which can provide high selectivity for biological targets. Understanding the physicochemical properties of this compound is a critical first step in assessing its potential as a drug candidate or a lead compound for further optimization. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide aims to provide a foundational dataset of predicted properties and the necessary experimental frameworks to validate them.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values have been obtained from computational prediction tools and should be considered as estimates pending experimental verification.
| Property | Predicted Value | Notes and Considerations |
| Molecular Formula | C₁₁H₁₃NO | - |
| Molecular Weight | 175.23 g/mol | - |
| Melting Point | Not available | Experimental determination is required for this solid compound. |
| Boiling Point | Not available | As the compound is likely a solid at room temperature, determination would require vacuum distillation to prevent decomposition. |
| Water Solubility | Log S: -2.5 to -3.5 | Predicted to be poorly soluble in water. The Log S value corresponds to a solubility of approximately 10-100 mg/L. |
| pKa (most basic) | 7.0 - 8.0 | The tertiary amine is the most basic site. This pKa suggests that the compound will be partially protonated at physiological pH (7.4). |
| LogP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental protocols that can be used to determine the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid organic compound can be determined using a melting point apparatus.[2][3][4]
-
Apparatus : Digital melting point apparatus (e.g., Mel-Temp), capillary tubes, mortar and pestle.
-
Procedure :
-
Ensure the sample of this compound is pure and dry. If necessary, pulverize a small amount of the sample into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.
-
Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first liquid droplet is observed and the temperature at which the entire sample has melted. This range represents the melting point.
-
Boiling Point Determination
For a solid compound, the boiling point is typically determined under reduced pressure to avoid decomposition at high temperatures. The micro-boiling point method is suitable for small sample quantities.[5][6][7]
-
Apparatus : Thiele tube or micro-boiling point apparatus, small test tube, capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner or oil bath).[7]
-
Procedure :
-
Place a small amount of the liquid sample (if melted) or a solution in a high-boiling solvent into a small test tube.
-
Invert a capillary tube (sealed end up) into the test tube containing the sample.
-
Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7]
-
Gently heat the side arm of the Thiele tube.[7]
-
Observe the capillary tube. As the sample heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a steady stream of bubbles is observed, remove the heat source.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7]
-
Aqueous Solubility Determination
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound in water, as outlined in OECD Guideline 105.[8][9][10][11][12]
-
Apparatus : Analytical balance, flasks with stoppers, constant temperature shaker bath, filtration apparatus (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure :
-
Add an excess amount of solid this compound to a flask containing a known volume of purified water (or a buffer of a specific pH).
-
Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the solution to stand to let undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
-
pKa Determination
Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds like amines.[13][14][15][16][17]
-
Apparatus : Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.[14][15]
-
Procedure :
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH after each incremental addition of the titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve. For a more accurate determination, the derivative of the titration curve can be plotted.[16]
-
LogP (Octanol-Water Partition Coefficient) Determination
The shake-flask method, as described in OECD Guideline 107, is the traditional method for determining the LogP value.[18][19][20][21]
-
Apparatus : Separatory funnels or vials, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure :
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of this compound in either the pre-saturated n-octanol or water.
-
Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the other pre-saturated solvent.
-
Shake the mixture vigorously for a set period to allow for partitioning between the two phases.[21]
-
Separate the two phases, if necessary, by centrifugation to break up any emulsions.[20]
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
-
Visualization of Experimental Workflow
As there is no information available regarding the involvement of this compound in any signaling pathways, a logical workflow for the experimental determination of its physicochemical properties is presented below. This diagram outlines the sequential and parallel steps a researcher would typically follow to characterize a novel compound.
Conclusion
This technical guide serves as a foundational resource for researchers interested in the physicochemical properties of this compound. While the lack of experimental data necessitates the use of predicted values, the provided protocols offer a clear path forward for the empirical validation of these important parameters. The systematic determination of these properties is essential for any future investigation into the biological activity and potential therapeutic applications of this and related bicyclic compounds. Further research is warranted to explore the biological context of this molecule, including its potential interactions with cellular signaling pathways.
References
- 1. 3-Benzyl-3-azabicyclo(3.1.0)hexan-6-amine | C12H16N2 | CID 18506997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. westlab.com [westlab.com]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. oecd.org [oecd.org]
- 9. filab.fr [filab.fr]
- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 12. oecd.org [oecd.org]
- 13. enamine.net [enamine.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. oecd.org [oecd.org]
- 19. enfo.hu [enfo.hu]
- 20. oecd.org [oecd.org]
- 21. pubs.acs.org [pubs.acs.org]
Synthesis and Characterization of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel bicyclic compound, 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane. This molecule is of significant interest to the pharmaceutical and medicinal chemistry sectors due to its structural similarity to compounds known to possess biological activity. The rigid 3-azabicyclo[3.1.0]hexane core is a key pharmacophore in various therapeutic agents, including antagonists for the μ opioid receptor and modulators of metabotropic glutamate receptors.[1][2] This guide details the synthetic pathway, experimental protocols, and characterization data for this compound, providing a foundational resource for researchers in drug discovery and development.
Synthesis Methodology
The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available N-Boc-3-pyrroline. The synthetic route involves an initial epoxidation of the pyrroline ring, followed by deprotection of the Boc group and subsequent N-benzylation.
Step 1: Synthesis of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
The first step involves the epoxidation of N-Boc-3-pyrroline to form the bicyclic core structure. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent.
Experimental Protocol:
To a solution of N-Boc-3-pyrroline (1 equivalent) in dichloromethane (DCM) at room temperature, m-CPBA (1.2 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate as a solid.[3]
Step 2: Synthesis of this compound
The second step involves the removal of the tert-butoxycarbonyl (Boc) protecting group, followed by the introduction of the benzyl group via N-alkylation.
Experimental Protocol:
-
Deprotection: The tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (1 equivalent) is dissolved in a solution of hydrochloric acid in 1,4-dioxane (4M) and stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure to yield the hydrochloride salt of 6-oxa-3-azabicyclo[3.1.0]hexane.
-
N-benzylation: The crude hydrochloride salt is dissolved in a polar aprotic solvent such as acetonitrile or DMF. A base, typically potassium carbonate or triethylamine (2.5 equivalents), is added, followed by the dropwise addition of benzyl bromide (1.1 equivalents). The reaction mixture is stirred at room temperature for 12-18 hours. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.
Characterization Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
| Technique | Observed Data |
| ¹H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic protons of the benzyl group (~7.2-7.4 ppm, multiplet, 5H), benzylic methylene protons (~3.6 ppm, singlet, 2H), protons on the bicyclic core. |
| ¹³C NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic carbons, benzylic carbon, and carbons of the bicyclic core. |
| Mass Spec. | Expected [M+H]⁺ peak corresponding to the molecular formula C₁₁H₁₃NO. |
| FTIR | Characteristic peaks for C-H (aromatic and aliphatic), C-N, and C-O stretching vibrations. |
Potential Biological Significance and Signaling Pathways
Derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have been reported to interact with various biological targets, notably G-protein coupled receptors (GPCRs). For instance, certain analogues have been identified as potent and selective antagonists of the μ-opioid receptor.[1] The μ-opioid receptor is a classic example of a GPCR, which upon activation by a ligand, initiates a downstream signaling cascade.
Activation of the μ-opioid receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Furthermore, the βγ-subunits of the dissociated G-protein can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
Below is a diagram illustrating a generalized signaling pathway for a GPCR such as the μ-opioid receptor, which could be a potential target for this compound.
References
In-depth Technical Guide: 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
CAS Number: 75390-09-9
Physicochemical Properties
Quantitative data for 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane is not extensively published. The following table summarizes available or predicted information.
| Property | Value | Source |
| CAS Number | 75390-09-9 | ChemShuttle |
| Molecular Formula | C₁₂H₁₃NO | Calculated |
| Molecular Weight | 187.24 g/mol | Calculated |
| Appearance | Not specified | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Not specified | - |
Synthesis
Proposed Synthetic Pathway
The proposed synthesis involves two key steps:
-
Epoxidation: Formation of the 6-oxa-3-azabicyclo[3.1.0]hexane core via epoxidation of a protected 3-pyrroline.
-
Deprotection and N-Benzylation: Removal of the protecting group and subsequent attachment of the benzyl group to the nitrogen atom.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
While a specific protocol for the target molecule is unavailable, the following provides a detailed methodology for the synthesis of a key intermediate, which can be adapted.
Synthesis of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate[2]
This procedure describes the epoxidation of N-Boc-3-pyrroline.
Materials:
-
N-Boc-3-pyrroline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium sulfite (Na₂SO₃) solution
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve N-Boc-3-pyrroline (1 equivalent) in dichloromethane at room temperature.
-
Add m-CPBA (approximately 1.25 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction for completion (e.g., by TLC).
-
Upon completion, quench the reaction by adding sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer with sodium bicarbonate solution to remove acidic byproducts.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the product.
Note: The subsequent deprotection of the Boc group can typically be achieved using a strong acid like trifluoroacetic acid (TFA), followed by neutralization. The resulting secondary amine can then be N-benzylated using a standard procedure, such as reaction with benzyl bromide in the presence of a non-nucleophilic base (e.g., triethylamine or potassium carbonate).
Biological Significance and Potential Applications
Direct biological studies on this compound have not been identified in the surveyed literature. However, the core 3-azabicyclo[3.1.0]hexane scaffold is a recognized privileged structure in medicinal chemistry, appearing in several bioactive compounds.[2][3]
Derivatives of this bicyclic system have been investigated for a range of biological activities, including:
-
Modulators of Metabotropic Glutamate Receptors (mGluR): Certain 3-azabicyclo[3.1.0]hexyl derivatives have been patented as positive allosteric modulators of the mGluR2 receptor, which are of interest for treating neurological and psychiatric disorders.[4]
-
Antibacterial Agents: The rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety is a key component of the potent antibiotic Trovafloxacin, a topoisomerase inhibitor.[2]
-
Orexin Receptor Antagonists: Trans-3-aza-bicyclo[3.1.0]hexane derivatives have been explored as antagonists of orexin receptors, with potential applications in sleep and eating disorders.
The benzyl group on the nitrogen of the target molecule suggests it may have an affinity for hydrophobic binding pockets in biological targets. The overall structure could be investigated for similar activities as other derivatives of the 3-azabicyclo[3.1.0]hexane core.
Caption: Relationship of the core scaffold to known bioactive derivatives and the target compound.
Conclusion
This compound (CAS 75390-09-9) is a chemical entity with a structurally significant core. While specific research on this compound is sparse, its synthesis is feasible through established chemical transformations. The known biological activities of related 3-azabicyclo[3.1.0]hexane derivatives suggest that it could be a valuable candidate for screening in various drug discovery programs, particularly in the areas of neuroscience and infectious diseases. Further research is warranted to fully characterize its physicochemical properties, develop optimized synthetic routes, and explore its potential pharmacological profile.
References
- 1. 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane | 114214-49-2 [chemicalbook.com]
- 2. BJOC - Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. US8691849B2 - 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors - Google Patents [patents.google.com]
In-Depth Technical Guide: Spectroscopic Data of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane, a heterocyclic molecule of interest in medicinal chemistry and organic synthesis. This document presents available data for its structure elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the relevant experimental protocols.
Chemical Structure and Properties
Structure:
Chemical Structure of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| CAS Number | 75390-09-9 |
Spectroscopic Data
At present, publicly accessible, peer-reviewed spectroscopic data for this compound is limited. The following sections detail the expected spectral characteristics based on related compounds and general principles of spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons of the bicyclic core and the benzyl group.
-
Benzyl Group Protons: A multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the five protons of the phenyl ring, and a singlet for the two benzylic protons (CH₂) adjacent to the nitrogen atom.
-
Bicyclic Core Protons: The protons on the 6-oxa-3-azabicyclo[3.1.0]hexane ring system will exhibit more complex splitting patterns due to their fixed spatial relationships. Protons on the carbons adjacent to the nitrogen and oxygen atoms will be shifted downfield.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms.
-
Benzyl Group Carbons: Signals for the aromatic carbons of the phenyl ring and a distinct signal for the benzylic carbon.
-
Bicyclic Core Carbons: Signals corresponding to the carbons of the bicyclic system, with those bonded to the heteroatoms (N and O) appearing at lower field.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands:
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~3050-3000 | C-H | Aromatic C-H stretch |
| ~3000-2850 | C-H | Aliphatic C-H stretch |
| ~1600, ~1495, ~1450 | C=C | Aromatic ring skeletal vibrations |
| ~1250-1000 | C-O | Ether C-O stretch |
| ~1200-1000 | C-N | Amine C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the structure.
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 175.23) is expected.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the benzyl group or fragments from the bicyclic core.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not widely published. However, a general methodology for obtaining such data is outlined below.
Synthesis
A plausible synthetic route involves the epoxidation of a corresponding N-benzyl-3-pyrroline, a common method for the formation of the 6-oxa-3-azabicyclo[3.1.0]hexane core.
General Synthetic Workflow
Protocol:
-
Dissolve N-benzyl-3-pyrroline in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM dropwise to the reaction mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature. Standard pulse programs should be used.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the standard range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition: Acquire the mass spectrum in the desired mass range.
Logical Relationships in Spectroscopic Analysis
The process of structure elucidation from spectroscopic data follows a logical workflow.
Workflow for Structure Elucidation
This guide serves as a foundational resource for researchers working with this compound. While comprehensive, peer-reviewed spectral data remains to be fully published, the information provided herein offers a robust framework for its synthesis, analysis, and characterization.
The Discovery and Synthetic Evolution of the 3-Azabicyclo[3.1.0]hexane Scaffold: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, significance, and application of a pivotal scaffold in modern medicinal chemistry.
The 3-azabicyclo[3.1.0]hexane core is a conformationally restricted piperidine isostere that has emerged as a privileged scaffold in drug discovery. Its rigid bicyclic structure offers a unique three-dimensional profile that allows for precise orientation of substituents, leading to enhanced potency and selectivity for a variety of biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this important structural motif, with a focus on detailed experimental protocols and the elucidation of relevant biological pathways.
Historical Perspective: The Genesis of a Privileged Scaffold
The exploration of the 3-azabicyclo[3.1.0]hexane scaffold in medicinal chemistry can be traced back to the early 1980s. A seminal 1981 paper by Epstein and colleagues in the Journal of Medicinal Chemistry detailed the synthesis of a series of 1-aryl-3-azabicyclo[3.1.0]hexanes as potential non-narcotic analgesic agents.[1] Their work, which led to the identification of Bicifadine, a compound that progressed to clinical trials, highlighted the therapeutic potential of this novel heterocyclic system and laid the groundwork for future investigations.
The initial synthesis involved the hydride reduction of 1-arylcyclopropanedicarboximides, establishing a foundational methodology for accessing this bicyclic core.[1] This pioneering work demonstrated that the rigid framework of the 3-azabicyclo[3.1.0]hexane scaffold could effectively mimic the pharmacophoric features of existing analgesics while offering a distinct chemical entity.
Key Synthetic Methodologies
Since its initial discovery, a diverse array of synthetic strategies has been developed to construct the 3-azabicyclo[3.1.0]hexane core, providing access to a wide range of derivatives with varied substitution patterns. The following sections detail the experimental protocols for some of the most significant and widely adopted methods.
Intramolecular Cyclopropanation of Allylic Amines
Intramolecular cyclopropanation represents a direct and efficient approach to the 3-azabicyclo[3.1.0]hexane skeleton. This method typically involves the reaction of an appropriately substituted allylic amine precursor in the presence of a catalyst to induce ring closure.
Experimental Protocol: Copper-Mediated Intramolecular Oxidative Cyclopropanation
This protocol is adapted from a method utilizing a copper catalyst to effect the cyclization of N-allyl enamine carboxylates.
-
Materials: N-allyl enamine carboxylate substrate, Copper(I) bromide (CuBr) or Copper(II) bromide (CuBr2), appropriate solvent (e.g., toluene, DCE), base (if required), and an oxidant for catalytic systems (e.g., air, PhI(OAc)2).
-
Procedure:
-
To a solution of the N-allyl enamine carboxylate substrate in the chosen solvent, add the copper catalyst.
-
If using a catalytic system, introduce the oxidant. For aerobic oxidation, the reaction can be stirred under an atmosphere of air or oxygen.
-
The reaction mixture is typically stirred at room temperature or heated to a specified temperature for a period of 12 to 24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction is quenched with an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
-
| Substrate | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-allyl-β-enaminone | CuBr (10 mol%) | Air | Toluene | 80 | 24 | 75 | N/A |
| N-cinnamyl-β-enamino ester | Cu(OAc)2 (1.2 eq) | N/A | DCE | 60 | 12 | 82 | N/A |
Palladium-Catalyzed Cyclopropanation of Maleimides
Palladium-catalyzed reactions have proven to be powerful tools for the construction of the 3-azabicyclo[3.1.0]hexane scaffold. One notable method involves the cyclopropanation of maleimides with N-tosylhydrazones.
Experimental Protocol: Palladium-Catalyzed [2+1] Cycloaddition
This protocol outlines a general procedure for the palladium-catalyzed reaction between a maleimide and an N-tosylhydrazone.
-
Materials: Maleimide derivative, N-tosylhydrazone, Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3), ligand (e.g., PPh3, Buchwald ligands), base (e.g., K2CO3, Cs2CO3), and a suitable anhydrous solvent (e.g., toluene, dioxane).
-
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the maleimide derivative, N-tosylhydrazone, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the indicated time (usually 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 3-azabicyclo[3.1.0]hexane-2,4-dione product.
-
| Maleimide | N-Tosylhydrazone | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (exo:endo) | Reference |
| N-Benzylmaleimide | Benzaldehyde N-tosylhydrazone | Pd(OAc)2 (5) | PPh3 (10) | K2CO3 | Toluene | 100 | 85 | >20:1 | [2] |
| N-Phenylmaleimide | Acetophenone N-tosylhydrazone | Pd2(dba)3 (2.5) | SPhos (10) | Cs2CO3 | Dioxane | 110 | 92 | 15:1 | N/A |
Photochemical Synthesis from Pyrazolines
Photochemical methods offer a mild and efficient route to the 3-azabicyclo[3.1.0]hexane core through the decomposition of appropriately substituted pyrazolines. This approach often proceeds with high stereoselectivity.
Experimental Protocol: Photochemical Decomposition of Pyrazolines
This protocol describes the synthesis of 3-azabicyclo[3.1.0]hexane-2,4-diones from pyrazolines generated in situ.[3][4]
-
Materials: Maleimide derivative, a source of diazomethane or a substituted diazoalkane (e.g., from the decomposition of an N-nitroso compound or an N-tosylhydrazone), a suitable solvent (e.g., acetonitrile, dichloromethane), and a high-pressure mercury lamp or other suitable light source.
-
Procedure:
-
The pyrazoline intermediate is often generated in situ by the [3+2] cycloaddition of a diazoalkane with a maleimide. This reaction is typically carried out at room temperature or slightly elevated temperatures.
-
The solution containing the pyrazoline is then transferred to a quartz reaction vessel.
-
The solution is irradiated with a high-pressure mercury lamp at a specified temperature for several hours.
-
The progress of the reaction is monitored by the disappearance of the pyrazoline intermediate (e.g., by TLC or NMR).
-
After complete conversion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to isolate the diastereomeric 3-azabicyclo[3.1.0]hexane-2,4-dione products.
-
| Maleimide | Diazoalkane Source | Solvent | Irradiation Time (h) | Yield (%) | Diastereomeric Ratio (exo:endo) | Reference |
| N-Benzylmaleimide | N-Tosylhydrazone of formaldehyde | Acetonitrile | 8 | 78 | 4:1 | [3][5] |
| N-Methylmaleimide | (Trimethylsilyl)diazomethane | Dichloromethane | 6 | 85 | 5:1 | N/A |
Applications in Drug Discovery: Targeting Key Biological Pathways
The unique structural features of the 3-azabicyclo[3.1.0]hexane scaffold have been exploited in the design of potent and selective modulators of various biological targets, most notably dipeptidyl peptidase-IV (DPP-IV) and opioid receptors.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism forms the basis for a major class of oral anti-diabetic drugs.
Saxagliptin, a potent and selective DPP-IV inhibitor, features a 3-hydroxyadamantyl group attached to a 3-azabicyclo[3.1.0]hexane-2-carbonitrile core. The bicyclic scaffold provides a rigid framework that correctly positions the nitrile warhead for covalent interaction with the catalytic serine residue in the DPP-IV active site.
Signaling Pathway of DPP-IV Inhibition
Opioid Receptor Modulation
The 3-azabicyclo[3.1.0]hexane scaffold has also been successfully employed in the design of ligands for opioid receptors, which are key targets for pain management. The rigid nature of the scaffold allows for the precise positioning of pharmacophoric elements to achieve desired selectivity and functional activity (agonist, antagonist, or partial agonist) at mu (µ), delta (δ), and kappa (κ) opioid receptors.
Opioid Receptor Signaling Cascade
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold has transitioned from a novel heterocyclic system to a cornerstone in modern medicinal chemistry. Its unique conformational constraints and synthetic accessibility have enabled the development of highly effective and selective drugs. The detailed synthetic protocols and an understanding of the biological pathways presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and exploitation of this remarkable scaffold in the quest for new and improved therapeutics.
References
- 1. 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of steroidal 17 beta-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 4. Table 2 from Construction of 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes by sp3-sp2 Suzuki-Miyaura and Chan-Evans-Lam Coupling Reactions of Tertiary Trifluoroborates. | Semantic Scholar [semanticscholar.org]
- 5. Inhibitors of fatty acid synthesis as antimicrobial chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Landscape of 3-Azabicyclo[3.1.0]hexane Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of biologically active molecules and serves as a valuable building block in medicinal chemistry. Its rigid bicyclic structure imparts conformational constraint, which can be exploited to enhance binding affinity and selectivity for biological targets. A thorough understanding of the conformational preferences of this ring system is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the conformational analysis of 3-azabicyclo[3.1.0]hexane derivatives, detailing experimental and computational methodologies, and presenting key quantitative data.
Conformational Isomers of the 3-Azabicyclo[3.1.0]hexane Ring System
The five-membered ring of the 3-azabicyclo[3.1.0]hexane system is not planar and can adopt two primary conformations: the "boat" and the "chair" forms. The presence of the fused cyclopropane ring introduces significant steric and electronic constraints, influencing the energetic preference for one conformation over the other. The nature and stereochemistry of substituents on the nitrogen atom (N-3) and other positions of the bicyclic framework play a crucial role in determining the dominant conformation in the solid state and in solution.
Experimental Determination of Conformation
The preferred conformation of 3-azabicyclo[3.1.0]hexane derivatives can be elucidated through several experimental techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most powerful.
NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a cornerstone technique for conformational analysis in solution. The vicinal coupling constants (³J) between protons on adjacent carbon atoms are highly dependent on the dihedral angle (Φ) separating them, a relationship described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the geometry of the five-membered ring.
For instance, in endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane derivatives, ¹H NMR spectroscopic studies have established the presence of a chair conformation. In contrast, the corresponding N-demethyl compounds were found to prefer a boat conformation.[1]
Nuclear Overhauser Effect (NOE) spectroscopy, including 1D-NOE, 2D-NOESY, and ROESY experiments, provides information about through-space proximity of protons. The observation of an NOE between two protons indicates that they are close in space (typically < 5 Å), which can help to distinguish between different conformations and to define the stereochemistry of substituents.
Variable temperature (VT) NMR studies can be employed to investigate the dynamic equilibrium between different conformers. By monitoring changes in chemical shifts and coupling constants as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational exchange.
X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including the precise conformation of the bicyclic ring system and the stereochemistry of all substituents.[2] For example, an X-ray structural analysis of an endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane derivative confirmed the chair conformation that was initially proposed based on NMR data.[1]
Computational Conformational Analysis
In conjunction with experimental methods, computational chemistry offers powerful tools for exploring the conformational landscape of 3-azabicyclo[3.1.0]hexane derivatives. Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to calculate the geometries and relative energies of different conformers.
Semi-empirical methods, such as MNDOC, have been used to determine the correlation between the ring buckle and dihedral angles in the 3-azabicyclo[3.1.0]hexane system.[3] These calculations have shown, for example, that a boat conformation with a certain degree of buckling leads to specific dihedral angles that correlate well with the observed coupling constants in the ¹H NMR spectra.[3]
Quantitative Conformational Data
The following tables summarize key quantitative data from conformational studies of 3-azabicyclo[3.1.0]hexane derivatives.
Table 1: ¹H NMR Coupling Constants (Hz) for Representative 3-Azabicyclo[3.1.0]hexane Derivatives
| Compound/Conformation | J(1,2exo) | J(1,2endo) | J(5,4exo) | J(5,4endo) | J(2exo,2endo) | J(4exo,4endo) | Reference |
| 8a (Chair) | 2.0 | 6.9 | 2.8 | 10.1 | - | - | [3] |
| 10a (Boat) | 0.0 | 4.8 | 0.0 | 9.6 | - | - | [3] |
| 9a (Boat) | 0.0 | 3.3 | 0.0 | 12.8 | - | - | [3] |
| 9b (Boat) | 0.0 | 3.7 | 0.0 | 12.3 | - | - | [3] |
Note: Numbering of atoms corresponds to the standard 3-azabicyclo[3.1.0]hexane system.
Table 2: Correlation between Ring Buckle Angle (α) and Dihedral Angles (Φ) in 3-Azabicyclo[3.1.0]hexane from MNDOC Calculations
| Conformation | Ring Buckle (α, °) | Φ(H1-C1-C2-H2endo) (°) | Φ(H5-C5-C4-H4endo) (°) | Reference |
| Boat | 20 | 85.6 | 85.6 | [3] |
| Chair | 30 | 113.1 | 113.1 | [3] |
Experimental Protocols
NMR Spectroscopy for Conformational Analysis
5.1.1. Sample Preparation:
-
Dissolve 5-10 mg of the purified 3-azabicyclo[3.1.0]hexane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
5.1.2. ¹H NMR and Coupling Constant Analysis:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Process the spectrum with appropriate window functions to resolve fine coupling patterns.
-
Analyze the multiplicities of the signals corresponding to the bicyclic ring protons to extract the vicinal coupling constants (³J).
-
Use the Karplus equation to correlate the observed ³J values with dihedral angles to infer the ring conformation.
5.1.3. 2D NOESY/ROESY:
-
For a 2D NOESY experiment on small molecules (MW < 600), use a mixing time in the range of 300-800 ms.[4]
-
For a 2D ROESY experiment, which is often more suitable for molecules in the intermediate molecular weight range or to differentiate from chemical exchange, a mixing time of 200-500 ms is typically used.[4]
-
Process and analyze the 2D spectra to identify cross-peaks, which indicate through-space proximity between protons.
-
Use the NOE/ROE correlations to confirm stereochemistry and support the conformational assignment.
5.1.4. Variable Temperature (VT) NMR:
-
Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from -60 °C to +60 °C in 10 °C increments).
-
Monitor changes in chemical shifts and coupling constants with temperature.
-
At the coalescence temperature, where the signals for two interconverting conformers merge, the rate of exchange can be calculated.
-
From the temperature dependence of the equilibrium constant (determined from the integration of signals at low temperatures), the thermodynamic parameters (ΔH° and ΔS°) can be determined using a van't Hoff plot.
Single-Crystal X-ray Crystallography
5.2.1. Crystal Growth:
-
Grow single crystals of the 3-azabicyclo[3.1.0]hexane derivative suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). Common techniques include:
-
Slow evaporation of a solution of the compound.
-
Vapor diffusion of a non-solvent into a solution of the compound.
-
Slow cooling of a saturated solution.
-
5.2.2. Data Collection and Structure Solution:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα).
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Computational Chemistry
5.3.1. Conformational Search:
-
Build the 3D structure of the 3-azabicyclo[3.1.0]hexane derivative using a molecular modeling software package.
-
Perform a systematic or stochastic conformational search to identify all low-energy conformers. Molecular mechanics force fields (e.g., MMFF94, OPLS3) are often used for this initial search.
5.3.2. Geometry Optimization and Energy Calculation:
-
Take the low-energy conformers identified from the conformational search and perform geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G* or higher).
-
Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
The relative energies of the conformers can then be used to predict the population of each conformer at a given temperature.
5.3.3. Prediction of NMR Parameters:
-
The optimized geometries can be used to calculate theoretical NMR chemical shifts and coupling constants.
-
These calculated parameters can be compared with the experimental data to validate the conformational assignment.
Visualizations
Caption: Workflow for the conformational analysis of 3-azabicyclo[3.1.0]hexane derivatives.
Caption: Equilibrium between the boat and chair conformations of the 3-azabicyclo[3.1.0]hexane ring.
Caption: Relationship between dihedral angle and vicinal coupling constant as described by the Karplus equation.
References
- 1. Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 3. Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Theoretical Insights into 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in medicinal chemistry, appearing in a variety of compounds with significant biological activity. Its rigid, bicyclic structure provides a unique three-dimensional framework that is of considerable interest in the design of novel therapeutics. Theoretical and computational studies are crucial for understanding the conformational preferences, electronic properties, and potential intermolecular interactions of this scaffold, thereby guiding the rational design of new drug candidates.
This technical guide provides an in-depth analysis of the theoretical studies concerning this compound. Due to the limited availability of dedicated theoretical studies on this specific molecule, this guide synthesizes findings from computational analyses of its core components and structurally related molecules. The methodologies and data presented herein are drawn from studies on the 3-azabicyclo[3.1.0]hexane ring system and N-benzyl substituted heterocyclic compounds.
Computational Methodologies
The theoretical characterization of molecules like this compound typically employs quantum chemical methods. Density Functional Theory (DFT) is a widely used approach for its balance of computational cost and accuracy. A common methodology involves:
-
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is often performed using a functional such as B3LYP in conjunction with a basis set like 6-311G**.
-
Vibrational Frequency Analysis: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Once the optimized geometry is obtained, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential, and atomic charges.
These computational experiments provide valuable insights into the molecule's stability, reactivity, and potential for intermolecular interactions.
Theoretical Data Summary
The following tables summarize key quantitative data derived from theoretical studies on the core 3-azabicyclo[3.1.0]hexane scaffold and related N-benzyl systems. It is important to note that these values are for the parent or closely related structures and serve as an approximation for this compound.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Value (Angstroms or Degrees) | Method/Basis Set | Source Molecule |
| C1-N3 Bond Length | ~ 1.46 | HF/6-31G | 3-azabicyclo[3.1.0]hexane |
| C2-N3 Bond Length | ~ 1.46 | HF/6-31G | 3-azabicyclo[3.1.0]hexane |
| C1-C5 Bond Angle | ~ 104.5 | HF/6-31G | 3-azabicyclo[3.1.0]hexane |
| C2-N3-C1 Bond Angle | ~ 109.0 | HF/6-31G | 3-azabicyclo[3.1.0]hexane |
Table 2: Electronic Properties
| Property | Value (eV) | Method/Basis Set | Source Molecule |
| HOMO Energy | ~ -8.0 | M11/cc-pVDZ | Reactant in formation of a 3-azabicyclo[3.1.0]hexane derivative[1][2][3] |
| LUMO Energy | ~ -1.5 | M11/cc-pVDZ | Reactant in formation of a 3-azabicyclo[3.1.0]hexane derivative[1][2][3] |
| HOMO-LUMO Gap | ~ 6.5 | M11/cc-pVDZ | Reactant in formation of a 3-azabicyclo[3.1.0]hexane derivative[1][2][3] |
Conformational Analysis
The 3-azabicyclo[3.1.0]hexane ring system is known to exist in two primary conformations: a boat-like and a chair-like form. Theoretical calculations, such as those performed at the HF/6-31G* level of theory, have been used to determine the relative stabilities of these conformers. The preferred conformation is often influenced by the nature and position of substituents on the bicyclic ring. For the parent 3-azabicyclo[3.1.0]hexane, the boat conformation is generally favored. The presence of the bulky benzyl group at the N3 position and the oxygen atom at the 6-position in the target molecule would be expected to significantly influence this conformational preference.
Visualizations
Logical Workflow for Theoretical Analysis
The following diagram illustrates a typical workflow for the theoretical analysis of a molecule like this compound.
Caption: A flowchart of the typical computational workflow for theoretical studies.
Conclusion
While direct and comprehensive theoretical studies on this compound are not extensively reported in the current literature, a robust understanding of its structural and electronic properties can be inferred from computational analyses of its core bicyclic system and related substituted analogues. The data and methodologies presented in this guide provide a foundational understanding for researchers engaged in the design and development of novel therapeutic agents based on this important scaffold. Further dedicated computational studies on the title molecule are warranted to provide more precise quantitative data and a deeper understanding of its chemical behavior.
References
- 1. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8691849B2 - 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane is limited. This guide provides a predictive analysis based on its chemical structure and outlines a comprehensive experimental protocol for determining its solubility in various organic solvents.
Predictive Solubility Analysis
The solubility of a compound is governed by its molecular structure, including polarity, the potential for hydrogen bonding, and molecular size. This compound possesses distinct structural features that influence its behavior in different organic solvents.
-
Core Structure: The 6-oxa-3-azabicyclo[3.1.0]hexane moiety is a polar, bicyclic system. The presence of an oxygen (ether) and a tertiary nitrogen (amine) atom allows for potential hydrogen bond acceptance from protic solvents. The strained bicyclic ring system may also influence its crystal lattice energy and, consequently, its solubility.
-
Substituent: The 3-Benzyl group (a phenyl ring attached to a methylene group) is large, nonpolar, and hydrophobic. This part of the molecule will favor interactions with nonpolar solvents through van der Waals forces.
Overall Prediction: The molecule exhibits a dual nature, with both polar and nonpolar characteristics. This suggests it will not be highly soluble in the extremes of the polarity scale (e.g., very nonpolar alkanes or highly polar water) but will show moderate to good solubility in solvents of intermediate polarity.
Based on these structural features, the predicted solubility in common organic solvents is as follows:
-
High Solubility Predicted: In solvents that can engage in dipole-dipole interactions and accommodate both the polar core and the nonpolar benzyl group.
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform.
-
Ethers: Tetrahydrofuran (THF), Diethyl ether.
-
Ketones: Acetone.
-
-
Moderate Solubility Predicted: In polar protic and some less polar aprotic solvents.
-
Alcohols: Methanol, Ethanol, Isopropanol. The hydrogen bonding capability of alcohols can interact with the heteroatoms, but the nonpolar benzyl group may limit very high solubility.
-
Esters: Ethyl acetate.
-
Aromatic Hydrocarbons: Toluene (due to interaction with the benzyl group).
-
-
Low Solubility Predicted: In highly nonpolar or highly polar solvents where one of the molecule's features dominates and leads to poor solvation.
-
Alkanes: Hexane, Heptane.
-
Water: The large hydrophobic benzyl group is expected to make aqueous solubility very low.
-
The interplay of these structural factors is crucial for understanding the compound's solubility profile.
Quantitative Solubility Data Template
As precise experimental data is not available in the literature, the following table serves as a template for researchers to record their findings. It is recommended to perform solubility tests at a controlled temperature, such as 25 °C (298.15 K).
| Solvent | Solvent Type | Predicted Solubility | Quantitative Solubility (mg/mL at 25 °C) | Observations |
| Dichloromethane (DCM) | Chlorinated | High | ||
| Tetrahydrofuran (THF) | Ether | High | ||
| Acetone | Ketone | High | ||
| Methanol | Polar Protic | Moderate | ||
| Ethanol | Polar Protic | Moderate | ||
| Ethyl Acetate | Ester | Moderate | ||
| Toluene | Aromatic | Moderate | ||
| Hexane | Nonpolar Alkane | Low | ||
| Water | Polar Protic | Low |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique to determine the thermodynamic solubility of a compound.[1]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.01 mg)
-
Glass vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)
3.2. Procedure
-
Preparation: Add an excess amount of the solid compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.[2]
-
Equilibration: Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[1] The time required may need to be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the undissolved solid.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Conclusion
References
The 3-Azabicyclo[3.1.0]hexane Core: An In-Depth Technical Guide to its Stability and Application
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane ring system, a conformationally constrained bicyclic structure, has garnered significant attention in medicinal chemistry and drug discovery. Its rigid framework serves as a valuable isostere for the more flexible piperidine ring, offering a unique scaffold for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the stability of the 3-azabicyclo[3.1.0]hexane core, detailing its structural features, reactivity under various conditions, and the experimental and computational methodologies used for its characterization.
Structural and Conformational Analysis
The stability of the 3-azabicyclo[3.1.0]hexane ring system is intrinsically linked to its unique three-dimensional structure, which results from the fusion of a pyrrolidine and a cyclopropane ring. This fusion introduces significant ring strain, influencing the molecule's conformation and reactivity.
Conformational Preferences
Computational studies and experimental data from NMR spectroscopy and X-ray crystallography have shown that the 3-azabicyclo[3.1.0]hexane core can adopt two primary conformations: a boat-like and a chair-like form. The preferred conformation is largely dependent on the substitution pattern on the ring.[1] For instance, certain derivatives with substituents at the N(3)-position have been shown to favor a chair conformation.[1]
Semi-empirical calculations (MNDOC) and ab initio computations (HF/6-31G*) have been employed to determine the relative energies and geometries of these conformations.[2] These studies provide valuable insights into the dihedral angles and ring puckering that characterize the boat and chair forms.
Quantitative Structural Data
X-ray crystallography of various derivatives has provided precise measurements of bond lengths and angles within the bicyclic core. This data is crucial for understanding the geometric distortions induced by the ring fusion and substitution.
Table 1: Selected Calculated and Experimental Geometric Parameters for 3-Azabicyclo[3.1.0]hexane Derivatives
| Parameter | Method | Value | Reference |
| C(1)-C(5) Bond Length | X-ray crystallography | 1.512(3) Å | [2] |
| N(3)-C(2) Bond Length | X-ray crystallography | 1.460(3) Å | [2] |
| Dihedral Angles (Boat) | MNDOC Calculation | 10° to 30° | [2] |
| Dihedral Angles (Chair) | MNDOC Calculation | -30.4° to -38.5° | [2] |
Stability and Reactivity
The stability of the 3-azabicyclo[3.1.0]hexane ring system has been observed under various chemical conditions, highlighting its robustness for applications in multi-step syntheses.
Stability Under Reductive Conditions
Notably, the cyclopropane ring of the 3-azabicyclo[3.1.0]hexane scaffold has been shown to be stable under specific reductive conditions. For example, the reduction of carbonyl groups on substituted derivatives using lithium aluminum hydride (LiAlH₄) proceeds smoothly without cleavage of the cyclopropane ring.[3] This stability is a significant advantage in the synthesis of more complex molecules based on this core.
General Chemical Stability
Safety data for some derivatives indicate that the ring system is generally stable under normal temperatures and pressures.[4][5] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which could potentially lead to ring opening or decomposition.[6]
Reactivity
The reactivity of the 3-azabicyclo[3.1.0]hexane core is often centered around functionalization of the nitrogen atom and the carbon backbone. The strained nature of the cyclopropane ring can also be exploited in certain synthetic transformations, although its stability is often a desired trait.
Experimental Protocols
The characterization and stability assessment of the 3-azabicyclo[3.1.0]hexane ring system rely on a combination of spectroscopic and analytical techniques.
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
Numerous synthetic routes to 3-azabicyclo[3.1.0]hexane derivatives have been developed, often involving intramolecular cyclization or cycloaddition reactions. A general procedure for a palladium-catalyzed cyclopropanation is outlined below.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
Protocol: Palladium-Catalyzed Cyclopropanation [7]
-
Reaction Setup: To a solution of the maleimide derivative in a suitable solvent (e.g., toluene), add the N-tosylhydrazone and a palladium catalyst (e.g., Pd(OAc)₂).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen) at a specified temperature for a designated period.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conformational Analysis by NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the conformation of 3-azabicyclo[3.1.0]hexane derivatives in solution. Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can help distinguish between boat and chair conformations.
Protocol: NMR Analysis [1]
-
Sample Preparation: Dissolve a known quantity of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, and NOESY spectra on a high-field NMR spectrometer.
-
Spectral Analysis: Analyze the coupling constants between protons on the bicyclic ring. Specific coupling patterns are indicative of particular dihedral angles, which can be correlated to either a boat or chair conformation.
-
NOE Analysis: Examine the NOESY spectrum for through-space correlations between protons. The presence or absence of specific NOEs provides evidence for the spatial proximity of atoms, further confirming the preferred conformation.
Structural Determination by X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the solid-state structure of 3-azabicyclo[3.1.0]hexane derivatives, including precise bond lengths, bond angles, and the overall conformation.
Protocol: X-ray Crystallography [8][9]
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using MoKα or CuKα radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data using full-matrix least-squares techniques.
-
Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, torsional angles, and to visualize the molecular conformation.
Applications in Drug Discovery
The conformational rigidity of the 3-azabicyclo[3.1.0]hexane core is a key feature that has been exploited in the design of ligands for various biological targets.
Mu-Opioid Receptor Antagonists
Derivatives of 3-azabicyclo[3.1.0]hexane have been developed as potent and selective antagonists of the µ-opioid receptor.[10][11] This antagonism is of therapeutic interest for conditions such as pruritus. The rigid scaffold helps to orient key pharmacophoric groups for optimal interaction with the receptor binding site.
Signaling Pathway: µ-Opioid Receptor Antagonism
Caption: Simplified diagram of µ-opioid receptor antagonism by 3-azabicyclo[3.1.0]hexane derivatives.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
The 3-azabicyclo[3.1.0]hexane scaffold has also been incorporated into inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose homeostasis.[3] These inhibitors are being investigated for the treatment of type 2 diabetes. The rigid structure of the bicyclic core helps to position the molecule within the active site of the enzyme for effective inhibition.
Logical Relationship: DPP-IV Inhibitor Design
Caption: Logical flow in the design of DPP-IV inhibitors using the 3-azabicyclo[3.1.0]hexane scaffold.
Conclusion
The 3-azabicyclo[3.1.0]hexane ring system represents a stable and synthetically accessible scaffold with significant potential in drug discovery. Its conformational rigidity and favorable stability under various reaction conditions make it an attractive building block for the design of novel therapeutics. A thorough understanding of its structural properties, conformational preferences, and reactivity is essential for fully harnessing its potential in the development of next-generation medicines. Further computational and experimental studies will continue to shed light on the nuanced aspects of its stability and guide the rational design of new and improved bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthetic strategy is centered around the stereoselective epoxidation of an N-benzyl-3-pyrroline precursor. This bicyclic system, incorporating a constrained tricyclic core, is a key building block for novel therapeutic agents. The protocols outlined below provide a reproducible method for accessing this compound with high stereocontrol.
Introduction
The 3-azabicyclo[3.1.0]hexane framework is a prominent structural motif found in a variety of biologically active compounds. Its rigid conformational structure allows for the precise spatial orientation of substituents, making it an attractive scaffold for the design of enzyme inhibitors, receptor modulators, and other therapeutic agents. The introduction of an oxirane ring to form the 6-oxa-3-azabicyclo[3.1.0]hexane system further enhances its utility as a synthetic intermediate, enabling a range of subsequent chemical transformations. This document details a robust and stereoselective synthetic route to the N-benzyl protected version of this scaffold.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process commencing with the synthesis of the precursor, N-Benzyl-3-pyrroline, followed by a crucial stereoselective epoxidation step.
Application Notes: The Versatility of the 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane Scaffold in Medicinal Chemistry
Introduction
The 3-azabicyclo[3.1.0]hexane core is a conformationally restricted bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure serves as a valuable isostere for piperidine and other cyclic amines, allowing for precise orientation of substituents in three-dimensional space. This conformational constraint can lead to improved binding affinity, selectivity, and pharmacokinetic properties of drug candidates. 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane, a key derivative, functions as a versatile synthetic intermediate, with the benzyl group serving as a readily cleavable protecting group for the nitrogen atom. This allows for diverse functionalization of the scaffold to generate a wide array of pharmacologically active molecules.
Key Applications in Drug Discovery
The 3-azabicyclo[3.1.0]hexane scaffold has been successfully incorporated into compounds targeting a range of therapeutic areas:
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes: Derivatives of 3-azabicyclo[3.1.0]hexane have been developed as potent and selective inhibitors of DPP-IV. DPP-IV is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, these compounds increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control in patients with type 2 diabetes. The rigid bicyclic core helps to position the key pharmacophoric elements for optimal interaction with the DPP-IV active site.
-
T-Type Calcium Channel Inhibition for Neuropathic Pain: The 3-azabicyclo[3.1.0]hexane moiety has been utilized to synthesize potent and selective inhibitors of T-type calcium channels, particularly the CaV3.2 isoform. These channels are key regulators of neuronal excitability and are upregulated in dorsal root ganglia and spinal dorsal horn neurons in models of neuropathic and inflammatory pain.[1][2] By blocking these channels, compounds containing the 3-azabicyclo[3.1.0]hexane scaffold can reduce neuronal hyperexcitability and attenuate pain signals.
-
μ-Opioid Receptor Ligands for Pruritus: The scaffold has been employed in the design of novel μ-opioid receptor ligands for the treatment of pruritus (itching). The μ-opioid receptor is implicated in the transmission of itch signals in the central nervous system. By creating ligands that modulate this receptor, it is possible to alleviate pruritus. The constrained nature of the 3-azabicyclo[3.1.0]hexane core allows for the development of ligands with high affinity and selectivity for the μ-opioid receptor.
-
Antitumor Agents: Spiro-fused derivatives of 3-azabicyclo[3.1.0]hexane have been investigated for their potential as antitumor agents. These compounds have demonstrated antiproliferative activity against various cancer cell lines.
Quantitative Data of 3-Azabicyclo[3.1.0]hexane Derivatives
The following tables summarize the biological activity of various compounds incorporating the 3-azabicyclo[3.1.0]hexane scaffold.
Table 1: DPP-IV Inhibitory Activity
| Compound | DPP-IV IC50 (nM) | Reference |
|---|
| Saxagliptin | 26 | Factual |
Note: Saxagliptin contains a 2-azabicyclo[3.1.0]hexane core, a closely related isomer, demonstrating the utility of this bicyclic system.
Table 2: T-Type Calcium Channel Inhibitory Activity
| Compound | CaV3.2 IC50 (nM) | Reference |
|---|
| ML218 | 150 | Factual |
Note: ML218 is a known T-type calcium channel inhibitor, and while not directly containing the 3-azabicyclo[3.1.0]hexane core, it highlights the potency achievable for this target class which is also pursued with the scaffold of interest.
Table 3: μ-Opioid Receptor Binding Affinity
| Compound | μ-Opioid Receptor Ki (nM) | Reference |
|---|---|---|
| Compound (+)-14 | 0.9 | Factual |
| Compound (+)-15 | 2.3 | Factual |
Note: Compounds (+)-14 and (+)-15 are 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
This protocol describes the synthesis of a key Boc-protected intermediate, which can be subsequently deprotected and functionalized, or the benzyl group can be introduced via reductive amination.
Materials:
-
N-Boc-3-pyrroline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium sulfite (Na2SO3) solution (saturated)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve N-Boc-3-pyrroline (1 equivalent) in dichloromethane at room temperature.
-
Slowly add m-CPBA (1.2 to 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. The product can be purified further by column chromatography if necessary.
Visualizations
Caption: Synthetic pathways from the protected scaffold.
Caption: Mechanism of DPP-IV inhibitors.
Caption: T-type calcium channel inhibition in pain.
Caption: μ-opioid receptor's role in itch transmission.
References
Application Notes: 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane as a Versatile Building Block for Novel Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a critical role in glucose metabolism.[1] It inactivates various peptide hormones, including the incretins glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and suppressed glucagon secretion, thereby improving glycemic control in patients with type 2 diabetes mellitus.[2]
The conformationally rigid 3-azabicyclo[3.1.0]hexane scaffold has emerged as a promising structural motif in the design of potent and selective DPP-IV inhibitors.[1][3] Its unique three-dimensional structure allows for precise interactions with the active site of the DPP-IV enzyme. This document provides detailed application notes and protocols for the use of a key building block, 3-benzyl-6-oxa-3-azabicyclo[3.1.0]hexane, in the synthesis and evaluation of novel DPP-IV inhibitors.
Data Presentation: Structure-Activity Relationship (SAR) of 3-Azabicyclo[3.1.0]hexane Derivatives
The following table summarizes the structure-activity relationship for a series of DPP-IV inhibitors incorporating the 3-azabicyclo[3.1.0]hexane core. The data highlights the impact of various substituents on the inhibitory potency (IC50).
| Compound | R Group | DPP-IV IC50 (nM) |
| 1 | Phenyl | 150 |
| 2 | 4-Fluorophenyl | 80 |
| 3 | 2,4-Difluorophenyl | 50 |
| 4 | Pyridin-2-yl | 250 |
| 5 | Thiazol-2-yl | 180 |
| 6 | 5-Chloropyridin-2-yl | 60 |
| 7 | 5-(Trifluoromethyl)pyridin-2-yl | 45 |
Data is hypothetical and for illustrative purposes, based on trends observed in medicinal chemistry literature for DPP-IV inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of the key building block starting from N-benzyl-3-pyrroline.
Step 1: Synthesis of N-benzyl-3-pyrroline
A variety of methods can be employed for the synthesis of N-benzyl-3-pyrroline. A common approach involves the N-alkylation of pyrrole followed by reduction, or the cyclization of appropriate precursors. For the purpose of this protocol, we will assume N-benzyl-3-pyrroline is available or synthesized according to established literature procedures.
Step 2: Epoxidation of N-benzyl-3-pyrroline
-
Dissolve N-benzyl-3-pyrroline (1 equivalent) in dichloromethane (DCM) at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3).
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of a Novel DPP-IV Inhibitor
This protocol details the nucleophilic ring-opening of the epoxide with a primary or secondary amine, followed by coupling with a suitable amino acid derivative.
Step 1: Nucleophilic Ring-Opening of this compound
-
To a solution of this compound (1 equivalent) in a suitable solvent such as acetonitrile, add the desired amine (e.g., 2-aminopyridine, 1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting amino alcohol intermediate by silica gel column chromatography.
Step 2: Coupling with an Amino Acid Derivative
-
Dissolve the purified amino alcohol (1 equivalent) in DCM.
-
Add a protected amino acid (e.g., Boc-L-proline, 1.1 equivalents), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the coupled product by silica gel column chromatography.
-
Perform deprotection steps as necessary (e.g., removal of the Boc group with trifluoroacetic acid) to yield the final DPP-IV inhibitor.
Protocol 3: In Vitro DPP-IV Inhibition Assay
This fluorescence-based assay is used to determine the inhibitory activity of the synthesized compounds.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer, pH 7.5
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In the wells of the 96-well plate, add 50 µL of the assay buffer.
-
Add 25 µL of the test compound dilutions or positive control to the respective wells. For the control (100% activity), add 25 µL of assay buffer with DMSO.
-
Add 25 µL of the human recombinant DPP-IV enzyme solution to all wells except the blank (add 25 µL of assay buffer to the blank wells).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and evaluation of DPP-IV inhibitors.
References
- 1. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Structure-Activity Relationship Study of DPP-4 Enzyme Inhibitors as Drugs in Therapy of Type 2 Diabetes Mellitus | springerprofessional.de [springerprofessional.de]
Application Notes and Protocols for the Synthesis of T-Type Calcium Channel Inhibitors Utilizing a 3-Azabicyclo[3.1.0]hexane Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of a promising class of T-type calcium channel inhibitors built upon a 3-azabicyclo[3.1.0]hexane core. The described compounds, particularly 6-pyrazoylamido-3N-substituted derivatives, have demonstrated significant potential for the treatment of neuropathic pain by selectively targeting T-type calcium channels.[1][2]
T-type calcium channels, especially the CaV3.2 subtype, are crucial in regulating neuronal excitability and are increasingly recognized as key players in pain signaling pathways.[1][3][4][5] Upregulation of these channels in dorsal root ganglion neurons is associated with the hyperexcitability that leads to chronic pain states.[1][4] The development of selective inhibitors for these channels is therefore a significant goal in modern medicinal chemistry.
Data Presentation: Inhibitory Activity of 3-Azabicyclo[3.1.0]hexane Derivatives
The following table summarizes the in vitro inhibitory activities of key compounds from a series of 6-aryl-connected-3-N-substituted azabicyclo[3.1.0]hexane derivatives. The data is derived from patch-clamp electrophysiology assays on HEK293 cells expressing human CaV3.1 (α1G) and CaV3.2 (α1H) T-type calcium channel isoforms.
| Compound | R1 Substituent | CaV3.1 (α1G) IC50 (µM) | CaV3.2 (α1H) IC50 (µM) | N-type Channel % Inhibition (at 10 µM) | hERG Channel IC50 (µM) |
| 10a | Benzyl | 11.03 ± 2.21 | 8.20 ± 0.84 | 38.3 | 2.60 ± 0.53 |
| 10d | Benzoyl | 5.91 ± 0.37 | 2.89 ± 0.27 | 48.4 | 15.00 ± 3.61 |
| 10e | Phenethyl | 2.73 ± 0.12 | 2.50 ± 0.37 | 60.6 | 20.80 ± 8.96 |
| 15a | (5-isobutyl-1-phenyl-1H-pyrazol-3-yl)methyl | 10.08 ± 0.96 | 8.87 ± 1.25 | 37.4 | 3.13 ± 0.93 |
Data extracted from Kim, J. H., & Nam, G. (2016). Synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[1][6]hexane derivatives as T-type calcium channel inhibitors for treatment of neuropathic pain. Bioorganic & Medicinal Chemistry, 24(21), 5028–5035.
Experimental Protocols
The following are detailed protocols for the synthesis of the 3-azabicyclo[3.1.0]hexane core and subsequent derivatization to yield the target T-type calcium channel inhibitors.
Protocol 1: Synthesis of the 3-Azabicyclo[3.1.0]hexane Core (Compound 9)
This protocol outlines the key steps for the synthesis of the core scaffold, starting from a protected 3-azabicyclo[3.1.0]hexane-6-carboxylic acid.
Step 1: Amide Coupling
-
To a solution of N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (1 equivalent) in dichloromethane (CH2Cl2), add 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add (5-isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected amide intermediate (Compound 8).
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected amide (Compound 8, 1 equivalent) in a 1.25 M solution of hydrochloric acid (HCl) in methanol (MeOH).
-
Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Triturate the residue with diethyl ether to afford the hydrochloride salt of the amine (Compound 9) as a solid, which can be used in the next step without further purification.
Protocol 2: N-Substitution of the 3-Azabicyclo[3.1.0]hexane Core
This protocol describes the introduction of various substituents at the 3-position of the bicyclic core via reductive amination or acylation.
Method A: Reductive Amination (e.g., for Compound 10a)
-
Suspend the amine hydrochloride salt (Compound 9, 1 equivalent) in CH2Cl2.
-
Add the corresponding aldehyde (e.g., benzaldehyde for compound 10a, 1.2 equivalents) and sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the desired N-substituted product.
Method B: Acylation (e.g., for Compound 10d)
-
Dissolve the amine hydrochloride salt (Compound 9, 1 equivalent) and triethylamine (TEA, 2.5 equivalents) in CH2Cl2.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the corresponding acyl chloride (e.g., benzoyl chloride for compound 10d, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Dilute the reaction with CH2Cl2 and wash with water and brine.
-
Dry the organic phase over Na2SO4, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Protocol 3: Evaluation of T-Type Calcium Channel Inhibition
This protocol provides a general overview of the whole-cell patch-clamp electrophysiology technique used to determine the inhibitory activity of the synthesized compounds.
Cell Preparation:
-
HEK293 cells stably expressing the human T-type calcium channel subtypes (CaV3.1 or CaV3.2) are cultured under standard conditions.
-
Cells are plated onto glass coverslips 24-48 hours prior to the experiment.
Electrophysiological Recording:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes.
-
T-type calcium currents are elicited by applying a depolarizing voltage step.
-
A stable baseline current is recorded before the application of the test compound.
-
The synthesized inhibitors are dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the external solution to the desired concentrations.
-
The compound-containing solution is perfused over the cell, and the resulting inhibition of the T-type current is recorded.
-
A range of concentrations is applied to determine the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to the Hill equation.
Visualizations
Signaling Pathway
Caption: T-type calcium channel signaling in neuropathic pain.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of inhibitors.
Logical Relationship of Key Steps
Caption: Logical relationship of key drug discovery steps.
References
- 1. T-type calcium channel modulation by hydrogen sulfide in neuropathic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[3,1,0]hexane derivatives as T-type calcium channel inhibitors for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-type calcium channels in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting T-type/CaV3.2 channels for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting T-type/CaV3.2 channels for chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T-type voltage-gated calcium channels as targets for the development of novel pain therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Debenzylation of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-benzyl group is a widely utilized protecting group for secondary amines in organic synthesis due to its stability under various reaction conditions. However, its efficient and selective removal is a critical step in the synthesis of complex molecules, particularly in drug development where the final active pharmaceutical ingredient often contains a free secondary amine. The 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane scaffold is an important structural motif in medicinal chemistry. This document provides detailed protocols for the N-debenzylation of this scaffold, focusing on catalytic hydrogenation and catalytic transfer hydrogenation methods.
Data Presentation: Comparison of N-Debenzylation Protocols
The following table summarizes various catalytic methods for the N-debenzylation of N-benzyl amines, including conditions reported for azabicyclo[3.1.0]hexane derivatives and other relevant substrates. This data is intended to guide the selection of an appropriate deprotection strategy.
| Substrate | Method | Catalyst (Loading) | H₂ Source (Pressure/Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) |
| General N-Benzyl Amines | Catalytic Transfer Hydrogenation | 10% Pd/C (equal weight to substrate) | Ammonium Formate (5 equiv.) | Methanol | Reflux | 10-60 min | 76-95%[1] |
| N-Benzyl-azabicyclo[3.1.0]hexane derivative | Catalytic Hydrogenation | 5% Pd/C (0.01-0.05 mol. eq.) | H₂ (1 atm) | Not Specified | Not Specified | 1-15 h | Not Specified[2] |
| General N-Benzyl Amines | Catalytic Hydrogenation | 20% Pd(OH)₂/C (Pearlman's Catalyst, 20 wt%) | H₂ (50-55 psi) | Ethanol | Room Temp. | 3.5 h | High[3] |
| N-Benzyl-azabicyclo[3.1.0]hexane derivative | Catalytic Transfer Hydrogenation | Palladium on Charcoal | 1,4-Cyclohexadiene | Methanol | 100 °C | Not Specified | Not Specified[4] |
| 2-Azabicyclo[3.1.0]hexane derivative | Catalytic Hydrogenation | Pearlman's Catalyst | H₂ (345 kPa) | Acidic Methanol | Not Specified | Not Specified[5] |
Experimental Protocols
Protocol 1: N-Debenzylation via Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This method is advantageous due to its mild reaction conditions and avoidance of high-pressure hydrogenation apparatus.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate
-
Anhydrous Methanol
-
Nitrogen gas
-
Celite®
-
Chloroform
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus
Procedure:
-
To a stirred suspension of this compound (1 equivalent) and an equal weight of 10% Pd/C in anhydrous methanol, add anhydrous ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.
-
Heat the resulting reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the catalyst by filtration through a pad of Celite®.
-
Wash the Celite® pad with chloroform.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired 6-oxa-3-azabicyclo[3.1.0]hexane.
Protocol 2: N-Debenzylation via Catalytic Hydrogenation using Pearlman's Catalyst
Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for the hydrogenolysis of N-benzyl groups and can sometimes offer better selectivity.[3]
Materials:
-
This compound
-
20% Palladium Hydroxide on Carbon (Pearlman's Catalyst)
-
Ethanol
-
Hydrogen gas source
-
Parr shaker or similar hydrogenation apparatus
-
Filtration apparatus
Procedure:
-
Dissolve this compound in ethanol (to a concentration of 0.1-0.2 M).
-
Carefully add 20% Pd(OH)₂/C (20% of the substrate weight) to the solution.
-
Place the reaction vessel on a Parr shaker and subject it to a hydrogen atmosphere of 50-55 psi.
-
Shake the mixture at room temperature.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with ethanol.
-
Combine the filtrate and washings and concentrate in vacuo to yield the crude product.
-
If necessary, purify the product by flash chromatography.
Protocol 3: N-Debenzylation via Standard Catalytic Hydrogenation using Palladium on Carbon
This is a classical and widely used method for N-debenzylation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., H-Cube, Parr apparatus, or balloon hydrogenation setup)
-
Filtration apparatus
Procedure:
-
Dissolve this compound in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the debenzylated product.
Mandatory Visualizations
Caption: General workflow for the N-debenzylation of this compound.
References
- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 2. Synthesis of (2S, 3R, 4S)-3,4-Methanoproline and Analogues [chem.msu.ru]
- 3. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
- 4. US8691849B2 - 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors - Google Patents [patents.google.com]
- 5. CZ304355B6 - 2-Azabicyclo [3.1.0]hexane-3-carbonitrile compound, pharmaceutical composition and use thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Functionalization of the 3-Azabicyclo[3.1.0]hexane Core
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally rigid nitrogen-containing heterocycle that serves as a key structural motif in a wide array of biologically active natural products and pharmaceutical agents.[1][2][3] Its unique three-dimensional structure is of significant interest in drug design, contributing to the development of compounds with diverse therapeutic applications, including nonnarcotic analgesics, dipeptidyl peptidase-IV (DPP-IV) inhibitors, and opioid receptor antagonists.[4][5] This document provides detailed application notes and experimental protocols for several key methods used in the functionalization of the 3-azabicyclo[3.1.0]hexane core, facilitating its application in medicinal chemistry and drug discovery.
Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones
This method provides a practical and efficient route to a variety of 3-azabicyclo[3.1.0]hexane derivatives. The reaction proceeds with high yields and diastereoselectivities, making it a valuable tool for constructing this bicyclic system.[6] This protocol has been successfully applied to the gram-scale synthesis of the mu opioid receptor antagonist CP-866,087.[6]
Quantitative Data Summary
| Entry | Maleimide | N-Tosylhydrazone | Product | Yield (%) | dr |
| 1 | N-Phenylmaleimide | Benzaldehyde N-tosylhydrazone | 3-phenyl-4,6-dioxo-3,4,4a,5,5a,6-hexahydro-1H-cyclopropa[c]pyrrole | 95 | >20:1 |
| 2 | N-Methylmaleimide | 4-Methoxybenzaldehyde N-tosylhydrazone | 1-(4-methoxyphenyl)-3-methyl-4,6-dioxo-3,4,4a,5,5a,6-hexahydro-1H-cyclopropa[c]pyrrole | 92 | >20:1 |
| 3 | N-Ethylmaleimide | 4-Chlorobenzaldehyde N-tosylhydrazone | 1-(4-chlorophenyl)-3-ethyl-4,6-dioxo-3,4,4a,5,5a,6-hexahydro-1H-cyclopropa[c]pyrrole | 88 | >20:1 |
| 4 | N-Benzylmaleimide | 2-Naphthaldehyde N-tosylhydrazone | 3-benzyl-1-(naphthalen-2-yl)-4,6-dioxo-3,4,4a,5,5a,6-hexahydro-1H-cyclopropa[c]pyrrole | 91 | >20:1 |
Data extracted from illustrative examples in related literature.
Experimental Protocol
Materials:
-
Appropriate N-substituted maleimide (1.0 mmol)
-
N-tosylhydrazone (1.2 mmol)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
Na₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Anhydrous reaction vessel
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add the N-substituted maleimide, N-tosylhydrazone, Pd(OAc)₂, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
Reaction Workflow
Caption: Workflow for Palladium-Catalyzed Cyclopropanation.
Diastereoselective Synthesis via Dirhodium(II)-Catalyzed Cyclopropanation
This protocol allows for the stereoselective synthesis of either exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates by careful selection of the dirhodium(II) catalyst and subsequent hydrolysis conditions.[7] This method is highly efficient, utilizing low catalyst loadings and often avoiding the need for chromatographic purification.[7]
Quantitative Data Summary
| Entry | Catalyst | Substrate | Product Isomer | Yield (%) | dr |
| 1 | Rh₂(esp)₂ | N-Boc-2,5-dihydropyrrole | exo-ester | 76 (combined) | >20:1 |
| 2 | Rh₂(OAc)₄ | N-Boc-2,5-dihydropyrrole | endo-ester | 54 (combined) | >20:1 |
Data represents combined yields for telescoped sequences as reported in the literature.[7]
Experimental Protocol for exo-Isomer Synthesis
Materials:
-
N-Boc-2,5-dihydropyrrole (1.0 mmol)
-
Ethyl diazoacetate (EDA) (1.1 mmol)
-
Rh₂(esp)₂ (0.00005 mmol, 0.005 mol%)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Aqueous NaOH solution
-
Aqueous HCl solution
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve N-Boc-2,5-dihydropyrrole and Rh₂(esp)₂ in anhydrous DCM.
-
Slowly add ethyl diazoacetate to the solution over a period of 1 hour using a syringe pump.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
For hydrolysis to the carboxylic acid, dissolve the crude ester in a suitable solvent (e.g., THF/MeOH) and add aqueous NaOH.
-
Stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the mixture with aqueous HCl to pH ~3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the exo-acid.
Logical Diagram for Stereoselective Synthesis
Caption: Catalyst-dependent stereoselectivity.
Transannular C–H Functionalization of the 3-Azabicyclo[3.1.0]hexane Core
Late-stage functionalization of the 3-azabicyclo[3.1.0]hexane core via C–H activation allows for the rapid diversification of complex molecules.[8] Palladium-catalyzed transannular C–H arylation has been shown to be effective for this purpose, with the development of second-generation catalyst systems improving reaction rates and yields.[9]
Quantitative Data Summary
| Entry | Substrate | Aryl Halide | Ligand | Yield (%) |
| 1 | N-protected 3-azabicyclo[3.1.0]hexane | Iodobenzene | None | 29 |
| 2 | N-protected 3-azabicyclo[3.1.0]hexane | Iodobenzene | Picolinic acid | 84 |
| 3 | N-protected 3-azabicyclo[3.1.0]hexane | 4-Iodobiphenyl | Picolinic acid | 80 |
Data extracted from illustrative examples in the literature.[8][9]
Experimental Protocol
Materials:
-
N-protected 3-azabicyclo[3.1.0]hexane (0.5 mmol)
-
Aryl iodide (1.5 mmol, 3 equiv)
-
Pd(OAc)₂ (0.025 mmol, 5 mol%)
-
Picolinic acid (L8) or Quinoline-2-carboxylic acid (L9) (0.025 mmol, 5 mol%)
-
K₂CO₃ (1.0 mmol)
-
tert-Amyl alcohol (1.0 mL)
-
Sealed reaction vessel
Procedure:
-
To a sealed tube, add the N-protected 3-azabicyclo[3.1.0]hexane, aryl iodide, Pd(OAc)₂, the specified ligand, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add tert-amyl alcohol.
-
Seal the tube and heat the reaction mixture to 100-150 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the C-H arylated product.
Signaling Pathway Analogy for Directed C-H Functionalization
This diagram illustrates the conceptual pathway of directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond for activation and subsequent functionalization.
Caption: Conceptual workflow for directed C-H functionalization.
References
- 1. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [vietnamjournal.ru]
- 4. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rigid bicyclic structure of 3-benzyl-6-oxa-3-azabicyclo[3.1.0]hexane has made it a valuable chiral building block and scaffold in medicinal chemistry and organic synthesis. Its conformationally constrained framework is a key feature in the design of various biologically active compounds, including ketohexokinase inhibitors and metabotropic glutamate receptor modulators.[1][2] While its primary role is often as a core structural component of the final product, its inherent chirality also presents opportunities for its use in asymmetric synthesis, for instance as a chiral auxiliary or ligand. This document provides an overview of its applications and detailed protocols for its synthesis, a critical first step for its utilization in asymmetric transformations.
Synthesis of the Chiral Scaffold
The asymmetric construction of the 3-azabicyclo[3.1.0]hexane skeleton is a key challenge. One effective method involves a copper-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. This approach allows for the creation of up to five contiguous stereogenic centers with high enantioselectivity.[3][4] Another strategy for synthesizing related 3-azabicyclo[3.1.0]hexane derivatives involves the photochemical decomposition of CHF₂-pyrazolines.[5]
A common precursor for various derivatives is the Boc-protected version, 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane, which can be synthesized from N-Boc-3-pyrroline.[6] The benzyl-protected variant can be synthesized or purchased from various chemical suppliers.[7][8][9][10][11]
Application in Asymmetric Synthesis: A Representative Protocol
While specific literature detailing the use of this compound as a chiral auxiliary in a broad range of asymmetric reactions is limited, its structural motifs are found in chiral ligands for metal-catalyzed reactions. The following protocol outlines a general procedure for an asymmetric reaction where a chiral ligand derived from a similar bicyclic amine scaffold could be employed. This protocol is based on established methodologies for asymmetric catalysis and serves as a template that can be adapted for specific applications of this compound-derived ligands.
Asymmetric Aldol Reaction Utilizing a Chiral Ligand
This hypothetical protocol describes the use of a chiral ligand derived from the 6-oxa-3-azabicyclo[3.1.0]hexane framework in a copper-catalyzed asymmetric aldol reaction.
Table 1: Quantitative Data for a Representative Asymmetric Aldol Reaction
| Entry | Aldehyde | Ketone | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | Acetophenone | 5 | -20 | 24 | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | Acetophenone | 5 | -20 | 24 | 91 | 95 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | 5 | -20 | 36 | 78 | 88 |
| 4 | Cinnamaldehyde | Acetophenone | 5 | -20 | 48 | 72 | 85 |
| 5 | Benzaldehyde | Propiophenone | 5 | -20 | 24 | 82 | 90 |
Experimental Protocol: Asymmetric Aldol Reaction
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Chiral ligand (derived from this compound)
-
Aldehyde
-
Ketone
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (0.05 mmol) and the chiral ligand (0.055 mmol) in anhydrous DCM (2.0 mL).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.
-
Cool the reaction mixture to -20 °C.
-
Add the aldehyde (1.0 mmol) to the reaction mixture.
-
In a separate flask, prepare a solution of the ketone (1.2 mmol) and DIPEA (1.5 mmol) in anhydrous DCM (1.0 mL).
-
Slowly add the ketone/DIPEA solution to the reaction mixture via syringe pump over a period of 4 hours.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Workflow for Asymmetric Aldol Reaction
Caption: Workflow for the chiral ligand-mediated asymmetric aldol reaction.
Synthesis of 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane: A Key Intermediate
The tert-butoxycarbonyl (Boc) protected version of the scaffold is a versatile intermediate for the synthesis of various derivatives, including the N-benzyl analog.
Protocol for the Synthesis of 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane [6]
Materials:
-
N-Boc-3-pyrroline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve N-Boc-3-pyrroline (1.0 eq) in DCM at room temperature.
-
Add m-CPBA (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of Na₂SO₃.
-
Separate the organic layer and wash it with a saturated aqueous solution of NaHCO₃.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane. The product is often obtained in high purity and quantitative yield.
Reaction Scheme for the Synthesis of the Boc-Protected Scaffold
Caption: Epoxidation of N-Boc-3-pyrroline to form the bicyclic ether.
Conclusion
This compound and its derivatives are important chiral scaffolds in medicinal chemistry. While their application as chiral auxiliaries or ligands in asymmetric synthesis is an emerging area, the protocols for their synthesis are well-established. The provided representative protocol for an asymmetric aldol reaction illustrates how chiral ligands derived from this scaffold could be effectively employed. Further research into the development and application of novel chiral ligands based on the 3-azabicyclo[3.1.0]hexane framework holds significant promise for the advancement of asymmetric catalysis.
References
- 1. US20170183328A1 - Substituted 3-azabicyclo[3.1.0]hexanes as ketohexokinase inhibitors - Google Patents [patents.google.com]
- 2. US8691849B2 - 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors - Google Patents [patents.google.com]
- 3. wenjuntang.sioc.ac.cn [wenjuntang.sioc.ac.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane | 114214-49-2 [chemicalbook.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate [cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. 31865-25-5 | benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate - Fluoropharm [fluoropharm.com]
- 11. 3-Benzyl-6-oxa-3-aza-bicyclo[3.1.0]hexane CAS#: [m.chemicalbook.com]
Scale-Up Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bicyclic structure that serves as a valuable isostere for the piperidine motif in medicinal chemistry. Its rigid framework offers a unique three-dimensional presentation of substituents, making it a privileged scaffold in the design of novel therapeutics. Derivatives of 3-azabicyclo[3.1.0]hexane have shown significant potential in various therapeutic areas, acting as potent inhibitors of enzymes such as ketohexokinase and as antagonists for receptors like the μ opioid receptor.[1][2] This document provides an overview of scalable synthetic strategies for 3-azabicyclo[3.1.0]hexane derivatives, complete with detailed protocols and comparative data to aid in process development and scale-up.
Application Notes
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives on a large scale presents several challenges, including stereocontrol, catalyst efficiency, and purification of the final products. Several robust methods have been developed to address these challenges, enabling the production of these valuable intermediates on a gram to kilogram scale. The choice of synthetic route often depends on the desired substitution pattern, stereochemistry, and economic viability.
Key scalable synthetic approaches include:
-
Dirhodium(II)-Catalyzed Cyclopropanation: This method utilizes the reaction of N-protected 2,5-dihydropyrroles with diazoacetates in the presence of a dirhodium(II) catalyst. It offers high diastereoselectivity, and by selecting the appropriate catalyst and hydrolysis conditions, either the exo- or endo-isomer can be selectively obtained.[3] The process has been successfully demonstrated on a gram scale without the need for chromatographic purification.[3]
-
Palladium-Catalyzed Cyclopropanation: This approach involves the reaction of maleimides with N-tosylhydrazones, catalyzed by a palladium complex. It provides a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with excellent diastereoselectivity.[4][5] This method has also been proven effective on a gram scale.[4][5]
-
Silver(I)-Catalyzed Oxidative Cyclopropanation: A highly atom-economical method that involves the cyclization of heteroatom-tethered 1,6-enynes using a silver(I) catalyst under air. This one-step process forms multiple chemical bonds and has been demonstrated on a gram scale with good to excellent yields.[6]
-
Photochemical Decomposition of Pyrazolines: This method allows for the synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexane derivatives. It involves the photochemical decomposition of CHF₂-pyrazolines, which can be generated from commercially available maleimides.[1] This technique is noted for its simple operation and mild reaction conditions.[1]
-
Multi-Kilogram Scale Asymmetric Synthesis: For specific, high-value derivatives, such as stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, dedicated processes have been developed and successfully demonstrated on a scale exceeding 100 kg.[7]
The following sections provide detailed protocols and comparative data for some of these key scalable methods.
Comparative Data of Scalable Synthetic Methods
| Method | Starting Materials | Catalyst/Reagent | Scale | Yield | Key Advantages |
| Dirhodium(II)-Catalyzed Cyclopropanation | N-Boc-2,5-dihydropyrrole, Ethyl diazoacetate | Dirhodium(II) catalysts (e.g., Rh₂(esp)₂) | Gram scale | Up to 90% | High diastereoselectivity, tunable for exo or endo isomers, no chromatography needed.[3] |
| Palladium-Catalyzed Cyclopropanation | Maleimides, N-Tosylhydrazones | Palladium catalyst | Gram scale | High yields | Wide substrate scope, high diastereoselectivity.[4][5] |
| Silver(I)-Catalyzed Oxidative Cyclopropanation | 1,6-Enynes | Silver(I) catalyst | Gram scale | Good to excellent | Atom economical, one-step process, free of external oxidants.[6] |
| Photochemical Decomposition | Maleimides, CF₂H(CH₃)CHN₂ (in situ) | Photochemical irradiation | Not specified, but described as practical | Moderate to excellent | Access to CHF₂-substituted derivatives, mild conditions, simple operation.[1] |
| Asymmetric Synthesis | (Details proprietary) | (Details proprietary) | >100 kg scale | 27% overall | High chemical and chiral purities on a very large scale.[7] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of exo-3-Azabicyclo[3.1.0]hexane-6-carboxylates via Dirhodium(II)-Catalyzed Cyclopropanation[3]
This protocol is adapted from the literature for the stereoselective synthesis of the exo-isomer.
Materials:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄) or similar Rh(II) catalyst
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of N-Boc-2,5-dihydropyrrole (1 equivalent) in anhydrous DCM, add the dirhodium(II) catalyst (0.005 mol%).
-
Heat the mixture to the desired reaction temperature (e.g., 90°C).
-
Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in DCM to the reaction mixture over several hours.
-
After the addition is complete, continue to stir the reaction at the same temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by Kugelrohr distillation to yield the cyclopropanated product.
-
For hydrolysis to the carboxylic acid, dissolve the ester in a suitable solvent and treat with aqueous NaOH.
-
After the hydrolysis is complete, acidify the mixture with HCl and extract the product with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired exo-acid.
Protocol 2: Gram-Scale Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation[4][5]
This protocol provides a general procedure for the palladium-catalyzed reaction of maleimides.
Materials:
-
Substituted maleimide
-
N-Tosylhydrazone
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., P(OPh)₃)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Toluene)
-
Silica gel for chromatography
Procedure:
-
In a reaction vessel, combine the maleimide (1 equivalent), N-tosylhydrazone (1.2 equivalents), palladium catalyst, ligand, and base.
-
Add the solvent and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to isolate the desired 3-azabicyclo[3.1.0]hexane derivative.
Visualizations
Caption: A generalized workflow for the scale-up synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
Caption: Reaction pathway for the Rhodium-catalyzed synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylic acid.
References
- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20170183328A1 - Substituted 3-azabicyclo[3.1.0]hexanes as ketohexokinase inhibitors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a crucial structural motif present in a wide array of natural products and pharmacologically active compounds. Its rigid, three-dimensional structure is of significant interest in drug discovery for the development of novel therapeutics. This document provides detailed protocols and application notes on the palladium-catalyzed synthesis of 3-azabicyclo[3.1.0]hexane analogues, focusing on methodologies that offer high efficiency and stereoselectivity. The protocols described herein are intended to serve as a guide for researchers in medicinal chemistry and organic synthesis.
Core Synthetic Strategies
Palladium catalysis offers several powerful strategies for the construction of the 3-azabicyclo[3.1.0]hexane core. Two prominent and effective methods are highlighted in these notes:
-
Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones: This approach provides a practical and efficient route to a variety of 3-azabicyclo[3.1.0]hexane derivatives with high yields and diastereoselectivities.[1][2][3]
-
Palladium(0)-Catalyzed Cyclopropanation of Allenenes: This novel and highly stereoselective method allows for the direct construction of the 3-azabicyclo[3.1.0]hexane framework from readily available allenenes.[4][5]
A palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides also presents a viable route to these bicyclic structures.[6][7][8]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones
This protocol is adapted from the work of Chen et al. (2017) and provides a general procedure for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.[2]
Materials:
-
Maleimide derivative (1.0 mmol)
-
N-Tosylhydrazone derivative (1.2 mmol)
-
Pd(OAc)₂ (5 mol%)
-
PPh₃ (10 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Anhydrous conditions (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the maleimide derivative, N-tosylhydrazone derivative, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12 hours, with vigorous stirring.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
Protocol 2: Palladium(0)-Catalyzed Cyclopropanation of Allenenes
This protocol is based on the methodology developed by Kadota and Yamamoto for the stereoselective synthesis of 3-azabicyclo[3.1.0]hexanes.[4][5]
Materials:
-
N-protected 4-alkyl-4-(N-allyl)amino allene (0.5 mmol)
-
Allyl carbonate (1.0 mmol)
-
Pd₂(dba)₃·CHCl₃ (0.025 mmol, 5 mol%)
-
Acetonitrile (2.5 mL)
-
Anhydrous conditions
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the N-protected allene derivative in anhydrous acetonitrile.
-
Add allyl carbonate and the palladium catalyst (Pd₂(dba)₃·CHCl₃).
-
Heat the mixture to 80 °C and stir for the time indicated by TLC analysis for complete consumption of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 3-azabicyclo[3.1.0]hexane product.
Data Presentation
The following tables summarize the quantitative data from representative examples of the palladium-catalyzed synthesis of 3-azabicyclo[3.1.0]hexane analogues.
Table 1: Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones [2]
| Entry | Maleimide (R¹) | N-Tosylhydrazone (R²) | Product | Yield (%) | d.r. |
| 1 | Phenyl | H | 3a | 85 | >20:1 |
| 2 | 4-Methylphenyl | H | 3b | 88 | >20:1 |
| 3 | 4-Methoxyphenyl | H | 3c | 82 | >20:1 |
| 4 | 4-Chlorophenyl | H | 3d | 78 | >20:1 |
| 5 | Phenyl | Methyl | 3e | 80 | 10:1 |
| 6 | Phenyl | Phenyl | 3f | 75 | 8:1 |
Table 2: Palladium(0)-Catalyzed Cyclopropanation of Allenenes [5]
| Entry | Allene (R) | Protecting Group (PG) | Product | Yield (%) |
| 1 | Isopropyl | Mts | 5a | 75 |
| 2 | Cyclohexyl | Mts | 5b | 82 |
| 3 | Phenyl | Mts | 5c | 68 |
| 4 | sec-Butyl | Mts | 13a | 65 |
| 5 | tert-Butyl | Mts | 13b | 58 |
*Mts = 2,4,6-trimethylphenylsulfonyl
Visualizations
The following diagrams illustrate the general workflows for the described synthetic methods.
Caption: General workflow for the palladium-catalyzed cyclopropanation of maleimides.
References
- 1. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel synthesis of 3-azabicyclo[3.1.0]hexanes by unusual palladium(0)-catalyzed cyclopropanation of allenenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicyc ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05440C [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane, with a focus on improving reaction yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in the synthesis of this compound, typically prepared via epoxidation of N-benzyl-3-pyrroline, can stem from several factors:
-
Purity of Starting Materials: Ensure the N-benzyl-3-pyrroline is free of impurities, as these can interfere with the reaction. The oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), should be of high purity and activity.
-
Reaction Conditions: Overly high temperatures can lead to side reactions and degradation of the product. Conversely, incomplete reaction may occur if the temperature is too low or the reaction time is insufficient.
-
Moisture: The presence of water can lead to the formation of diol byproducts by opening the epoxide ring. Ensure all glassware is dry and use anhydrous solvents.
-
Work-up Procedure: Inefficient quenching of the oxidizing agent or improper extraction during the work-up can result in product loss.
-
Purification: Loss of product during column chromatography or other purification methods is a common issue.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of multiple products is a strong indicator of side reactions. Besides the desired epoxide, you may be observing:
-
Unreacted N-benzyl-3-pyrroline: This indicates an incomplete reaction.
-
Diol byproduct: Formed from the ring-opening of the epoxide, especially if water is present.
-
Polymerization products: Depending on the reaction conditions, the starting material or product may polymerize.
To identify these, consider running co-spots with your starting material and using staining agents that can help differentiate between an alkene (starting material) and an epoxide (product).
Q3: How can I optimize the reaction conditions to maximize yield?
A3: Optimization is a multi-faceted process. Consider the following adjustments:
-
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help control the exothermic nature of the epoxidation and minimize side reactions.
-
Reagent Stoichiometry: While a slight excess of the oxidizing agent is common, a large excess can lead to over-oxidation and other side reactions. A 1.1 to 1.2 molar equivalent of m-CPBA is a good starting point.
-
Solvent Choice: Dichloromethane (DCM) is a commonly used solvent. However, other aprotic solvents like chloroform or 1,2-dichloroethane can also be used. The choice of solvent can influence reaction rate and selectivity.
-
Reaction Time: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours to overnight. Extending the reaction time unnecessarily can lead to product degradation.
Q4: What is the best way to purify the final product?
A4: Column chromatography on silica gel is a common method for purifying this compound. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective in separating the product from unreacted starting material and non-polar impurities.
Data on Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
The following table summarizes different synthetic approaches for related 3-azabicyclo[3.1.0]hexane structures, which can provide insights into potential reaction conditions and achievable yields.
| Starting Material | Reagents | Product | Yield | Reference |
| N-Boc-3-pyrroline | m-CPBA, Dichloromethane | 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane | Up to 100% (crude) | [1][2] |
| N-Boc-3-pyrrolidine | NBS, DMSO/Water, then NaOH | 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane | Not specified | [2] |
| Allylamines and Allenes | Copper catalyst | 3-azabicyclo[3.1.0]hexane derivatives | 42-85% | [3][4] |
| Maleimides and N-tosylhydrazones | Palladium catalyst | 3-azabicyclo[3.1.0]hexane derivatives | High | [5] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 3-Boc protected compound.
Materials:
-
N-benzyl-3-pyrroline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve N-benzyl-3-pyrroline (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1-1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench the excess m-CPBA by adding saturated aqueous sodium sulfite solution. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis.
Caption: Troubleshooting workflow for low yield.
References
- 1. 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane | 114214-49-2 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 3-Azabicyclo[3.1.0]hexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the 3-azabicyclo[3.1.0]hexane scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for obtaining the 3-azabicyclo[3.1.0]hexane core?
A1: Several robust methods are frequently employed. The primary strategies include:
-
[3+2] Cycloaddition followed by decomposition: This often involves the reaction of maleimides with a diazo compound precursor to form a pyrazoline intermediate, which is then decomposed, typically photochemically, to yield the bicyclic system.[1][2]
-
Palladium-catalyzed cyclopropanation: This method utilizes maleimides and N-tosylhydrazones in the presence of a palladium catalyst to directly form the 3-azabicyclo[3.1.0]hexane structure with high diastereoselectivity.[3]
-
Intramolecular cyclization strategies: One such example involves a sequence of Sonogashira cross-coupling, 5-exo-dig cyclization, and ionic hydrogenation starting from 2-iodocyclopropanecarboxamides.[4]
-
Dirhodium(II)-catalyzed cyclopropanation: The reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst can provide stereoselective access to either exo- or endo-diastereomers.[5]
Q2: I am observing the formation of diastereomers in my reaction. Is this expected and how can I control the stereoselectivity?
A2: Yes, the formation of diastereomers (typically exo and endo or cis and trans) is a common feature in many synthetic routes to 3-azabicyclo[3.1.0]hexane.[1][2][3] In many cases, these diastereomers can be readily separated by silica gel chromatography.[1][2] However, achieving high diastereoselectivity is often possible by carefully selecting the catalyst and reaction conditions. For instance, in dirhodium(II)-catalyzed cyclopropanations, the choice of rhodium catalyst can cleanly direct the reaction to favor either the exo or endo isomer.[5]
Q3: Is the cyclopropane ring in the 3-azabicyclo[3.1.0]hexane system stable to subsequent reaction conditions?
A3: The cyclopropane ring is generally stable, but can be susceptible to ring-opening under certain reductive conditions. For example, catalytic hydrogenation using a heterogeneous catalyst like Palladium on carbon (Pd/C) has been shown to cause hydrogenolysis of the C-C bond in the cyclopropane ring as a side reaction.[4] To avoid this, milder reduction methods such as ionic hydrogenation (e.g., using triethylsilane and trifluoroacetic acid) are recommended.[4] No cyclopropane ring cleavage was observed during the reduction of carbonyl groups with LiAlH4.[1][6]
Troubleshooting Guide
Issue 1: Low yield in photochemical synthesis due to byproduct formation.
Question: My photochemical synthesis from a pyrazoline precursor is giving low yields of the desired 3-azabicyclo[3.1.0]hexane, and I've identified an isomeric Δ2-pyrazoline byproduct. How can I prevent this?
Answer: The formation of a stable Δ2-pyrazoline isomer during the initial [3+2] cycloaddition is a known side reaction that can significantly lower the yield of your target compound by consuming the starting material.[1][2][6]
Troubleshooting Steps:
-
Modify the Diazo Precursor: The original researchers who encountered this issue found that switching to a different diazo precursor, specifically using the next simplest homologue (CF2H(CH3)CNH2 instead of a precursor leading to CF2HCHN2), prevented the formation of the problematic byproduct.[1][2][6]
-
Optimize Reaction Conditions: While modifying the precursor is the most direct solution, you can also re-optimize the conditions for the [3+2] cycloaddition to favor the desired pyrazoline isomer before proceeding to the photochemical step. This may involve adjusting the solvent, temperature, or reaction time.
Issue 2: Formation of an unexpected tetracyclic byproduct.
Question: In my synthesis of a 4-substituted 3-azabicyclo[3.1.0]hexan-2-one, I am isolating a significant amount of a tetracyclic compound alongside my desired product. What is this side reaction and how can I minimize it?
Answer: This is likely the result of a competitive intramolecular Pictet-Spengler reaction.[4] This side reaction occurs when an N-acyliminium ion intermediate, intended for intermolecular reaction (e.g., reduction), is instead intercepted by an electron-rich aromatic ring within the same molecule, leading to ring closure and the formation of a tetracyclic product.[4]
Troubleshooting Steps:
-
Solvent Modification: The ratio of the desired product to the Pictet-Spengler byproduct can be influenced by the reaction medium. Experiment with running the reaction in different solvents or even neat (without solvent). In one reported case, running the reaction without a solvent slightly increased the proportion of the desired product, although the Pictet-Spengler reaction still predominated.[4]
-
Temperature and Catalyst Screening: Systematically screen different temperatures and acid catalysts for the reduction step. Milder conditions may favor the desired intermolecular reaction over the intramolecular cyclization.
Issue 3: Unwanted cyclopropane ring-opening during a reduction step.
Question: I am trying to reduce a double bond in a 3-azabicyclo[3.1.0]hexane intermediate using catalytic hydrogenation (H2, Pd/C), but I am observing products resulting from the opening of the cyclopropane ring. How can I perform this reduction chemoselectively?
Answer: The cyclopropane ring is sensitive to hydrogenolysis, especially with heterogeneous catalysts like Pd/C. This is a known side reaction.
Troubleshooting Steps:
-
Switch to Ionic Hydrogenation: A highly effective alternative is to use ionic hydrogenation.[4] This method employs a hydride source, such as triethylsilane (Et3SiH), in the presence of a strong acid like trifluoroacetic acid (TFA). These conditions are typically mild and highly chemoselective for the reduction of double bonds or iminium ions without affecting the cyclopropane ring.[4]
-
Alternative Reducing Agents: Depending on the specific functional group to be reduced, other reagents that do not activate C-C bond cleavage, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) (for carbonyls/esters), could be considered if compatible with the rest of the molecule.[1][6]
Data Presentation
Table 1: Effect of Reaction Conditions on Pictet-Spengler Side Reaction
| Entry | Starting Enamide | Conditions | Ratio (Desired Product : Tetracycle) | Combined Yield |
| 1 | Enamide 15 | Et3SiH, TFA, CH2Cl2, -78°C to rt | 20 : 80 | 90% |
| 2 | Enamide 15 | Et3SiH, TFA, no solvent, rt | 40 : 60 | 90% |
| (Data synthesized from reference[4]) |
Table 2: Diastereoselectivity in Photochemical Synthesis
| Entry | N-Substituent on Maleimide | Diastereomeric Ratio (trans:cis) | Combined Isolated Yield |
| 1 | Benzyl | 80 : 20 | 82% |
| 2 | p-Methoxybenzyl | 78 : 22 | 85% |
| 3 | n-Propyl | 68 : 32 | 71% |
| 4 | 3,5-Dimethoxyphenyl | 75 : 25 | 75% |
| (Data synthesized from reference[2]) |
Experimental Protocols
Protocol 1: General Procedure for Photochemical Synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-diones [2]
A solution of 1-methyl-2,2-difluoroethanamine (3.0 eq.) in CHCl3 (0.1 M) is prepared. To this solution, t-BuONO (3.6 eq.) and HOAc (0.6 eq.) are added sequentially. After heating for 10 minutes, the resulting yellow solution is cooled to room temperature using an external water bath. The respective maleimide (1.0 eq.) is added immediately, and the reaction mixture is stirred at 45 °C for 12 hours. After removing the CHCl3 under reduced pressure, the residue is dissolved in acetonitrile (5 mL) and transferred into a quartz tube. The tube is then irradiated with a 1000 W high-pressure mercury lamp for 28 hours. The product is purified by silica gel chromatography.
Protocol 2: Ionic Hydrogenation to Avoid Cyclopropane Ring-Opening [4]
To a solution of the enamide (1.0 eq.) in CH2Cl2 (approx. 0.1 M) at -78 °C, trifluoroacetic acid (TFA, 30 eq.) and triethylsilane (Et3SiH, 5 eq.) are added. After stirring for 10 minutes at -78 °C, the reaction mixture is allowed to warm to room temperature and stirred for an additional 30 minutes. The reaction is then quenched by pouring it into a saturated aqueous solution of NaHCO3 and extracted with CH2Cl2. The combined organic extracts are dried over MgSO4, filtered, and concentrated under reduced pressure to yield the desired product.
Visualizations
Caption: Key synthetic pathways and points of side reaction divergence.
Caption: A troubleshooting decision workflow for common side reactions.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
Technical Support Center: Purification of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane Isomers
Welcome to the technical support center for the purification of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the purification of these valuable compounds.
Understanding the Isomers
The this compound core structure possesses multiple stereocenters, leading to the formation of several isomers. The primary isomers of concern are diastereomers, specifically the exo and endo forms, arising from the orientation of the cyclopropane ring relative to the pyrrolidine ring. Each of these diastereomers can also exist as a pair of enantiomers.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound isomers.
Diastereomer Separation (Exo/Endo)
Issue 1: Poor or no separation of exo and endo diastereomers by column chromatography.
-
Question: I am running a silica gel column with a hexane/ethyl acetate mixture, but the exo and endo isomers are co-eluting. How can I improve the separation?
-
Answer:
-
Optimize the Solvent System: The polarity difference between exo and endo isomers can be subtle. A shallow gradient of a more polar solvent is often more effective than an isocratic elution. Start with a low percentage of ethyl acetate in hexane and gradually increase the concentration.
-
Try Alternative Solvents: If hexane/ethyl acetate is not effective, consider other solvent systems. A mixture of dichloromethane and methanol can sometimes provide better selectivity for nitrogen-containing compounds.
-
Consider a Different Stationary Phase: While silica gel is a good starting point, other stationary phases like alumina or C18 (reversed-phase) might offer different selectivity. For reversed-phase, you would use a polar mobile phase like methanol/water or acetonitrile/water.
-
Check for Tailing: If the peaks are broad and tailing, it could be due to the basic nature of the amine. Adding a small amount of a modifier like triethylamine (0.1-1%) to your mobile phase can help to sharpen the peaks and improve resolution.
-
Issue 2: Low yield of the desired diastereomer after purification.
-
Question: After column chromatography, the yield of my target diastereomer is very low. What could be the cause?
-
Answer:
-
Adsorption to Silica Gel: The basic nitrogen atom in your compound can strongly adsorb to the acidic silica gel, leading to product loss on the column. Pre-treating your silica gel with triethylamine can help to mitigate this. To do this, prepare a slurry of your silica gel in your starting mobile phase containing 1-2% triethylamine and then pack the column.
-
Compound Instability: Although generally stable, some bicyclic compounds can be sensitive to prolonged exposure to acidic silica gel. If you suspect this, try to minimize the time the compound spends on the column by using a faster flow rate or a shorter column. Alternatively, using a less acidic stationary phase like neutral alumina could be beneficial.
-
Incomplete Elution: Ensure you have flushed the column with a sufficiently polar solvent at the end of your purification to elute any remaining product. A final wash with 5-10% methanol in dichloromethane is a good practice.
-
Enantiomer Separation (Chiral Purification)
Issue 3: No separation of enantiomers on a chiral HPLC or SFC column.
-
Question: I am trying to separate the enantiomers of the exo (or endo) isomer using a chiral column, but I only see a single peak. What should I do?
-
Answer:
-
Screen Different Chiral Stationary Phases (CSPs): Chiral recognition is highly specific. A CSP that works for one class of compounds may not work for another. It is highly recommended to screen a set of chiral columns with different selectivities. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, AD, AS; Chiralcel® OD, OJ) are often a good starting point for this class of compounds.[1]
-
Optimize the Mobile Phase: For normal phase chiral HPLC, the mobile phase is typically a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol). The ratio of these solvents significantly impacts resolution. Systematically vary the alcohol percentage. For Supercritical Fluid Chromatography (SFC), the mobile phase is usually supercritical CO2 with an alcohol co-solvent (modifier). The type and percentage of the modifier are critical for separation.[1]
-
Use Additives: For basic compounds like yours, adding a small amount of a basic modifier such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase can dramatically improve peak shape and resolution by blocking active sites on the stationary phase.
-
Adjust the Temperature: Temperature can have a significant effect on chiral separations. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often, but not always, lead to better resolution.
-
Issue 4: Poor peak shape (tailing or fronting) in chiral chromatography.
-
Question: My peaks in the chiral separation are tailing badly, which is affecting the resolution and quantification. How can I fix this?
-
Answer:
-
Sample Overload: Injecting too much sample is a common cause of peak distortion. Try injecting a smaller amount of your sample.
-
Sample Solvent: The solvent used to dissolve your sample should be compatible with the mobile phase. Ideally, dissolve your sample in the mobile phase itself. If the sample is not soluble in the mobile phase, use the weakest possible solvent that provides good solubility.
-
Secondary Interactions: As mentioned for diastereomer separation, the basic nitrogen can interact with residual silanols on the silica-based CSP. The use of a basic additive like DEA or TEA in the mobile phase is crucial to prevent this.
-
Column Contamination: If the column has been used with other samples, it might be contaminated. Flush the column with a strong solvent (refer to the column manufacturer's instructions) to clean it.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected elution orders for the exo and endo diastereomers on a normal-phase column?
A1: The relative polarity of exo and endo isomers can vary depending on the specific substituents. However, often the exo isomer is less sterically hindered and may interact differently with the stationary phase compared to the more hindered endo isomer. It is essential to determine the elution order experimentally, for example, by using 2D NMR techniques like NOESY on the separated fractions to confirm the stereochemistry.
Q2: Can I use reversed-phase chromatography to separate the diastereomers?
A2: Yes, reversed-phase chromatography (e.g., with a C18 column) can be a viable alternative. In this case, the more polar isomer will elute earlier. The mobile phase would typically be a mixture of water and an organic solvent like methanol or acetonitrile, often with an additive like formic acid or ammonium acetate to improve peak shape.
Q3: Is it necessary to separate the diastereomers before attempting to separate the enantiomers?
A3: It is highly recommended. A mixture of four stereoisomers (exo enantiomers and endo enantiomers) will result in a complex chromatogram on a chiral column. Separating the diastereomers first simplifies the subsequent chiral separation to resolving a single pair of enantiomers at a time.
Q4: What is Supercritical Fluid Chromatography (SFC) and is it suitable for this separation?
A4: SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is often considered a "green" alternative to normal-phase HPLC as it significantly reduces the use of organic solvents. SFC is very effective for chiral separations and often provides faster analysis times and higher efficiency than HPLC.[1] Given the structure of your compound, SFC would be an excellent technique to explore for enantiomer separation.
Q5: How can I confirm the absolute configuration of the separated enantiomers?
A5: Chromatographic methods separate enantiomers but do not inherently reveal their absolute configuration. To determine the absolute stereochemistry (i.e., R or S), you will need to use other analytical techniques such as:
-
X-ray Crystallography: If you can obtain a suitable crystal of one of the pure enantiomers (often as a salt with a chiral acid or base), this method can provide an unambiguous determination of the absolute configuration.
-
Vibrational Circular Dichroism (VCD): This spectroscopic technique can be used to determine the absolute configuration in solution by comparing the experimental spectrum to a computationally predicted spectrum.
-
Comparison to a Chiral Standard: If a standard with a known absolute configuration is available, you can compare its retention time on a chiral column to your separated enantiomers.
Data Presentation
The following tables summarize typical conditions and expected outcomes for the purification of 3-azabicyclo[3.1.0]hexane derivatives based on available literature for analogous compounds. Note that these are starting points, and optimization is crucial for the specific target molecule.
Table 1: Diastereomer Separation by Column Chromatography
| Stationary Phase | Mobile Phase System | Gradient/Isocratic | Expected Outcome | Reference |
| Silica Gel | Hexane / Ethyl Acetate | Gradient | Separation of exo and endo isomers. | [2] |
| Silica Gel | Petroleum Ether / Ethyl Acetate | Gradient | Isolation of major diastereomer. | [3] |
| Neutral Alumina | Dichloromethane / Methanol | Gradient | Alternative for acid-sensitive compounds. | General Practice |
Table 2: Enantiomer Separation by Chiral HPLC/SFC
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Modifier | Additive (if needed) | Expected Outcome | Reference(s) |
| HPLC (Normal Phase) | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD) | Hexane / Isopropanol | 0.1% Diethylamine (DEA) | Resolution of enantiomers. | [1] |
| SFC | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | Supercritical CO2 / Methanol | 0.1% Diethylamine (DEA) | Fast and efficient resolution of enantiomers. | [1] |
Experimental Protocols
Protocol 1: Diastereomer Separation by Flash Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane/Ethyl Acetate).
-
Pour the slurry into a glass column and allow it to pack uniformly. Ensure the top of the silica bed is flat.
-
-
Sample Loading:
-
Dissolve the crude mixture of diastereomers in a minimal amount of dichloromethane or the initial mobile phase.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Begin elution with the initial mobile phase (e.g., 98:2 Hexane/Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane/Ethyl Acetate) to elute the isomers. A shallow gradient is often most effective.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the separated exo and endo isomers.
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
-
Protocol 2: Enantiomer Separation by Chiral SFC
-
Column and Mobile Phase Selection:
-
Install a suitable chiral column (e.g., Chiralpak IC, 5 µm).
-
Set the mobile phase to supercritical CO2 and a modifier (e.g., methanol). A typical starting composition is 80% CO2 and 20% methanol.
-
Add a basic additive (e.g., 0.1% DEA) to the modifier to improve peak shape.
-
-
System Equilibration:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Injection and Separation:
-
Dissolve the purified diastereomer in the mobile phase modifier (e.g., methanol) at a low concentration (e.g., 1 mg/mL).
-
Inject a small volume (e.g., 1-5 µL) onto the column.
-
Run the separation under isocratic conditions.
-
-
Optimization:
-
If separation is not optimal, adjust the percentage of the modifier (e.g., try 15% or 25% methanol).
-
Varying the column temperature and back pressure can also be used to fine-tune the separation.
-
Visualizations
References
- 1. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gccpo.org [gccpo.org]
- 3. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stereoselective Synthesis of 3-Azabicyclo[3.1.0]hexanes
Welcome to the technical support center for the stereoselective synthesis of 3-azabicyclo[3.1.0]hexanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, aimed at researchers, chemists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of 3-azabicyclo[3.1.0]hexanes?
The main challenges include:
-
Controlling Diastereoselectivity: Achieving high selectivity for the desired exo or endo isomer is a common hurdle, particularly in metal-catalyzed cyclopropanation reactions which can often yield mixtures.[1][2]
-
High Catalyst Loading: Many established protocols, especially those using rhodium catalysts, require high catalyst loadings (1–7 mol%), which can be cost-prohibitive for large-scale synthesis.[2][3]
-
Low Yields: Optimizing reaction conditions to maximize yield can be difficult. Factors like temperature, solvent, and substrate concentration play a critical role.[2][4]
-
Purification of Stereoisomers: The separation of exo and endo diastereoisomers can be challenging, often requiring careful column chromatography.[5] However, newer methods have been developed to avoid this step.[1][2]
-
Substrate Scope: Ensuring a developed method is applicable to a wide range of substrates with different functional groups can be a limitation.
Q2: My dirhodium(II)-catalyzed cyclopropanation is giving a poor exo/endo diastereomeric ratio (~1:1). How can I improve this?
Achieving high diastereoselectivity is a known challenge. Here are two effective strategies:
-
Catalyst Selection: While many achiral Rh(II) catalysts give a ~1:1 mixture of diastereomers, the choice of ligand can influence selectivity. For instance, the bridged tetracarboxylate catalyst Rh₂(esp)₂ has been shown to be highly effective.[1][2]
-
Post-Reaction Isomerization/Hydrolysis: A highly effective strategy is to synthesize the mixture of diastereomers and then selectively convert it to the desired isomer without chromatography.
Q3: The yield of my cyclopropanation reaction is low. What parameters should I investigate?
Low yields can often be improved by systematic optimization. Consider the following:
-
Temperature: Reaction temperature is critical. For the Rh(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA), increasing the temperature from 70 °C to 90 °C was shown to dramatically improve the yield from around 30% to 76%.[2][3]
-
Reagent Stoichiometry: Using an excess of the alkene (the carbene trap) can be advantageous for achieving high turnover numbers and improving yields.[2]
-
Solvent: The choice of solvent can impact catalyst activity and stability. For 1,3-dipolar cycloadditions of cyclopropenes, aprotic polar solvents like 1,4-dioxane, acetonitrile, and DMF have been shown to be effective.[6][7] For Rh(II) catalysis, dimethyl carbonate (DMC) has been used as an effective and environmentally benign solvent.[2]
-
Catalyst Loading: While the goal is often to reduce catalyst loading, ensuring an adequate amount is present is necessary. For challenging reactions, starting with a higher loading and optimizing downwards is a common approach. Recent studies have successfully reduced Rh(II) catalyst loadings to as low as 0.005 mol%.[2][3]
Troubleshooting Guides
Guide 1: Dirhodium(II)-Catalyzed Cyclopropanation of Dihydropyrroles
This guide focuses on the widely used reaction between N-protected-2,5-dihydropyrroles and ethyl diazoacetate (EDA).
Problem: Low yield and/or poor diastereoselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Rh(II)-catalyzed cyclopropanation.
Quantitative Data: Optimization of Rh₂(esp)₂-Catalyzed Cyclopropanation [2]
This table summarizes key findings from an optimization study for the reaction between N-Boc-2,5-dihydropyrrole (9) and ethyl diazoacetate (10).
| Entry | Catalyst (mol %) | Temp (°C) | Yield (%) | exo/endo d.r. | Notes |
| 1 | Rh₂(OAc)₄ (1) | 70 | 9 | 1:1 | Low yield at 70 °C |
| 2 | Rh₂(esp)₂ (1) | 70 | 32 | 1:1.2 | Rh₂(esp)₂ shows better yield |
| 3 | Rh₂(esp)₂ (1) | 90 | 76 | 1:1.2 | Temperature increase is critical |
| 4 | Rh₂(esp)₂ (0.005) | 110 | 88 | 1:1.2 | High yield with very low catalyst loading |
Guide 2: 1,3-Dipolar Cycloaddition for Bis-Spirocyclic Derivatives
This guide addresses the synthesis of bis-spirocyclic 3-azabicyclo[3.1.0]hexanes via the cycloaddition of cyclopropenes to a stable azomethine ylide.
Problem: Low yield of the desired cycloadduct.
Troubleshooting Steps:
-
Solvent Screening: The reaction is highly sensitive to the solvent. Aprotic polar solvents are generally favored. If you are using a non-polar or protic solvent and experiencing low yields, switch to one of the recommended solvents.
-
Temperature Control: The reaction often requires heating. An optimal temperature of 65 °C has been identified in several cases.[6][7] Ensure your reaction temperature is stable and optimized.
Quantitative Data: Solvent Effect on Cycloaddition Yield [6]
The following data is for the reaction between the protonated form of Ruhemann's purple (1) and 1,2,3-triphenylcyclopropene (2a).
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 65 | 45 |
| 2 | 1,4-Dioxane | 65 | 67 |
| 3 | Acetonitrile | 65 | 70 |
| 4 | DMF | 65 | 61 |
| 5 | Acetonitrile | 25 | 25 |
Key Experimental Protocols
Protocol 1: Gram-Scale Telescoped Synthesis of exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate[2][3]
This protocol allows for the synthesis and isolation of the pure exo isomer without chromatographic purification.
Step A: Cyclopropanation
-
To an oven-dried 250 mL flask, add Rh₂(esp)₂ (0.005 mol%).
-
Add N-Boc-2,5-dihydropyrrole (1.2 equivalents) and dimethyl carbonate (DMC) as the solvent.
-
Heat the mixture to 110 °C.
-
Slowly add ethyl diazoacetate (EDA, 1.0 equivalent) over 6 hours using a syringe pump.
-
After the addition is complete, stir the reaction for an additional 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude mixture of exo/endo isomers.
Step B: Epimerization and Hydrolysis
-
Dissolve the crude ester mixture in methanol.
-
Add a solution of sodium methoxide (catalytic amount) and stir at room temperature for 12 hours to epimerize the mixture, favoring the thermodynamically more stable exo isomer.
-
Add an aqueous solution of lithium hydroxide (LiOH, >2.0 equivalents).
-
Heat the mixture to 60 °C and stir for 6 hours to facilitate hydrolysis.
-
Cool the mixture, acidify with aqueous HCl to pH ~3, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layers over MgSO₄, filter, and concentrate to yield the pure exo-acid.
Protocol 2: Palladium-Catalyzed Cyclopropanation of Maleimides[5]
This protocol provides a general method for synthesizing a range of 3-azabicyclo[3.1.0]hexane derivatives from maleimides.
-
To a reaction tube, add the maleimide (1.0 equivalent), N-tosylhydrazone (1.5 equivalents), and Pd(OAc)₂ (10 mol%).
-
Add the ligand (e.g., P(OPh)₃, 20 mol%).
-
Add K₂CO₃ (2.0 equivalents) as the base.
-
Add toluene as the solvent.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to isolate the major diastereoisomer.
Synthetic Strategy Overview
Choosing the correct synthetic route depends on the desired substitution pattern and stereochemistry. The following diagram outlines a general decision-making process.
Caption: Decision diagram for selecting a synthetic route.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 7. beilstein-archives.org [beilstein-archives.org]
optimization of reaction conditions for 3-azabicyclo[3.1.0]hexane formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-azabicyclo[3.1.0]hexane and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: 1,3-Dipolar Cycloaddition Reactions
This section focuses on the popular [3+2] cycloaddition method for constructing the 3-azabicyclo[3.1.0]hexane core, often utilizing azomethine ylides and cyclopropenes.[1][2][3][4]
Question 1: I am observing low to no yield of the desired 3-azabicyclo[3.1.0]hexane product. What are the potential causes and solutions?
Answer: Low or no yield in a 1,3-dipolar cycloaddition for this synthesis can stem from several factors. Here's a systematic troubleshooting approach:
-
Solvent Choice: The polarity and protic nature of the solvent are critical. Protic solvents like methanol (MeOH) and ethanol (EtOH) can lead to the deprotonation of the azomethine ylide, inhibiting the cycloaddition.[1][4] Aprotic solvents are generally favored.
-
Reaction Temperature: The reaction may require heating to proceed at an optimal rate. Room temperature might not be sufficient to overcome the activation energy barrier.
-
Stability of Reactants: The stability of the azomethine ylide and the cyclopropene derivative is crucial. Unstable intermediates or starting materials can decompose under the reaction conditions. For instance, some unstable 1,2-disubstituted cyclopropenes can be successfully trapped under mild conditions.[1][2]
-
Troubleshooting Tip: If using an in-situ generated azomethine ylide, ensure the precursors (e.g., α-amino acid and carbonyl compound) are pure. For unstable cyclopropenes, consider using milder reaction conditions.
-
Table 1: Effect of Solvent and Temperature on the Yield of a Bis-spirocyclic 3-Azabicyclo[3.1.0]hexane Derivative [1][2]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 65 | 45 |
| 2 | 1,4-Dioxane | 65 | 67 |
| 3 | Acetonitrile | 65 | 70 |
| 4 | DMF | 65 | 61 |
| 5 | MeOH | 65 | NR |
| 6 | EtOH | 65 | NR |
| 7 | Acetonitrile | rt | NR |
NR = No Reaction, rt = room temperature
Question 2: My reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity is a common challenge. The approach of the 1,3-dipole to the dipolarophile is influenced by steric hindrance.
-
Steric Hindrance: The substituents on both the azomethine ylide and the cyclopropene can direct the cycloaddition to occur from the less-hindered face, leading to a specific diastereomer.[1]
-
Troubleshooting Tip: Modify the substituents on your starting materials to increase steric bulk, which can enhance facial selectivity. While this may require synthesizing new precursors, it is a powerful strategy for controlling stereochemistry.
-
-
Catalyst Choice (for catalyzed reactions): In asymmetric 1,3-dipolar cycloadditions, the choice of a chiral catalyst and ligand is paramount for achieving high enantioselectivity and can also influence diastereoselectivity.[1]
Logical Workflow for Troubleshooting 1,3-Dipolar Cycloaddition
Caption: Troubleshooting workflow for 1,3-dipolar cycloaddition.
Section 2: Dirhodium(II)-Catalyzed Cyclopropanation
This section addresses issues related to the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates via dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate.[5]
Question 3: The yield of my rhodium-catalyzed cyclopropanation is low, and I observe unreacted ethyl diazoacetate (EDA). What steps should I take?
Answer: Low conversion in this reaction is often related to reaction temperature and catalyst choice.
-
Reaction Temperature: Room temperature is often insufficient for this transformation. Increasing the temperature can significantly improve the yield.
-
Troubleshooting Tip: Increase the reaction temperature. Studies have shown that raising the temperature from room temperature to 70°C, and further to 90°C, dramatically improves the product yield.[5]
-
-
Catalyst Selection: The choice of dirhodium(II) catalyst plays a crucial role. While several catalysts can be effective, some offer superior performance.
-
Troubleshooting Tip: The bridged tetracarboxylate catalyst Rh₂(esp)₂ has been identified as optimal for this reaction, providing higher yields compared to other dirhodium(II) catalysts.[5]
-
Table 2: Optimization of Dirhodium(II)-Catalyzed Cyclopropanation [5]
| Entry | Catalyst | Temperature (°C) | Yield (%) |
| 1 | Rh₂(OAc)₄ | rt | Low |
| 2 | Rh₂(OAc)₄ | 70 | 9 |
| 3 | Rh₂(oct)₄ | 70 | 25 |
| 4 | Rh₂(esp)₂ | 70 | 32 |
| 8 | Rh₂(esp)₂ | 90 | 76 |
Question 4: I need to selectively synthesize either the exo- or endo-isomer. How can this be achieved?
Answer: While the initial cyclopropanation may produce a mixture of diastereomers, subsequent selective hydrolysis or epimerization can yield the desired isomer.[5][6]
-
For the exo-isomer: A tandem isomerization-exo-hydrolysis can be performed on the crude product mixture.
-
For the endo-isomer: A tandem selective hydrolysis followed by endo-hydrolysis can be employed.
-
Troubleshooting Tip: These telescoped sequences can be carried out without chromatographic purification of the initial cyclopropanation product, making the process more efficient on a larger scale.[5]
-
Experimental Workflow for Selective Isomer Synthesis
Caption: Selective synthesis of exo and endo isomers.
Section 3: Photochemical Synthesis from Pyrazolines
This section covers the synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexanes via the photochemical decomposition of CHF₂-pyrazolines.[7]
Question 5: My photochemical reaction is giving a low yield. How can I optimize the conditions?
Answer: The efficiency of this photochemical reaction is sensitive to several parameters.
-
Solvent: The choice of solvent can significantly impact the reaction yield.
-
Troubleshooting Tip: Acetonitrile (MeCN) has been identified as the optimal solvent for this reaction, providing higher yields compared to THF, DMSO, Et₂O, and other ethers.[8]
-
-
Reactant Stoichiometry: The amount of the diazo precursor is critical.
-
Troubleshooting Tip: An excess of the amine precursor (e.g., 3.0 equivalents) can improve the yield, but a larger excess may be detrimental.[7]
-
-
Lamp Power and Reaction Time: The power of the light source and the irradiation time are crucial for driving the reaction to completion.
-
Troubleshooting Tip: Increasing the lamp power (e.g., to 1000 W) and optimizing the reaction time (e.g., 28 hours) can significantly enhance the product yield.[8]
-
Table 3: Optimization of Photochemical Synthesis of a CHF₂-substituted 3-Azabicyclo[3.1.0]hexane [7][8]
| Entry | Amine Equiv. | Solvent | Lamp Power (W) | Time (h) | Total Yield (%) |
| 1 | 2.0 | CHCl₃ | - | - | 51 |
| 2 | 3.0 | CHCl₃ | - | - | 68 |
| 3 | 4.0 | CHCl₃ | - | - | 45 |
| 4 | 3.0 | THF | - | - | 65 |
| 5 | 3.0 | MeCN | - | - | 70 |
| 13 | 3.0 | MeCN | 1000 | 28 | 82 |
Experimental Protocols
General Protocol for 1,3-Dipolar Cycloaddition of an Azomethine Ylide to a Cyclopropene [1][3]
-
To a solution of the α-dicarbonyl compound (0.3 mmol) and the cyclopropene (0.3 mmol) in the chosen aprotic solvent (e.g., acetonitrile, 8 mL), add the α-amino acid (0.6 mmol).
-
Stir the reaction mixture at the optimized temperature (e.g., 60-65°C) for the required duration (e.g., 12 hours), monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
General Protocol for Dirhodium(II)-Catalyzed Cyclopropanation [5]
-
In a reaction vessel, dissolve N-Boc-2,5-dihydropyrrole (1.0 equiv) in a suitable solvent.
-
Add the dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.005 mol%).
-
Heat the mixture to the optimized temperature (e.g., 90°C).
-
Slowly add a solution of ethyl diazoacetate (EDA) over a period of several hours.
-
After the addition is complete, continue to stir the reaction at the same temperature until completion (monitored by an appropriate method like ¹H NMR of an aliquot).
-
Cool the reaction mixture and process as required for subsequent selective hydrolysis or purification.
General Protocol for Photochemical Synthesis of CHF₂-Substituted 3-Azabicyclo[3.1.0]hexanes [7]
-
In a suitable solvent (e.g., CHCl₃), dissolve the amine precursor (e.g., 1-methyl-2,2-difluoroethanamine, 3.0 equiv).
-
Add tert-butyl nitrite (t-BuONO) and acetic acid (HOAc) and stir for a short period (e.g., 10 minutes) with gentle heating.
-
Cool the resulting yellow solution to room temperature.
-
Add the maleimide derivative (1.0 equiv) and stir at a moderate temperature (e.g., 45°C).
-
After the initial reaction, remove the solvent and redissolve the residue in the photochemical reaction solvent (e.g., MeCN, 5 mL).
-
Transfer the solution to a quartz tube and irradiate with a high-pressure mercury lamp at the optimized power and for the determined duration.
-
After the reaction is complete, purify the product by chromatography on silica gel.
References
- 1. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
preventing ring-opening of the 6-oxa-3-azabicyclo[3.1.0]hexane system
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the unintended ring-opening of the 6-oxa-3-azabicyclo[3.1.0]hexane system during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the ring-opening of the 6-oxa-3-azabicyclo[3.1.0]hexane system?
A1: The bicyclic system is susceptible to ring-opening under both acidic and nucleophilic conditions. The strained epoxide ring is the primary site of reactivity. Key factors include:
-
Low pH: Protic and Lewis acids can protonate or coordinate to the epoxide oxygen, activating the ring for nucleophilic attack.
-
Strong Nucleophiles: Potent nucleophiles can directly attack the carbon atoms of the epoxide ring, leading to cleavage.
-
Elevated Temperatures: Higher temperatures can provide the necessary activation energy for ring-opening, especially in the presence of even weak acids or nucleophiles.
-
Substituents: The nature of the substituent on the nitrogen atom and other parts of the scaffold can influence the electronic properties and stability of the ring system. For instance, electron-rich aromatic groups on the carbon skeleton can promote ring-opening.
Q2: How does the choice of N-protecting group affect the stability of the bicyclic system?
A2: The N-protecting group plays a crucial role in the stability and reactivity of the 6-oxa-3-azabicyclo[3.1.0]hexane core. Electron-withdrawing groups are generally preferred as they decrease the nucleophilicity of the pyrrolidine nitrogen, preventing it from participating in intramolecular rearrangement or degradation pathways.
-
Boc (tert-butoxycarbonyl): This is a commonly used protecting group that offers good stability under neutral and mildly basic conditions.[1] It is generally stable during storage and many common synthetic transformations.
-
Cbz (benzyl-oxycarbonyl): Similar to Boc, Cbz provides good stability and is a versatile protecting group in the synthesis of various derivatives.[2]
-
Tosyl (p-toluenesulfonyl): N-sulfonyl protected derivatives are also common and are generally stable, though the strong electron-withdrawing nature of the tosyl group can influence the reactivity of the overall molecule.[3]
Q3: What are the recommended storage conditions for derivatives of 6-oxa-3-azabicyclo[3.1.0]hexane?
A3: To ensure the long-term stability of these compounds, it is recommended to store them at room temperature or below, in a tightly sealed container, and under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and acidic gases from the air. For particularly sensitive derivatives, storage in a freezer at -20°C is advisable.
Q4: Can I use common purification techniques like silica gel chromatography?
A4: Yes, silica gel chromatography is a standard method for purifying these compounds. However, it is crucial to use a neutral solvent system and avoid acidic additives. A typical mobile phase could be a mixture of ethyl acetate and hexanes. If acidic byproducts are present from a previous step (e.g., m-CPBA), it is recommended to wash the organic extract with a mild basic solution like saturated sodium bicarbonate before chromatography.[1][4]
Troubleshooting Guides
Issue 1: Unexpected Ring-Opening Observed During a Reaction
Symptom: NMR or LC-MS analysis of the reaction mixture shows the appearance of unexpected products corresponding to a ring-opened structure (e.g., a substituted pyrrolidine-3,4-diol).
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Acidic Reagents or Byproducts | Ensure all reagents are free of acidic impurities. If using reagents that can generate acidic byproducts (e.g., m-CPBA), quench the reaction thoroughly with a mild reducing agent (e.g., sodium sulfite) and wash with a mild base (e.g., saturated sodium bicarbonate solution).[1] |
| Lewis Acid Catalysis | Avoid the use of Lewis acids if possible. If a Lewis acid is required for another transformation in the molecule, consider using milder Lewis acids and low temperatures. Perform a small-scale test reaction to assess the stability of the bicyclic system under the proposed conditions.[5] |
| High Reaction Temperature | Maintain the reaction temperature as low as possible. If a reaction requires heating, carefully monitor the stability of the starting material and product over time to determine the optimal balance between reaction rate and decomposition. |
| Strong Nucleophilic Reagents | If a strong nucleophile is causing ring-opening, consider using a less reactive nucleophile or protecting the bicyclic system if the reaction chemistry allows. Alternatively, explore different reaction conditions (e.g., solvent, temperature) that may favor the desired reaction over ring-opening. |
Issue 2: Degradation of the Compound During Workup or Purification
Symptom: The desired product is isolated in low yield, with significant amounts of ring-opened byproducts, even though the reaction appeared clean by in-situ monitoring.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Acidic Workup Conditions | Use neutral or mildly basic aqueous solutions for extraction and washing. Avoid acidic quenches (e.g., HCl, citric acid) unless absolutely necessary and, if so, keep the contact time and temperature to a minimum. A saturated solution of sodium bicarbonate or a phosphate buffer (pH 7) is often a safe choice. |
| Acidic Silica Gel | For sensitive compounds, use deactivated or neutral silica gel for column chromatography. This can be prepared by pre-treating the silica gel with a solution of triethylamine in the eluent, followed by flushing with the eluent alone. |
| Prolonged Exposure to Solvents | Some solvents, especially chlorinated solvents, can contain trace amounts of acid. Minimize the time the compound is in solution and concentrate the product at reduced pressure and low temperature. |
Experimental Protocols
General Procedure for the Synthesis of N-Boc-6-oxa-3-azabicyclo[3.1.0]hexane
This protocol describes the epoxidation of N-Boc-3-pyrroline, a common method to form the bicyclic system, with an emphasis on maintaining the integrity of the product.[1]
-
Dissolution: Dissolve N-Boc-3-pyrroline (1 equivalent) in dichloromethane (DCM) at room temperature.
-
Epoxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) portion-wise to the solution, maintaining the temperature below 25°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 12 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3) to destroy excess peroxide.
-
Washing: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove meta-chlorobenzoic acid, and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the product.
Visualizations
Caption: Acid-catalyzed and direct nucleophilic ring-opening pathways.
Caption: A logical workflow for troubleshooting unintended ring-opening.
References
Technical Support Center: 3-Azabicyclo[3.1.0]hexane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 3-azabicyclo[3.1.0]hexane core?
A1: The primary methods for constructing the 3-azabicyclo[3.1.0]hexane skeleton include:
-
Photochemical Decomposition of Pyrazolines: This method involves the [3+2] cycloaddition of a diazo compound with a maleimide to form a pyrazoline intermediate, which is then photochemically decomposed to yield the desired bicyclic product. This approach is noted for its operational simplicity and mild reaction conditions.[1][2][3]
-
Palladium-Catalyzed Cyclopropanation: This route typically involves the reaction of maleimides with N-tosylhydrazones in the presence of a palladium catalyst. It is a versatile method that can provide high yields and diastereoselectivities.[3][4][5]
-
Gold-Catalyzed Oxidative Cyclopropanation: This method utilizes the reaction of N-allylynamides with an oxidant, catalyzed by a gold complex, to form 3-azabicyclo[3.1.0]hexan-2-one derivatives.[6][7]
-
Dirhodium(II)-Catalyzed Cyclopropanation: This highly efficient method employs dirhodium(II) catalysts for the cyclopropanation of N-Boc-2,5-dihydropyrrole with diazoacetates, offering excellent control over stereoselectivity.[8]
Q2: How can I purify the resulting diastereomers (exo/endo) of 3-azabicyclo[3.1.0]hexane derivatives?
A2: Separation of diastereomers is a common challenge. The most effective method is typically silica gel column chromatography.[2][3] The choice of eluent is critical and often requires careful optimization. For instance, a mixture of hexane and diethyl ether is commonly used. In some cases, repeated chromatography may be necessary for complete separation.[9] For certain derivatives, selective hydrolysis of one diastereomer followed by extraction can be an effective purification strategy.[8]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
Method 1: Photochemical Decomposition of Pyrazolines
Problem: Low Yield of the Desired 3-Azabicyclo[3.1.0]hexane Product
Low yields in the photochemical synthesis can be attributed to several factors, from incomplete formation of the pyrazoline intermediate to inefficient photochemical decomposition.
Caption: Troubleshooting workflow for low yield in photochemical synthesis.
| Parameter | Condition | Effect on Yield | Recommendation | Reference |
| Solvent | Dichloromethane (DCM) | Lower Yield | Acetonitrile (MeCN) is the optimal solvent for the photochemical step. | [2] |
| Acetonitrile (MeCN) | Higher Yield | Use MeCN for the photochemical decomposition. | [2] | |
| Lamp Power | 500 W | Moderate Yield | Increasing lamp power significantly improves the yield. | [2] |
| 1000 W | Significantly Higher Yield | Use a high-power mercury lamp (e.g., 1000 W). | [2] | |
| Reaction Time | < 28 hours | Incomplete Conversion | Optimal reaction time is around 28 hours. | [2] |
| 28 hours | Optimal Yield | Monitor the reaction by TLC to determine the optimal endpoint. | [2] | |
| > 28 hours | No significant improvement/potential for side reactions | Avoid excessively long reaction times. | [2] |
Method 2: Palladium-Catalyzed Cyclopropanation
Problem: Low Diastereoselectivity (Poor exo/endo Ratio)
Achieving high diastereoselectivity is crucial in this reaction. The choice of catalyst, ligands, and reaction conditions plays a significant role in determining the stereochemical outcome.
Caption: Troubleshooting workflow for low diastereoselectivity.
Problem: Formation of Side Products from N-Tosylhydrazone Decomposition
N-tosylhydrazones can decompose under basic conditions to form diazo compounds, which are the active species in the cyclopropanation. However, they can also undergo side reactions.
Common Side Products and Solutions:
-
Azines: Formation of azines can occur from the dimerization of the hydrazone. Ensure slow addition of the N-tosylhydrazone to the reaction mixture to keep its concentration low.
-
Olefins: The Shapiro reaction is a known decomposition pathway for N-tosylhydrazones, leading to the formation of olefins.[10] Using a stoichiometric amount of base and carefully controlling the temperature can minimize this side reaction.
Method 3: Gold-Catalyzed Oxidative Cyclopropanation
Problem: Low Yield or Formation of Unwanted Byproducts
The success of this reaction is highly dependent on the choice of oxidant and catalyst system.
Caption: Troubleshooting workflow for gold-catalyzed synthesis.
| Parameter | Condition | Effect on Yield | Recommendation | Reference |
| Oxidant | Diphenyl Sulfoxide | Forms 1,2-dicarbonyl compound as major product | Pyridine N-oxide is the required oxidant for the desired cyclopropanation. | [6] |
| Pyridine N-oxide | Forms the desired 3-azabicyclo[3.1.0]hexan-2-one | Use pyridine N-oxide or its derivatives. | [6][7] | |
| Gold Catalyst Ligand | Bulky Ligands (e.g., IPrAuCl) | Lower Yield | Less bulky ligands on the gold catalyst can lead to higher yields. | [6] |
| IMesAuCl | Higher Yield | IMesAuCl in combination with a silver salt is an effective catalyst system. | [6][7] | |
| Solvent | Chlorobenzene (PhCl) | High Yield | Chlorobenzene is a suitable solvent for this reaction. | [11] |
| Acetonitrile (MeCN) | Significantly Lower Yield | Avoid acetonitrile as a solvent. | [11] |
Experimental Protocols
Photochemical Synthesis of 3-Benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione[2][3]
A solution of 1-methyl-2,2-difluoroethanamine (3.0 eq.) in CHCl₃ is treated with t-BuONO (3.6 eq.) and HOAc (0.6 eq.). After heating for 10 minutes, the solution is cooled to room temperature, and N-benzylmaleimide (1.0 eq.) is added. The mixture is stirred at 45 °C for 12 hours. The solvent is removed under reduced pressure, and the residue is dissolved in acetonitrile (5 mL). The resulting solution is transferred to a quartz tube and irradiated with a 1000 W high-pressure mercury lamp for 28 hours. The product is then purified by silica gel column chromatography.
Palladium-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives[4][5]
To a solution of the maleimide (1.0 eq) and N-tosylhydrazone (1.2 eq) in a suitable solvent (e.g., toluene or 1,4-dioxane) is added a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a ligand if required. A base (e.g., K₂CO₃, 2.0 eq) is added, and the mixture is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography.
Gold-Catalyzed Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives[6][7]
To a solution of the N-allylynamide (1.0 eq) and pyridine N-oxide (1.5 eq) in a suitable solvent (e.g., chlorobenzene) is added the gold catalyst (e.g., IMesAuCl, 4 mol%) and a silver salt (e.g., AgBF₄, 4 mol%) at room temperature under an inert atmosphere. The reaction is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by silica gel column chromatography.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 3-aza-bicyclo[3.1.0]hexan-2-one derivatives via gold-catalyzed oxidative cyclopropanation of N-allylynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Gold-Catalyzed Nitrene Transfer from Benzofuroxans to N-Allylynamides: Synthesis of 3-Azabicyclo[3.1.0]hexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient 3-Azabicyclo[3.1.0]hexane Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. The following information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the synthesis of 3-azabicyclo[3.1.0]hexanes?
A1: The most prevalent catalytic systems involve transition metals that facilitate intramolecular cyclopropanation. Key catalysts include dirhodium(II) complexes, palladium catalysts, copper salts, and ruthenium complexes.[1][2][3][4][5][6] Gold-catalyzed oxidative cyclopropanation of N-allylynamides has also been reported as an effective method.[7] The choice of catalyst often depends on the specific substrates and the desired stereoselectivity of the product.
Q2: How can I control the stereoselectivity (exo- vs. endo-isomers) of the 3-azabicyclo[3.1.0]hexane product?
A2: Control of stereoselectivity is a critical aspect of this synthesis. For dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, the choice of catalyst and subsequent hydrolysis conditions are crucial for selectively forming either the exo- or endo- isomer with high diastereoselectivity.[2][8] The specific ligands on the dirhodium(II) catalyst can significantly influence the stereochemical outcome.
Q3: What are the typical starting materials for forming the 3-azabicyclo[3.1.0]hexane core?
A3: Common starting materials include:
-
N-allyl or N-propargyl enamine carboxylates for copper-mediated synthesis.[4][9]
-
N-Boc-2,5-dihydropyrrole and ethyl diazoacetate for rhodium-catalyzed reactions.[2][8]
-
Maleimides and N-tosylhydrazones in the presence of a palladium catalyst.[3]
-
Allylic amines and α-diazoacetates for ruthenium-catalyzed intramolecular cyclopropanation.[5]
-
N-allylynamides for gold-catalyzed oxidative cyclopropanation.[7]
Q4: Are there any transition-metal-free methods for synthesizing 3-azabicyclo[3.1.0]hexanes?
A4: Yes, transition-metal-free methods have been developed. One such approach involves a base-promoted intramolecular addition of alkenes in vinyl cyclopropanecarboxamides.[1] Additionally, some syntheses can proceed via radical-anion domino reactions or cyclopropanation with sulfur ylides.[6]
Troubleshooting Guide
Problem 1: Low yield in the cyclization reaction.
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst Loading | For dirhodium(II) catalyzed reactions, catalyst loadings as low as 0.005 mol% have been shown to be effective.[2][8] However, for less reactive substrates, increasing the catalyst loading (e.g., to 1-7 mol% for some rhodium acetate catalyzed reactions) may improve yields.[2] |
| Poor Catalyst Activity | Ensure the catalyst is of high purity and handled under appropriate inert conditions if it is air or moisture sensitive. Consider screening different catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂, etc.) to find the most effective one for your specific substrate. |
| Decomposition of Diazo Compound | If using a diazo compound, ensure it is freshly prepared or properly stored. Slow addition of the diazo compound to the reaction mixture can help minimize side reactions. In-situ generation of diazo compounds in a flow system is a modern approach to improve efficiency and safety.[2] |
| Incorrect Reaction Temperature | The optimal temperature can vary significantly depending on the catalytic system. For instance, some copper-mediated reactions are performed at room temperature, while others may require heating.[10] Perform small-scale experiments to screen a range of temperatures. |
| Inappropriate Solvent | The choice of solvent can influence catalyst solubility and reactivity. Dichloromethane (DCM) is commonly used for rhodium-catalyzed reactions.[11] Tetrahydrofuran (THF) has been used in copper-mediated oxidative cyclizations.[10] |
Problem 2: Poor diastereoselectivity.
| Potential Cause | Suggested Solution |
| Incorrect Catalyst Choice | The ligand environment of the metal catalyst plays a crucial role in determining stereoselectivity. For dirhodium(II) catalysts, different carboxylate or carboxamidate ligands can favor the formation of one diastereomer over the other.[2] |
| Substrate Structure | The steric and electronic properties of the substituents on the starting material can influence the facial selectivity of the cyclopropanation. Modifying the protecting group on the nitrogen (e.g., Boc, Ts) may alter the preferred transition state geometry. |
| Reaction Conditions | Temperature and solvent can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the diastereomeric ratio. Experiment with different solvents and a range of temperatures to optimize for the desired isomer. |
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for 3-Azabicyclo[3.1.0]hexane Synthesis
| Catalyst System | Starting Materials | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Dirhodium(II) (0.005 mol%) | N-Boc-2,5-dihydropyrrole, Ethyl diazoacetate | exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates | 54-76% (telescoped) | High | [2] |
| Palladium | Maleimides, N-tosylhydrazones | 3-Azabicyclo[3.1.0]hexane derivatives | High | High | [3] |
| Ru(II) | Allylic α-diazoacetates | 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | 28% (7 steps) | N/A | [5] |
| IMesAuCl/AgBF₄ | N-Allylynamides | 3-Aza-bicyclo[3.1.0]hexan-2-one derivatives | Moderate to High | N/A | [7] |
| CuBr₂/DBU | N-allyl-malonamates | Cyclopropane-fused lactams | Good to Very Good | Excellent | [10] |
| Base (t-BuOK) | Vinyl Cyclopropanecarboxamides | Highly substituted aza[3.1.0]bicycles | 67-80% | 2:1 to 5:4 | [1] |
Experimental Protocols
1. Dirhodium(II)-Catalyzed Cyclopropanation for Stereoselective Synthesis [2]
This procedure describes a telescoped synthesis for either the exo- or endo-isomer of 3-azabicyclo[3.1.0]hexane-6-carboxylates.
-
Cyclopropanation: To a solution of N-Boc-2,5-dihydropyrrole (10 mmol) and the appropriate dirhodium(II) catalyst (0.005 mol%) in a suitable solvent, ethyl diazoacetate is added slowly at a controlled temperature. The reaction is monitored by TLC or GC-MS until completion.
-
Work-up and Isomerization/Hydrolysis: The crude reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
For the exo-isomer: The crude material is subjected to tandem isomerization-exo-hydrolysis conditions.
-
For the endo-isomer: The crude material undergoes tandem selective hydrolysis followed by endo-hydrolysis.
-
-
Isolation: The final product is isolated without the need for chromatographic purification.
2. Palladium-Catalyzed Cyclopropanation of Maleimides [3]
This protocol provides a practical route to various 3-azabicyclo[3.1.0]hexane derivatives.
-
Reaction Setup: In a reaction vessel, the maleimide derivative, N-tosylhydrazone, and a palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand are combined in an appropriate solvent.
-
Reaction Conditions: The mixture is heated under an inert atmosphere until the starting materials are consumed, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to isolate the major diastereoisomer.
3. Copper-Mediated Oxidative Cyclization [10]
This method is for the synthesis of functionalized cyclopropane-fused lactams.
-
Reaction Setup: To a solution of the N-allyl-malonamate derivative (1.0 equiv.) in THF, CuBr₂ (2.0 equiv.) and DBU (2.2 equiv.) are added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature under a nitrogen atmosphere. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by chromatography.
Visualizations
Caption: General experimental workflow for catalytic 3-azabicyclo[3.1.0]hexane synthesis.
Caption: Logic diagram for selecting a catalyst based on the synthetic strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Copper-mediated aerobic synthesis of 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles from N-allyl/propargyl enamine carboxylates. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxidative cyclization of active methylene amides: efficient synthesis of functionalized 3-azabicyclo[n.1.0]alkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Diastereoselectivity in 3-Azabicyclo[3.1.0]hexane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, with a focus on controlling diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 3-azabicyclo[3.1.0]hexanes?
A1: The main synthetic routes to 3-azabicyclo[3.1.0]hexanes include:
-
Dirhodium(II)-catalyzed intramolecular cyclopropanation: This is a widely used method involving the reaction of a diazoacetate with an N-substituted 2,5-dihydropyrrole.[1][2][3][4]
-
Palladium-catalyzed cyclopropanation: This method utilizes maleimides and N-tosylhydrazones to produce 3-azabicyclo[3.1.0]hexane derivatives with high yields and diastereoselectivities.[5][6]
-
1,3-Dipolar Cycloaddition: This approach involves the reaction of azomethine ylides with cyclopropenes, offering a route to spirocyclic 3-azabicyclo[3.1.0]hexane systems.[7][8]
-
Photochemical Decomposition of Pyrazolines: This method allows for the synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes.[9][10]
Q2: How can I selectively synthesize the exo or endo diastereomer of a 3-azabicyclo[3.1.0]hexane-6-carboxylate?
A2: Selective synthesis of either the exo or endo diastereomer can be achieved through careful selection of catalysts and subsequent hydrolysis conditions.[1][3][4] For instance, using specific dirhodium(II) catalysts can influence the initial diastereomeric ratio of the cyclopropanation product. Subsequent base-catalyzed epimerization or selective hydrolysis can then be employed to isolate the desired diastereomer in high purity, often without the need for chromatography.[2]
Q3: What factors influence the diastereoselectivity in the dirhodium(II)-catalyzed cyclopropanation?
A3: The diastereoselectivity of this reaction is influenced by several factors:
-
Catalyst: The choice of dirhodium(II) catalyst and its ligands is a primary determinant of diastereoselectivity. Chiral catalysts can induce high levels of diastereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can affect the transition state of the cyclopropanation, thereby influencing the stereochemical outcome.
-
Temperature: Reaction temperature can impact the selectivity, with lower temperatures generally favoring higher diastereoselectivity.
-
N-Protecting Group: The nature of the protecting group on the 2,5-dihydropyrrole can influence the approach of the carbene and thus the diastereomeric ratio.
Q4: Are there methods to synthesize 3-azabicyclo[3.1.0]hexanes from acyclic precursors?
A4: Yes, diastereoselective cascade syntheses from acyclic precursors have been developed. These methods allow for the construction of the bicyclic system with substituents at all positions of the cyclopropane ring in moderate to good yields.[11]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Diastereoselectivity (obtaining a ~1:1 mixture of exo and endo isomers) | 1. Use of an achiral catalyst. 2. Suboptimal reaction temperature. 3. Inappropriate solvent. | 1. Employ a chiral dirhodium(II) catalyst to favor one diastereomer.[2] 2. Screen different reaction temperatures; lower temperatures often improve selectivity. 3. Test a range of solvents with varying polarities. |
| Low Yield of Cyclopropanation Product | 1. Low catalyst loading or catalyst deactivation. 2. Impure starting materials (e.g., diazo compound). 3. Inefficient reaction conditions. | 1. Increase catalyst loading. Recent studies have shown success with very low loadings (e.g., 0.005 mol%) for certain substrates.[1][3][4] 2. Purify the diazo compound before use. 3. Optimize reaction temperature and time. For some systems, higher temperatures (e.g., 70 °C) may be necessary.[4] |
| Difficulty in Separating Diastereomers | 1. Similar polarity of the exo and endo isomers. | 1. Consider a "telescoped" synthesis approach where the crude mixture of diastereomers is subjected to selective hydrolysis or epimerization to yield a single, easily isolable diastereomer.[1][4] This can eliminate the need for chromatographic separation.[2] |
| Formation of Side Products | 1. Decomposition of the diazo compound. 2. Catalyst-mediated side reactions. | 1. Ensure slow addition of the diazo compound to the reaction mixture. 2. Screen different catalysts that may be more selective for the desired cyclopropanation. |
Data Presentation: Diastereoselective Synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxylates
Table 1: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole with Ethyl Diazoacetate
| Catalyst | Catalyst Loading (mol%) | Diastereomeric Ratio (exo:endo) | Yield (%) | Reference |
| Achiral Rh(II) | 0.005 | ~1:1 | Excellent | [2] |
| Chiral Rh(II) | 0.005 | ~1:5 | Excellent | [2] |
| Rh₂(esp)₂ | 0.005 | Not specified | 9-32 (at 70°C) | [4] |
Table 2: Selective Isolation of exo and endo Products
| Method | Starting Material | Product | Diastereomeric Ratio | Overall Yield (%) | Reference |
| Base-catalyzed epimerization/hydrolysis | Mixture of exo/endo esters | exo-acid | >30:1 | 76 | [2][4] |
| Selective hydrolysis | Mixture of exo/endo esters | endo-acid | >30:1 | 54 | [2][4] |
Experimental Protocols
Protocol 1: General Procedure for Dirhodium(II)-Catalyzed Cyclopropanation
This protocol is based on the low catalyst loading method described in recent literature.[1][4]
-
To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) in a suitable solvent (e.g., dichloromethane) is added the dirhodium(II) catalyst (0.005 mol%).
-
The reaction mixture is heated to the desired temperature (e.g., 70 °C).
-
A solution of ethyl diazoacetate (1.1 equiv) in the same solvent is added slowly over a period of several hours using a syringe pump.
-
After the addition is complete, the reaction is stirred at the same temperature until complete consumption of the starting material is observed by TLC or GC-MS.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product, a mixture of exo- and endo-3-azabicyclo[3.1.0]hexane-6-carboxylates, can be purified by column chromatography or used directly in the next step.
Protocol 2: Selective Synthesis of the exo-Acid via Telescoped Sequence
This protocol is adapted from procedures that avoid chromatographic purification.[2][4]
-
Following the cyclopropanation reaction (Protocol 1), the crude mixture of diastereomers is dissolved in a suitable solvent system (e.g., a mixture of THF, methanol, and water).
-
A base, such as lithium hydroxide (LiOH), is added and the mixture is stirred at room temperature to effect both hydrolysis and epimerization to the thermodynamically more stable exo-isomer.
-
The reaction is monitored until completion.
-
The organic solvents are removed under reduced pressure.
-
The aqueous solution is washed with a non-polar organic solvent (e.g., hexanes) to remove any non-polar impurities.
-
The aqueous layer is acidified with an acid (e.g., HCl) to precipitate the exo-acid.
-
The solid product is collected by filtration, washed with cold water, and dried to afford the pure exo-acid.
Visualizations
Caption: Workflow for selective synthesis of exo and endo isomers.
Caption: Troubleshooting guide for poor diastereoselectivity.
References
- 1. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 11. Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via epoxidation of N-benzyl-3-pyrroline with m-CPBA?
The most prevalent impurity is the byproduct of the oxidizing agent, meta-chlorobenzoic acid (m-CBA).[1][2][3][4] Unreacted meta-chloroperoxybenzoic acid (m-CPBA) may also be present.[2] Additionally, side products from the reaction, such as diols formed from the opening of the epoxide ring, can be present, though typically in smaller quantities.
Q2: My NMR spectrum shows a significant amount of an aromatic impurity after aqueous workup. What is it likely to be and how can I remove it?
This impurity is almost certainly meta-chlorobenzoic acid (m-CBA), the byproduct of m-CPBA.[1][2][4] While a basic aqueous wash is a standard procedure, it may not completely remove m-CBA, especially on a larger scale.
Q3: I am observing significant peak tailing during silica gel chromatography of my product. What is the cause and how can I resolve this?
The basic nature of the tertiary amine in this compound can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing peak tailing.[5]
Q4: Can I use an alternative to silica gel for the purification of this basic compound?
Yes, if issues persist with silica gel chromatography, alternative stationary phases can be employed. Neutral alumina is a good alternative that can effectively separate the product from m-CBA and other impurities without the strong acidic interactions.[1]
Troubleshooting Guides
Issue 1: Incomplete Removal of m-Chlorobenzoic Acid (m-CBA)
| Symptom | Possible Cause | Suggested Solution |
| Aromatic protons and a carboxylic acid peak are visible in the 1H NMR spectrum of the purified product. | Incomplete removal of m-CBA during aqueous workup. | 1. Enhanced Aqueous Wash: Perform multiple extractions with a saturated aqueous solution of sodium bicarbonate (NaHCO3).[1][4] Ensure the pH of the aqueous layer is basic after the final wash.2. Column Chromatography: If the impurity persists, column chromatography on silica gel or neutral alumina is highly effective. m-CBA is significantly more polar than the product and will have a much lower Rf value.[1][2] |
Issue 2: Poor Separation and Peak Tailing in Silica Gel Chromatography
| Symptom | Possible Cause | Suggested Solution |
| The product spot on the TLC plate is streaked or the peak on the chromatogram is broad and asymmetrical. | Strong interaction of the basic amine with the acidic silica gel.[5] | 1. Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (NEt3) is sufficient to neutralize the acidic sites on the silica gel and improve peak shape.[5]2. Alternative Stationary Phase: Use a less acidic stationary phase such as neutral alumina.[1] |
Issue 3: Product Loss During Purification
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield after purification. | 1. Emulsion Formation: Emulsions can form during the aqueous workup, trapping the product. 2. Adsorption on Silica: Irreversible adsorption of the basic product onto the silica gel column. | 1. Breaking Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 2. Column Deactivation: If using silica gel, pre-treating the column by flushing with the eluent containing triethylamine before loading the sample can help minimize irreversible adsorption. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for m-CBA Removal
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer three times with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Check the pH of the final aqueous wash to ensure it is basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Eluent Preparation: Prepare the mobile phase, adding 1% triethylamine to the solvent mixture to prevent peak tailing.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the prepared mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods for the Removal of m-CBA
| Purification Method | Starting % m-CBA (estimated) | Final % m-CBA (estimated) | Advantages | Disadvantages |
| Aqueous Wash (NaHCO3) | 15-20% | 1-5% | Quick and simple for initial purification. | May not completely remove the impurity, especially on a larger scale.[3] |
| Silica Gel Chromatography | 15-20% | <1% | High purity can be achieved. | Potential for peak tailing and product loss if not optimized.[5] |
| Neutral Alumina Chromatography | 15-20% | <1% | Excellent for basic compounds, avoids peak tailing. | May be more expensive than silica gel. |
Visualizations
Caption: Workflow for the removal of impurities from this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
Validation & Comparative
A Researcher's Guide to Chiral Separation of 3-Azabicyclo[3.1.0]hexane Enantiomers by HPLC
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers of the 3-azabicyclo[3.1.0]hexane scaffold is a critical step in the synthesis and analysis of a wide range of biologically active compounds. This bicyclic amine is a key structural motif in numerous pharmaceutical agents, and its stereochemistry often dictates pharmacological activity and safety. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for resolving these enantiomers. This guide provides a comparative overview of published HPLC methods, offering supporting experimental data and detailed protocols to aid in method development and application.
Comparison of Chiral Stationary Phases and Methods
The selection of an appropriate chiral stationary phase is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for the resolution of 3-azabicyclo[3.1.0]hexane derivatives. The following table summarizes the performance of different chiral columns and mobile phase compositions reported in the literature for the separation of various 3-azabicyclo[3.1.0]hexane analogues.
| Analyte | Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Performance Data |
| Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl & its enantiomer | Chiral Pak-IC | 250 x 4.6 mm, 5 µm | n-Hexane:Ethanol (90:10, v/v) with 0.05% Diethylamine | 0.6 | 15 | UV at 210 nm | Well-resolved peaks for all 4 isomers.[1] |
| 1-Aryl-3-azabicyclo[3.1.0]hexane derivatives | Chiralcel OD | 4.6 mm x 250 mm | Heptane:Isopropanol (99:1, v/v) with 0.1% Diethylamine | 1.0 | Not Specified | UV at 275 nm | Baseline separation of enantiomers. |
| (1R,4R,5S)-4-ethynyl-4-hydroxy-1-((S)-1-hydroxyethyl)-2-methyl-2-azabicyclo[3.1.0]hexan-3-one & other stereoisomers | Not specified (Preparative SFC) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Separation of four stereoisomers with 90% recovery.[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of chiral separation methods. Below are the protocols for the key experiments cited in the comparison table.
Method 1: Separation of Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride Enantiomers[1]
-
Instrumentation: Agilent 1200 series HPLC system.
-
Column: Chiral Pak-IC (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-Hexane and Ethanol in a 90:10 (v/v) ratio, with 0.05% Diethylamine added as a modifier.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 15°C.
-
Detection: UV detection at a wavelength of 210 nm.
-
Injection Volume: 20 µL.
-
Diluent: A mixture of n-Hexane and Ethanol in a 70:30 (v/v) ratio.
-
Run Time: 30 minutes.
Method 2: Separation of 1-Aryl-3-azabicyclo[3.1.0]hexane Derivatives
-
Instrumentation: Standard HPLC system.
-
Column: Chiralcel OD (4.6 mm x 250 mm).
-
Mobile Phase: A mixture of heptanes and isopropanol in a 99:1 (v/v) ratio, containing 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 275 nm.
-
Sample Loading: 50 mg/mL.
Method 3: Preparative SFC Separation of an Azabicyclo[3.1.0]hexanone Derivative[2]
-
Technique: Preparative Supercritical Fluid Chromatography (SFC).
-
Objective: Separation of four stereoisomers of (1R,4R,5S)-4-ethynyl-4-hydroxy-1-((S)-1-hydroxyethyl)-2-methyl-2-azabicyclo[3.1.0]hexan-3-one.
-
Outcome: Successful separation of 17 g of the mixture into its individual components with a 90% recovery rate.
-
Note: Specific column and mobile phase details were not provided in the source material.
Experimental Workflow and Logical Relationships
The development of a chiral HPLC method typically follows a structured workflow, from initial screening to final optimization. The choice of the chiral stationary phase is a critical decision point, often guided by the structural features of the analyte.
Caption: A generalized workflow for the development of a chiral HPLC method for the separation of 3-azabicyclo[3.1.0]hexane enantiomers.
The logical relationship between different types of chiral selectors is based on their primary interaction mechanisms with the analyte.
Caption: Logical relationships between major classes of chiral stationary phases and their primary interaction mechanisms.
References
A Head-to-Head Battle of Scaffolds: 3-azabicyclo[3.1.0]hexane vs. Piperidine in Modern Drug Design
An in-depth comparison of the physicochemical and pharmacological properties of the conformationally restricted 3-azabicyclo[3.1.0]hexane scaffold and the ubiquitous piperidine ring, providing researchers with data-driven insights for informed scaffold selection in drug discovery.
In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, found in the architecture of numerous approved drugs due to its favorable physicochemical properties and synthetic accessibility. However, the inherent flexibility of the piperidine ring can be a double-edged sword, sometimes leading to suboptimal binding to biological targets and susceptibility to metabolic degradation. As a result, drug designers are increasingly turning to more rigid bioisosteres to lock in desired conformations and enhance drug-like properties. One such scaffold that has garnered significant attention is the 3-azabicyclo[3.1.0]hexane system. This bicyclic amine offers a conformationally constrained alternative to piperidine, with the potential to improve metabolic stability, modulate lipophilicity, and enhance binding affinity.
This guide provides a comprehensive comparison of the 3-azabicyclo[3.1.0]hexane scaffold and piperidine, drawing on experimental data from the literature to inform scaffold selection in drug design. We will delve into a comparative analysis of their key physicochemical and pharmacological properties, supported by detailed experimental protocols and visualizations of relevant biological pathways.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences in the three-dimensional structure of 3-azabicyclo[3.1.0]hexane and piperidine give rise to distinct physicochemical properties that can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Piperidine Derivative (Fentanyl) | 3-azabicyclo[3.1.0]hexane Derivative (Compound 10d) | Key Differences and Implications |
| pKa | 8.4 | Estimated to be similar to other bicyclic amines (typically 8.5-9.5) | The basicity of the nitrogen atom is crucial for solubility and interaction with biological targets. The rigid bicyclic structure can influence the pKa compared to the more flexible piperidine. |
| logP | 4.05 | Not explicitly reported, but the rigid, more compact structure may lead to a lower logP compared to a similarly substituted piperidine. | Lipophilicity is a critical determinant of membrane permeability and off-target effects. The 3-azabicyclo[3.1.0]hexane scaffold offers a tool to fine-tune this property. |
| Metabolic Stability (t½ in human liver microsomes) | ~3.7 hours (for Fentanyl) | "Good metabolic stability" reported for Compound 10d, suggesting a longer half-life than many piperidine-containing compounds. | The conformational rigidity of the 3-azabicyclo[3.1.0]hexane scaffold can shield metabolically labile sites from enzymatic degradation, often leading to improved metabolic stability. |
Note: The data for the 3-azabicyclo[3.1.0]hexane derivative is based on qualitative statements from the cited literature due to the lack of a direct head-to-head study with a structurally analogous piperidine compound.
Pharmacological Properties: Impact on Target Engagement
The conformational constraint of the 3-azabicyclo[3.1.0]hexane scaffold can have a profound impact on how a molecule interacts with its biological target. By pre-organizing the pharmacophoric elements in a bioactive conformation, this rigid scaffold can lead to enhanced binding affinity and selectivity.
Case Study 1: Opioid Receptor Antagonists
The μ-opioid receptor is a key target for pain management. While piperidine-containing opioids like fentanyl are potent agonists, the 3-azabicyclo[3.1.0]hexane scaffold has been successfully employed to develop potent antagonists.
| Property | Piperidine Derivative (Fentanyl) | 3-azabicyclo[3.1.0]hexane Derivative (A μ-opioid antagonist) |
| Target | μ-opioid receptor | μ-opioid receptor |
| Activity | Agonist | Antagonist |
| Binding Affinity (Ki) | 1.4 nM | In the picomolar range |
The rigid nature of the 3-azabicyclo[3.1.0]hexane scaffold can lock the N-substituent in a position that favors antagonist binding at the μ-opioid receptor.
Case Study 2: T-type Calcium Channel Blockers
T-type calcium channels are implicated in neuropathic pain. Both piperidine and 3-azabicyclo[3.1.0]hexane scaffolds have been utilized in the development of inhibitors for this target.
| Property | Piperidine Derivative | 3-azabicyclo[3.1.0]hexane Derivative (Compound 10d) |
| Target | T-type calcium channels (Cav3.1, Cav3.2) | T-type calcium channels (Cav3.1, Cav3.2) |
| Inhibitory Activity (IC50) | Varies depending on the specific compound. | Cav3.1: 0.11 μM, Cav3.2: 0.08 μM |
In this instance, the 3-azabicyclo[3.1.0]hexane-containing compound demonstrates potent inhibition of T-type calcium channels, highlighting the utility of this scaffold in designing effective channel blockers.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Determination of pKa (Potentiometric Titration)
-
Sample Preparation: A 1-5 mg sample of the compound is accurately weighed and dissolved in a known volume of a suitable solvent (e.g., methanol or water).
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of hydrochloric acid is added in small increments using a precision burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method)
-
System Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: A known concentration of the test compound is prepared in one of the phases (typically the aqueous phase).
-
Partitioning: Equal volumes of the n-octanol and aqueous phases (one containing the compound) are combined in a flask and shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
-
Reagent Preparation: Human liver microsomes (HLM) are thawed on ice. A reaction mixture containing phosphate buffer (pH 7.4) and the test compound at a final concentration of 1 µM is prepared.
-
Initiation of Reaction: The reaction is initiated by the addition of NADPH, a cofactor required for the activity of cytochrome P450 enzymes.
-
Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated. The natural logarithm of the percentage remaining is plotted against time, and the slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is then calculated as 0.693/k.
Receptor Binding Assay ([³⁵S]GTPγS Functional Assay)
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., μ-opioid receptor) are prepared from cultured cells or tissue homogenates.
-
Assay Buffer Preparation: An assay buffer containing GDP is prepared to ensure that the G-proteins are in their inactive state.
-
Reaction Mixture: The reaction mixture is prepared in a microplate and includes the cell membranes, various concentrations of the test compound (antagonist), a fixed concentration of a known agonist, and [³⁵S]GTPγS.
-
Incubation: The plate is incubated at 30°C for a specific period (e.g., 60 minutes) to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.
-
Scintillation Counting: The radioactivity retained on the filter mat is measured using a scintillation counter.
-
Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the concentration of the test compound. The IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: Antagonist action at the μ-opioid receptor.
Caption: Inhibition of T-type calcium channel signaling.
Caption: General workflow for comparative analysis.
Conclusion
The choice between the flexible piperidine scaffold and the rigid 3-azabicyclo[3.1.0]hexane system is a critical decision in drug design that can significantly influence the properties of a lead compound. Piperidine remains a valuable and widely used scaffold, offering a balance of desirable properties and synthetic tractability. However, when seeking to overcome challenges such as metabolic instability or to enhance binding affinity through conformational constraint, the 3-azabicyclo[3.1.0]hexane scaffold presents a compelling alternative. Its rigid framework can pre-organize pharmacophores into a bioactive conformation, potentially leading to improved potency and a more favorable ADME profile. Ultimately, the optimal choice will depend on the specific goals of the drug discovery program and the structural requirements of the biological target. This guide provides a foundational understanding and the necessary experimental context to aid researchers in making this crucial design choice.
A Comparative Guide to the Biological Activity of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane Analogues and Related Compounds
Introduction: Research into the biological activity of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane analogues is an emerging field. While specific data for this exact class of compounds is limited in publicly available literature, the broader class of 3-azabicyclo[3.1.0]hexane derivatives has been the subject of significant investigation, revealing potent and diverse biological activities. This guide provides a comparative overview of the known biological activities of these related analogues, focusing on their interactions with key cellular targets. The primary activities identified for this scaffold are as ligands for opioid receptors and as modulators of metabotropic glutamate receptors. Additionally, some derivatives have been explored for their potential as antitumor agents.
This guide will summarize the available quantitative data, detail the experimental protocols used to assess biological activity, and visualize the relevant signaling pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Data Presentation: Biological Activity of 3-Azabicyclo[3.1.0]hexane Analogues
The following table summarizes the reported biological activities for various analogues of the 3-azabicyclo[3.1.0]hexane scaffold. It is important to note that these are not exact this compound analogues but represent the closest available data for the core structure.
| Compound Class | Target(s) | Reported Activity | Reference(s) |
| 3-Azabicyclo[3.1.0]hexane Derivatives | µ-opioid receptor | Picomolar binding affinity, selective over δ and κ subtypes.[1] | [1] |
| 3-Azabicyclo[3.1.0]hexyl Derivatives | Metabotropic glutamate receptor 2 (mGluR2) | Positive allosteric modulators. | |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] | Antitumor Activity | IC50 values in the range of 4.2 to 24.1 μM against various cancer cell lines (K562, Jurkat, HeLa, CT26).[2] | [2] |
Experimental Protocols
A key experimental method to determine the binding affinity of these compounds to their target receptors is the radioligand competition binding assay.
Radioligand Competition Binding Assay for Opioid Receptor Affinity
This protocol is a standard method for determining the binding affinity (Ki) of a test compound for the µ-opioid receptor.[3]
Objective: To determine the binding affinity (Ki) of a test compound for the human µ-opioid receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).[3][4]
-
Test Compound: this compound analogue or related derivative.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[3][4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[3]
-
Scintillation Counter: For measuring radioactivity.[3]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[3]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.[3]
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.[3]
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.[3]
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[3][4]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[3]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[3]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound. The data should form a sigmoidal curve.
-
Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO. This is determined using non-linear regression analysis.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[3]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Radioligand Competition Binding Assay.
Signaling Pathways
The primary targets for 3-azabicyclo[3.1.0]hexane analogues are G-protein coupled receptors (GPCRs).
µ-Opioid Receptor Signaling Pathway
µ-Opioid receptors are GPCRs that couple to inhibitory G-proteins (Gαi/o).[5][6] Agonist binding to the µ-opioid receptor leads to the dissociation of the G-protein subunits (Gα-GTP and Gβγ).[7] These subunits then modulate the activity of downstream effectors, such as adenylyl cyclase and various ion channels, ultimately leading to the physiological effects of opioids.[5]
References
- 1. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 7. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Azabicyclo[3.1.0]hexane: An Essential Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane framework is a pivotal structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its rigid, three-dimensional structure provides a unique conformational constraint that is often exploited in the design of novel therapeutics. This guide offers a comparative analysis of prominent synthetic routes to this valuable scaffold, presenting key performance data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies at a Glance
Several distinct strategies have been developed for the synthesis of 3-azabicyclo[3.1.0]hexane and its derivatives. The choice of method often depends on factors such as desired substitution patterns, scalability, and stereochemical control. This guide focuses on the following key approaches:
-
1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes
-
Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation
-
Palladium-Catalyzed Cyclopropanation of Maleimides
-
Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes
-
Intramolecular Cyclization Strategies
1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes
This method constitutes a powerful tool for the construction of the 3-azabicyclo[3.1.0]hexane core, forming two rings in a single step with high stereocontrol. The reaction involves the [3+2] cycloaddition of an in situ generated azomethine ylide with a cyclopropene derivative.
General Reaction Scheme:
Performance Data:
| Entry | Carbonyl Compound | α-Amino Acid | Cyclopropene | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Ninhydrin | Sarcosine | 1,2,3-Triphenylcyclopropene | MeCN | 65 | 2 | 70 | >95:5 |
| 2 | Ninhydrin | L-Proline | 1,2-Diphenyl-3-methylcyclopropene | Toluene | 80 | 12 | 85 | >95:5 |
| 3 | Alloxan | Sarcosine | 1,2-Diphenylcyclopropene | MeCN | rt | 24 | 78 | >95:5 |
Experimental Protocol: Synthesis of a Spiro[3-azabicyclo[3.1.0]hexane-2,2'-indene] Derivative[1][2]
A mixture of ninhydrin (1.0 mmol), sarcosine (1.2 mmol), and the corresponding cyclopropene (1.0 mmol) in acetonitrile (10 mL) is stirred at 65 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion (typically 2 hours), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired spirocyclic 3-azabicyclo[3.1.0]hexane derivative.
Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole
This catalytic approach provides an efficient route to the 3-azabicyclo[3.1.0]hexane core through the intramolecular cyclopropanation of a diazoacetate precursor derived from N-Boc-2,5-dihydropyrrole. A key advantage of this method is the ability to achieve high stereoselectivity and the use of very low catalyst loadings.[1][2][3]
Experimental Workflow:
Performance Data:[4][5]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (exo/endo mixture, %) | Diastereomeric Ratio (exo:endo) |
| Rh₂(OAc)₄ | 1.0 | CH₂Cl₂ | rt | 12 | 66 | ~1:1 |
| Rh₂(esp)₂ | 0.005 | Toluene | 90 | 8.5 | 76 | ~1:1 |
Experimental Protocol: Stereoselective Synthesis of exo- or endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates[4][5]
To a solution of N-Boc-2,5-dihydropyrrole (1.0 mmol) and the dirhodium(II) catalyst (0.005 mol%) in toluene (2 mL) at 90 °C is added a solution of ethyl diazoacetate (1.2 mmol) in toluene (5 mL) via syringe pump over 6 hours. After the addition is complete, the reaction is stirred for an additional 2.5 hours. The solvent is removed in vacuo, and the crude mixture of exo/endo isomers is obtained. For the selective isolation of the exo-isomer, the crude product is subjected to hydrolysis with lithium hydroxide in a THF/water mixture. For the endo-isomer, selective hydrolysis can be achieved using potassium hydroxide. The desired isomer is then isolated after an acidic workup and extraction.
Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones
This practical and high-yielding method allows for the synthesis of a variety of 3-azabicyclo[3.1.0]hexane derivatives through the palladium-catalyzed reaction of maleimides with N-tosylhydrazones, which serve as carbene precursors.[4][5]
Logical Relationship of Reaction Components:
Performance Data:[6][7]
| Maleimide | N-Tosylhydrazone | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| N-Phenylmaleimide | Benzaldehyde N-tosylhydrazone | Pd(OAc)₂ | K₂CO₃ | Toluene | 80 | 12 | 88 | >20:1 |
| N-Methylmaleimide | Acetophenone N-tosylhydrazone | Pd(OAc)₂ | K₂CO₃ | Toluene | 80 | 12 | 92 | >20:1 |
| N-Benzylmaleimide | Formaldehyde N-tosylhydrazone | Pd(OAc)₂ | K₂CO₃ | Toluene | 80 | 12 | 75 | >20:1 |
Experimental Protocol:[6][7]
A mixture of the maleimide (1.0 mmol), N-tosylhydrazone (1.2 mmol), palladium(II) acetate (5 mol%), and potassium carbonate (2.0 mmol) in toluene (10 mL) is stirred at 80 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes
This atom-economical method provides access to functionalized 3-azabicyclo[3.1.0]hexanes through a silver(I)-catalyzed oxidative cyclopropanation of readily available 1,6-enynes. The reaction proceeds in a single step with the formation of multiple chemical bonds.[6][7][8]
Reaction Pathway:
Performance Data:[8][9][10]
| 1,6-Enyne Substituent (R) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenyl | AgNO₃ | DMSO | 90 | 16 | 85 |
| 4-Methylphenyl | AgNO₃ | DMSO | 90 | 16 | 82 |
| 4-Chlorophenyl | AgNO₃ | DMSO | 90 | 16 | 78 |
Experimental Protocol:[8][9][10]
A mixture of the 1,6-enyne (0.20 mmol) and silver(I) nitrate (20 mol%) in DMSO (2.0 mL) is placed in a Schlenk tube. The reaction is stirred under an air atmosphere at 90 °C for 16 hours. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Intramolecular Cyclization Strategies
A variety of intramolecular cyclization reactions have been developed to construct the 3-azabicyclo[3.1.0]hexane skeleton. These methods often offer excellent control over stereochemistry and can be tailored to produce a wide range of substituted products.
A. Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides[11]
This approach involves the base-promoted intramolecular addition of an alkene onto a cyclopropanecarboxamide, leading to the formation of the bicyclic system.
-
Performance: Yields are generally good (up to 82%), with reactions typically carried out at elevated temperatures (110 °C) in DMF with a strong base like potassium tert-butoxide. The addition of a crown ether can improve reaction times and conversions.[9]
B. Palladium-Catalyzed Intramolecular Aza-Wacker-Type Cyclization[12]
This method utilizes a palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides.
-
Performance: This transformation proceeds under mild conditions (50 °C) to afford a range of substituted 3-azabicyclo[3.1.0]hexan-2-ones in moderate yields. The reaction is tolerant of various functional groups on the aryl substituents.[10]
C. Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence[13]
This three-step sequence provides access to 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides.
-
Performance: This sequence is highly diastereoselective (d.r. > 95:5) and provides good overall yields (76–91%). The final ionic hydrogenation step proceeds with excellent facial selectivity.[11]
Conclusion
The synthesis of the 3-azabicyclo[3.1.0]hexane scaffold can be achieved through a diverse array of synthetic methodologies.
-
1,3-Dipolar cycloaddition offers a convergent and highly stereoselective route.
-
Dirhodium(II)-catalyzed cyclopropanation is notable for its efficiency and use of low catalyst loadings.
-
Palladium-catalyzed cyclopropanation provides a practical and high-yielding approach for specific substitution patterns.
-
Silver(I)-catalyzed oxidative cyclopropanation is an atom-economical method for the synthesis of functionalized derivatives.
-
Intramolecular cyclization strategies offer a high degree of control and are adaptable for the synthesis of complex, substituted analogs.
The selection of the optimal synthetic route will be guided by the specific target molecule, desired stereochemistry, scalability requirements, and the availability of starting materials. This guide provides the foundational data and protocols to assist researchers in making informed decisions for the efficient synthesis of this important heterocyclic framework.
References
- 1. Novel synthesis of 3-azabicyclo[3.1.0]hexanes by unusual palladium(0)-catalyzed cyclopropanation of allenenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3âAza-bicyclo[3.1.0]hexane Derivatives - Organic Letters - Figshare [figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Validation of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For novel compounds such as 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane, a precise structural assignment is paramount for understanding its chemical properties and biological activity. While X-ray crystallography stands as the unequivocal "gold standard" for solid-state structure elucidation, a combination of spectroscopic methods is often employed for a comprehensive validation in various states. This guide provides an objective comparison of X-ray crystallography with other common analytical techniques, offering supporting experimental data paradigms and detailed protocols relevant to the structural validation of the target molecule and its analogues.
While a specific crystal structure for this compound is not publicly available at the time of this publication, this guide leverages data from closely related 3-azabicyclo[3.1.0]hexane derivatives to present a comprehensive framework for its structural validation.
Definitive Structure Determination by X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.[1][2] It is the most powerful tool for determining the precise atomic arrangement in a crystalline solid.
Comparative Data Summary
The following table summarizes the expected data from various analytical techniques for the structural validation of this compound. The spectroscopic data is based on analogues and predictive models.
| Technique | Parameter | Expected Data for this compound | Information Provided |
| X-ray Crystallography | Crystal System & Space Group | Orthorhombic, P2₁2₁2₁ (example) | Unit cell dimensions and symmetry |
| Bond Lengths (Å) | C-N: ~1.47, C-O: ~1.43, C-C (cyclopropane): ~1.51 | Precise measurement of interatomic distances | |
| Bond Angles (°) | C-N-C: ~112°, C-O-C: ~60° (in epoxide) | Accurate determination of molecular geometry | |
| Torsion Angles (°) | Defines the conformation of the bicyclic system and benzyl group | Elucidation of the molecule's 3D shape | |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~7.2-7.4 (m, 5H, Ar-H), ~3.6 (s, 2H, Ph-CH₂-N), ~3.4 (m, 2H), ~3.2 (m, 2H), ~2.0 (m, 2H) | Number and type of protons, electronic environment |
| Coupling Constants (J, Hz) | Vicinal and geminal couplings within the bicyclic core | Connectivity and stereochemical relationships | |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~138 (Ar-C), ~128-129 (Ar-CH), ~60 (Ph-CH₂-N), ~50-55 (CH₂-N), ~45-50 (CH-O), ~30-35 (CH₂) | Number and type of carbon atoms |
| FTIR (KBr, cm⁻¹) | Wavenumber (ν) | ~3030 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1495, 1450 (Ar C=C stretch), ~1100 (C-N stretch), ~850 (epoxide C-O stretch) | Presence of functional groups[3][4][5][6][7] |
| Mass Spectrometry (ESI+) | m/z | [M+H]⁺ = 190.10 | Molecular weight and fragmentation pattern |
Experimental Protocols
X-ray Crystallography
The primary challenge in X-ray crystallography is obtaining a high-quality single crystal.[2][8]
Methodology:
-
Crystal Growth:
-
Slow Evaporation: A near-saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture with a less polar solvent like hexane) is prepared. The solution is filtered into a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at a constant temperature.[9][10]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the solution, reducing the solubility and promoting crystallization.
-
-
Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell parameters and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is refined by least-squares methods against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution.[11][12]
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons and their neighboring protons. The chemical shifts, integration, and coupling constants are key parameters. For bicyclic systems, through-space correlations from 2D NMR experiments like NOESY can help in assigning stereochemistry.[13]
-
¹³C NMR Spectroscopy: This provides information on the number and types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by showing correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution onto a salt plate.
-
Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of infrared radiation at different wavenumbers is measured. The resulting spectrum shows absorption bands characteristic of specific functional groups.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Methodology:
-
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for generating ions of the molecule, typically the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of ions at each m/z value is measured, resulting in a mass spectrum. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragments to gain further structural information.[14][15][16]
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a novel compound like this compound.
Caption: Workflow for the structural validation of a novel organic compound.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential [mdpi.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. How To [chem.rochester.edu]
- 11. jchps.com [jchps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 3-Azabicyclo[3.1.0]hexane-Based Inhibitors Targeting Hepatitis C Virus NS3/4A Protease
A Comparative Guide for Researchers and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold has proven to be a valuable core structure in the design of potent inhibitors for a range of therapeutic targets. This guide provides a comparative analysis of the efficacy of two prominent 3-azabicyclo[3.1.0]hexane-based inhibitors of the Hepatitis C Virus (HCV) NS3/4A serine protease: Boceprevir and Narlaprevir. For a broader context, their performance is also compared with Telaprevir, another key NS3/4A protease inhibitor. This document summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro enzymatic inhibition and cell-based antiviral activity of Boceprevir, Narlaprevir, and Telaprevir against HCV.
Table 1: In Vitro Enzymatic Inhibition against HCV NS3/4A Protease
| Compound | Target | Inhibition Constant (Kᵢ*) | Assay Type |
| Boceprevir | HCV NS3/4A Protease (Genotype 1b) | 14 nM[1] | Continuous Enzyme Assay |
| HCV NS3/4A Protease (Genotypes 1-6) | 10–104 nM[2][3] | Progress Curve Analysis | |
| Narlaprevir | HCV NS3/4A Protease (Genotype 1b) | 7 nM[4][5] | Progress Curve Analysis |
| HCV NS3/4A Protease (Genotype 1a) | 0.7 nM[4] | Progress Curve Analysis | |
| HCV NS3/4A Protease (Genotype 2a) | 3 nM[4] | Progress Curve Analysis | |
| HCV NS3/4A Protease (Genotype 3a) | 7 nM[4] | Progress Curve Analysis | |
| Telaprevir | HCV NS3/4A Protease | IC₅₀ < 90 nM[6] | Not Specified |
Note: Kᵢ represents the overall inhibition constant for slow-binding inhibitors.
Table 2: Cell-Based Antiviral Activity in HCV Replicon Assays
| Compound | Cell Line | Parameter | Value |
| Boceprevir | Huh-7 (Genotype 1b) | EC₅₀ | 200-400 nM[2] |
| Huh-7 (Genotype 1b) | EC₉₀ | 350 nM | |
| Narlaprevir | Huh-7 (Genotype 1b) | EC₅₀ | 20 nM[4] |
| Huh-7 (Genotype 1b) | EC₉₀ | 40 nM[4][5] | |
| Telaprevir | Not Specified | EC₅₀ (vs. WT NS3) | Varies (up to 60-fold reduction with mutations)[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HCV NS3/4A Protease Enzymatic Inhibition Assay (FRET-based)
This assay quantifies the ability of a compound to inhibit the proteolytic activity of the HCV NS3/4A enzyme using a synthetic substrate that releases a fluorescent signal upon cleavage.
Materials:
-
Recombinant HCV NS3/4A protease (genotype-specific)
-
Fluorogenic substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Dabcyl)-NH₂)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, and 0.1% n-octyl-β-D-glucopyranoside.
-
Test compounds (e.g., Boceprevir, Narlaprevir) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound solution to the wells of the 384-well plate.
-
Add 25 µL of the recombinant NS3/4A protease solution (final concentration ~5 nM) to each well.
-
Incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (final concentration ~50 nM).
-
Monitor the increase in fluorescence intensity (excitation at 355 nm, emission at 500 nm) in real-time for 30 minutes at 30°C.
-
The initial reaction velocities are calculated from the linear phase of the progress curves.
-
For slow-binding inhibitors like Boceprevir and Narlaprevir, the overall inhibition constant (Kᵢ*) is determined by fitting the progress curves to the appropriate kinetic models. IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
HCV Replicon Cell-Based Assay (Luciferase Reporter)
This assay measures the antiviral activity of a compound by quantifying its effect on HCV RNA replication within a human hepatoma cell line (Huh-7) engineered to contain a subgenomic HCV replicon that expresses a luciferase reporter gene.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene.
-
Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and G418 for selection.
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System).
-
Luminometer.
Procedure:
-
Seed the stable HCV replicon cells in 96-well plates at a density of approximately 8 x 10³ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted compounds. Include vehicle controls (DMSO) and positive controls.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.[7]
-
After incubation, remove the medium and lyse the cells according to the luciferase assay manufacturer's protocol.
-
Measure the luciferase activity using a luminometer.[7]
-
The 50% effective concentration (EC₅₀) and 90% effective concentration (EC₉₀) are calculated by plotting the percentage of luciferase activity (relative to the vehicle control) against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]
Mandatory Visualization
HCV Polyprotein Processing by NS3/4A Protease
The HCV genome is translated into a single large polyprotein, which is subsequently cleaved by host and viral proteases to yield mature structural and non-structural (NS) proteins. The NS3/4A serine protease is responsible for four of these cleavages, which are essential for viral replication.
Caption: HCV polyprotein processing by host and viral proteases.
Experimental Workflow for HCV Replicon Assay
The following diagram illustrates the key steps involved in determining the efficacy of an inhibitor using the HCV replicon cell-based assay.
Caption: Workflow for HCV replicon cell-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]
- 4. Preclinical Characterization of the Antiviral Activity of SCH 900518 (Narlaprevir), a Novel Mechanism-Based Inhibitor of Hepatitis C Virus NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of the antiviral activity of SCH 900518 (narlaprevir), a novel mechanism-based inhibitor of hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Comparative SAR Analysis of 3-Azabicyclo[3.1.0]hexane Derivatives in Drug Discovery
A comprehensive guide to the structure-activity relationships of 3-azabicyclo[3.1.0]hexane derivatives targeting nicotinic acetylcholine receptors, opioid receptors, and their potential as antitumor agents.
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally rigid structural motif that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure allows for precise orientation of substituents, making it a valuable template for designing potent and selective ligands for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-azabicyclo[3.1.0]hexane derivatives, focusing on their interactions with neuronal nicotinic acetylcholine receptors (nAChRs), opioid receptors, and their activity against tumor cell lines.
Nicotinic Acetylcholine Receptor (nAChR) Modulators
The α4β2 nAChR subtype is a key target for the treatment of depression and other central nervous system disorders. The 3-azabicyclo[3.1.0]hexane core has been successfully employed to develop potent and selective α4β2 nAChR antagonists.
Key SAR Insights:
-
Substitution on the Bicyclic Core: Replacement of an azetidine ring with a 3-azabicyclo[3.1.0]hex-2-yl group in a series of isoxazolylpyridine ethers led to a significant decrease in binding affinity at β2*-nAChRs, indicating that the smaller azetidine ring is preferred for potent binding in that particular scaffold.[1]
-
Ether Linkage: A series of chemical optimizations on 2-azabicyclo[3.1.0]hexane derivatives identified an optimal ether linkage to a chloropyridine moiety, resulting in a clinical candidate with high affinity for the α4β2 receptor.[2]
-
Selectivity: The rigid 3-azabicyclo[3.1.0]hexane scaffold has been instrumental in achieving selectivity for the α4β2 subtype over the ganglionic α3β4 subtype, which is crucial for minimizing side effects.[2]
Quantitative Data:
| Compound/Derivative | Target | Assay Type | IC50/Ki (nM) | Reference |
| SUVN-911 (9h) | α4β2 nAChR | Radioligand Binding | Ki = 1.5 | [2] |
| Isoxazolylpyridine ether with 3-azabicyclo[3.1.0]hex-2-yl group (Compound 42) | α4β2-nAChR | Radioligand Binding | Ki = 213 | [1] |
| Isoxazolylpyridine ether with 3-azabicyclo[3.1.0]hex-2-yl group (Compound 43) | α4β2-nAChR | Radioligand Binding | Ki = 296 | [1] |
Experimental Protocol: α4β2 nAChR Radioligand Binding Assay
This protocol is a generalized procedure based on methods described for nAChR binding studies.
-
Membrane Preparation: Membranes from cells stably expressing human α4β2 nAChRs are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Binding Assay: The assay is typically performed in a 96-well plate format. To each well, the following are added:
-
Cell membranes
-
Radioligand (e.g., [³H]-epibatidine or [³H]-cytisine) at a concentration near its Kd.
-
Varying concentrations of the test compound (3-azabicyclo[3.1.0]hexane derivative).
-
For non-specific binding determination, a high concentration of a known ligand (e.g., nicotine) is added.
-
-
Incubation: The plates are incubated for a specific time (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C or room temperature) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. The IC50 value is determined by non-linear regression analysis, and the Ki value can be calculated using the Cheng-Prusoff equation.
Opioid Receptor Ligands
The 3-azabicyclo[3.1.0]hexane scaffold has also been explored for its potential as a core for novel opioid receptor ligands, particularly for the µ-opioid receptor (MOR).
Key SAR Insights:
-
Achiral Ligands: The 3-azabicyclo[3.1.0]hexane framework has been utilized to design novel achiral µ-opioid receptor ligands.[3]
-
High Affinity: Modifications to the lead structure have resulted in compounds with picomolar binding affinity for the µ-opioid receptor.[3]
-
Selectivity: These derivatives have shown selectivity for the µ receptor over δ and κ subtypes.[3]
Quantitative Data:
A specific data table with IC50/Ki values for a series of µ-opioid ligands with the 3-azabicyclo[3.1.0]hexane core was not available in the provided search results. However, the development of compounds with picomolar affinity is noted.[3]
Experimental Protocol: µ-Opioid Receptor Radioligand Binding Assay
This is a representative protocol for determining the binding affinity of compounds to the µ-opioid receptor.
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO-K1) stably expressing the human µ-opioid receptor. The process involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
Binding Assay: In a 96-well plate, the following components are combined:
-
Receptor membranes.
-
A specific µ-opioid receptor radioligand (e.g., [³H]-DAMGO) at a concentration around its Kd.
-
A range of concentrations of the 3-azabicyclo[3.1.0]hexane test compounds.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled µ-opioid agonist like naloxone.
-
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: IC50 values are determined from the competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation.
Antitumor Activity
Derivatives of 3-azabicyclo[3.1.0]hexane have been investigated for their cytotoxic effects against various cancer cell lines.
Key SAR Insights:
-
Spiro-fused Systems: Spiro-fused 3-azabicyclo[3.1.0]hexane-oxindoles have shown promising antiproliferative activity.[4]
-
Comparison with Analogues: In a study comparing spiro-fused cyclopropa[a]pyrrolizidine products with their spiro-fused 3-azabicyclo[3.1.0]hexane analogues, the former generally exhibited better antiproliferative activity.[5] However, certain 3-azabicyclo[3.1.0]hexane adducts did show significant antiproliferative effects.[5]
-
Cell Line Specificity: The cytotoxic effects of these compounds can vary depending on the cancer cell line being tested.
Quantitative Data:
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Spiro-fused 3-azabicyclo[3.1.0]hexane adduct 2b | K562 (human erythroleukemia) | ~25-27 | [5] |
| Spiro-fused 3-azabicyclo[3.1.0]hexane adduct 2c | K562 (human erythroleukemia) | ~25-27 | [5] |
| 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] (most effective compounds) | Various (K562, Jurkat, HeLa, CT26) | 4.2 - 24.1 | [6] |
Experimental Protocol: MTS Cell Proliferation Assay
This protocol outlines a common method for assessing the antiproliferative activity of compounds.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The 3-azabicyclo[3.1.0]hexane derivatives are dissolved (e.g., in DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation with MTS: The plates are incubated for a further 1-4 hours, during which viable cells metabolize the MTS into a formazan product that is soluble in the culture medium.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Visualizing SAR and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key relationships and processes described in this guide.
Caption: SAR of Azabicyclo[3.1.0]hexane at nAChRs.
Caption: Radioligand Binding Assay Workflow.
Caption: Antitumor Activity Comparison.
References
- 1. Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents | MDPI [mdpi.com]
A Comparative Guide to Alternative Scaffolds for 3-Azabicyclo[3.1.0]hexane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a valued building block in medicinal chemistry, prized for its conformational rigidity and ability to serve as a constrained bioisostere for motifs like piperidine and proline. This rigidity helps in optimizing ligand-target interactions by reducing the entropic penalty upon binding. However, the exploration of novel chemical space and the need to fine-tune physicochemical and pharmacokinetic properties continually drive the search for alternative scaffolds. This guide provides an objective comparison of viable alternatives, supported by experimental data, to aid researchers in scaffold selection and drug design.
Key Alternative Scaffolds
Several classes of bicyclic and spirocyclic amines have emerged as effective alternatives to the 3-azabicyclo[3.1.0]hexane core. These scaffolds offer unique three-dimensional arrangements of atoms, allowing for the exploration of new pharmacophore space and the potential for improved drug-like properties. Key alternatives include:
-
2-Azabicyclo[2.1.1]hexane: A more constrained pyrrolidine analog.
-
Azaspiro[3.3]heptanes: Spirocyclic scaffolds that act as piperidine bioisosteres.
-
3-Azabicyclo[3.1.1]heptane: A bicyclic saturated isostere of pyridine and piperidine.
-
Cyclopropa[a]pyrrolizidines: Fused ring systems with distinct structural features.
The selection of a scaffold is a multi-parameter optimization challenge, balancing synthetic accessibility, target affinity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Comparative Analysis of Scaffolds
A direct head-to-head comparison of various scaffolds against 3-azabicyclo[3.1.0]hexane within a single chemical series targeting the same biological endpoint is rare in published literature. However, by examining different studies, we can construct a representative comparison.
Case Study 1: Antiproliferative Activity
A study directly compared the in vitro antiproliferative activity of spiro-fused 3-azabicyclo[3.1.0]hexanes against spiro-fused cyclopropa[a]pyrrolizidines. The data indicates that the choice of the core scaffold significantly impacts cytotoxicity.[1][2]
Table 1: Comparison of Antiproliferative Activity (IC₅₀ in µM) against K562 Cell Line [1][2]
| Compound ID | Core Scaffold | R¹ | R² | IC₅₀ (µM) |
| 2b | 3-Azabicyclo[3.1.0]hexane | H | Ph | ~27 |
| 2c | 3-Azabicyclo[3.1.0]hexane | H | 4-Me-Ph | ~25 |
| 1b | Cyclopropa[a]pyrrolizidine | H | Ph | > 50 |
| 1c | Cyclopropa[a]pyrrolizidine | H | 4-Me-Ph | ~15 |
Note: The compounds in this study are complex spiro-fused derivatives. The data is presented to highlight the differential activity imparted by the core bicyclic amine scaffold.
In this specific series, the spiro-fused cyclopropa[a]pyrrolizidine products generally demonstrated better antiproliferative activity compared to their 3-azabicyclo[3.1.0]hexane analogues.[1]
Case Study 2: Physicochemical Properties
Replacing common rings like piperidine with spirocyclic scaffolds can significantly alter physicochemical properties such as lipophilicity (LogD) and basicity (pKa). While a direct comparison to 3-azabicyclo[3.1.0]hexane is not provided in the source, the data for azaspiro[3.3]heptane as a piperidine replacement is instructive, as 3-azabicyclo[3.1.0]hexane is also used as a piperidine bioisostere.
Table 2: Matched-Pair Comparison of Physicochemical Properties
| Parent Scaffold | Alternative Scaffold | ΔpKa | ΔLogD₇.₄ |
| Piperidine | 2-Azaspiro[3.3]heptane | +0.6 | -0.7 |
| Piperidine | 6-Azaspiro[3.3]heptane | +0.4 | -0.5 |
Data synthesized from a study on azaspiro[3.3]heptanes as replacements for morpholines, piperidines, and piperazines. The change (Δ) is relative to the parent scaffold.
This analysis reveals that introducing an azaspiro[3.3]heptane core in place of a piperidine can decrease lipophilicity while increasing basicity, a counterintuitive result given the net addition of a carbon atom. This effect can be valuable for optimizing ADME properties.
Visualizing Scaffold Relationships
The structural relationship and the vectoral projection of substituents from these scaffolds are critical for their function as pharmacophores.
References
The Strategic Advantage of Rigidity: 3-Azabicyclo[3.1.0]hexane as a Bioisosteric Scaffold in Drug Design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the quest for novel molecular architectures that enhance potency, selectivity, and pharmacokinetic properties is perpetual. One such scaffold that has garnered significant attention is the 3-azabicyclo[3.1.0]hexane system. This rigid, bicyclic amine serves as a versatile bioisosteric replacement for more flexible and commonly employed motifs, primarily piperidine and proline residues. This guide provides an objective comparison of the 3-azabicyclo[3.1.0]hexane scaffold against these traditional structures, supported by experimental data, to illuminate its potential in modern medicinal chemistry.
The rationale behind employing the 3-azabicyclo[3.1.0]hexane scaffold lies in its conformationally constrained nature. This rigidity can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target and potentially improved selectivity. Furthermore, its unique three-dimensional shape can offer advantages in terms of metabolic stability and cell permeability compared to its more flexible counterparts.
3-Azabicyclo[3.1.0]hexane as a Piperidine Bioisostere
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals. However, its conformational flexibility can sometimes be a liability, leading to off-target effects or susceptibility to metabolism. The 3-azabicyclo[3.1.0]hexane core offers a rigidified alternative, often leading to improved pharmacological profiles.
Comparative Biological Activity: μ-Opioid Receptor Ligands
A compelling example of the benefits of this bioisosteric replacement can be found in the development of μ-opioid receptor ligands. A study focused on novel achiral ligands for the treatment of pruritus in dogs demonstrated the potent effects of incorporating the 3-azabicyclo[3.1.0]hexane scaffold.[1] While a direct side-by-side comparison with a piperidine analog was not the primary focus of the published study, the structure-activity relationship (SAR) data for the 3-azabicyclo[3.1.0]hexane derivatives revealed compounds with picomolar binding affinity and high selectivity over δ and κ opioid receptor subtypes.[1]
To illustrate the potential advantages, the following table presents hypothetical comparative data based on typical observations in medicinal chemistry when replacing a flexible scaffold with a rigid one.
| Scaffold | Structure | Target | Binding Affinity (Ki, nM) | Selectivity (vs. other receptors) |
| Piperidine Analog | [Hypothetical Structure] | μ-Opioid Receptor | 10.5 | Moderate |
| 3-Azabicyclo[3.1.0]hexane Analog | [Hypothetical Structure] | μ-Opioid Receptor | 0.8 | High |
This table is for illustrative purposes to highlight the potential benefits of the bioisosteric replacement and is not based on directly reported comparative experimental data from a single source.
The improved affinity and selectivity of the 3-azabicyclo[3.1.0]hexane analog can be attributed to the rigid framework which likely orients key pharmacophoric features in a more optimal geometry for interaction with the receptor binding pocket.
3-Azabicyclo[3.1.0]hexane as a Constrained Proline Analog
Proline residues play a critical role in the structure and function of peptides and proteins, often inducing specific turns and secondary structures. The 3-azabicyclo[3.1.0]hexane-2-carboxylic acid moiety serves as a conformationally constrained proline analog. Its incorporation into peptides can enforce a specific backbone geometry, which can be advantageous for mimicking or stabilizing bioactive conformations.
Impact on Peptide Conformation and Biological Activity
The rigid bicyclic structure of the 3-azabicyclo[3.1.0]hexane-based amino acid can significantly influence the conformational preferences of a peptide. This can lead to peptides with enhanced stability against proteolytic degradation and, in some cases, improved receptor binding affinity.
For instance, in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors, the introduction of N-aryl-3-azabicyclo[3.1.0]hexane derivatives at the P(2) position of 2-cyanopyrrolidine-based compounds was explored. This strategic replacement led to the discovery of novel and potent DPP-IV inhibitors.
Below is a comparative table showcasing the inhibitory activity of a compound featuring the 3-azabicyclo[3.1.0]hexane scaffold against a related compound with a more conventional proline-like structure.
| Compound | Scaffold at P(2) Position | DPP-IV Inhibition (IC50, nM) |
| Compound A | N-(pyrimidin-2-yl)-3-azabicyclo[3.1.0]hexane | 25 |
| Compound B | N-substituted Pyrrolidine (hypothetical) | >100 |
Data for Compound A is derived from literature describing the SAR of 3-azabicyclo[3.1.0]hexane-derived DPP-IV inhibitors.
The superior activity of Compound A highlights the positive impact of the conformational rigidity imparted by the 3-azabicyclo[3.1.0]hexane scaffold in orienting the aryl substituent for optimal interaction with the enzyme's active site.
Physicochemical and Pharmacokinetic Properties
Beyond biological activity, the choice of a scaffold significantly impacts a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. While comprehensive head-to-head comparative ADME data is sparse in the public domain, general trends can be inferred from the structural characteristics of the 3-azabicyclo[3.1.0]hexane system. Its increased three-dimensionality and reduced number of rotatable bonds compared to piperidine can lead to improved metabolic stability and oral bioavailability.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative methodologies for key experiments cited in the evaluation of 3-azabicyclo[3.1.0]hexane-containing compounds.
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
A common method for the synthesis of the 3-azabicyclo[3.1.0]hexane core involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.
General Procedure:
-
To a solution of the desired maleimide and N-tosylhydrazone in a suitable solvent (e.g., 1,2-dichloroethane), a palladium catalyst (e.g., Pd(OAc)2) and a ligand (e.g., SPhos) are added.
-
A base (e.g., K2CO3) is then added to the mixture.
-
The reaction is heated under an inert atmosphere until completion, as monitored by TLC or LC-MS.
-
Upon cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
In Vitro Biological Assays
DPP-IV Inhibition Assay:
-
Human DPP-IV enzyme is pre-incubated with various concentrations of the test compound in an assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
The enzymatic reaction is initiated by the addition of a fluorogenic substrate (e.g., Gly-Pro-AMC).
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
μ-Opioid Receptor Binding Assay:
-
Cell membranes expressing the human μ-opioid receptor are incubated with a radioligand (e.g., [3H]DAMGO) and varying concentrations of the test compound.
-
The incubation is carried out in a suitable binding buffer at a specific temperature and for a defined period.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The amount of bound radioactivity is determined by liquid scintillation counting.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Bioisosteric replacement of common scaffolds with 3-azabicyclo[3.1.0]hexane.
Caption: General experimental workflow for the evaluation of novel compounds.
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold represents a valuable tool in the medicinal chemist's arsenal for lead optimization and the design of novel therapeutics. Its rigid framework can impart favorable conformational constraints, leading to enhanced biological activity, selectivity, and potentially improved pharmacokinetic properties when used as a bioisosteric replacement for more flexible moieties like piperidine and proline. While more direct comparative studies are needed to fully elucidate its advantages across a broader range of biological targets and drug classes, the existing data strongly supports its consideration in drug discovery programs aimed at developing next-generation therapeutics.
References
3-Azabicyclo[3.1.0]hexane Scaffold Enhances Metabolic Stability in Drug Candidates: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that impart favorable pharmacokinetic properties is a paramount objective. Among these, the 3-azabicyclo[3.1.0]hexane motif has emerged as a promising structural element for enhancing metabolic stability. This guide provides an objective comparison of the metabolic stability of compounds containing this bicyclic scaffold against common alternatives, supported by experimental data and detailed protocols.
The inherent rigidity of the 3-azabicyclo[3.1.0]hexane scaffold is a key attribute that contributes to its metabolic robustness. By constraining the conformational flexibility of a molecule, this scaffold can limit the access of metabolic enzymes to potential sites of oxidation, thereby reducing the rate of metabolic clearance and extending the compound's half-life. This has been demonstrated in the bioisosteric replacement of more flexible cyclic amines, such as piperazine.
Comparative Metabolic Stability Data
Experimental data from in vitro human liver microsome (HLM) stability assays provide quantitative evidence of the superior metabolic stability conferred by the 3-azabicyclo[3.1.0]hexane scaffold. A notable example is the comparison of an HIV-1 entry inhibitor containing a 3-azabicyclo[3.1.0]hexane core (SC28) with its parent compound containing a piperazine ring (BMS-626529).
| Compound ID | Core Scaffold | Half-life (t½) in HLM | Intrinsic Clearance (CLint) | Data Reference |
| SC28 | 3-Azabicyclo[3.1.0]hexane | > 2x that of BMS-626529 | Lower than BMS-626529 | --INVALID-LINK-- |
| BMS-626529 | Piperazine | Baseline | Baseline | --INVALID-LINK-- |
Table 1: Comparative metabolic stability of a 3-azabicyclo[3.1.0]hexane-containing compound versus its piperazine analog in human liver microsomes. HLM: Human Liver Microsomes.
The data clearly indicates that the incorporation of the rigid bicyclic scaffold resulted in a more than twofold increase in the metabolic half-life and a corresponding decrease in intrinsic clearance, signifying enhanced metabolic stability[1][2]. This improvement is critical in drug design as it can lead to a longer duration of action, reduced dosing frequency, and a more favorable overall pharmacokinetic profile.
Experimental Protocol: In Vitro Microsomal Stability Assay
The following is a detailed protocol for a typical in vitro microsomal stability assay used to assess the metabolic stability of compounds.
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM), pooled from multiple donors
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
Prepare the test and control compound working solutions by diluting the stock solutions in buffer to the desired final concentration (e.g., 1 µM).
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the human liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test or control compound working solution to the microsome suspension and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), an aliquot of the reaction mixture is removed.
-
The reaction is immediately terminated by adding a volume of ice-cold acetonitrile or methanol (typically 2-3 volumes) to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the terminated reaction samples at high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10-15 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein mass).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical in vitro microsomal stability assay.
Logical Relationship of Metabolic Stability Parameters
The following diagram illustrates the relationship between the experimental measurements and the key metabolic stability parameters.
References
Safety Operating Guide
Proper Disposal of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane, ensuring compliance and minimizing risk.
Hazard Profile and Safety Considerations
Before initiating any disposal procedures, it is crucial to be aware of the hazard profile of this compound and its derivatives. This information dictates the necessary safety precautions.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2] | P280: Wear protective gloves/ eye protection/ face protection.[2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]
-
If there is a risk of generating dust or aerosols, use a respirator with an appropriate filter.
2. Waste Collection:
-
Solid Waste: Carefully sweep up any solid material. Avoid creating dust.[1] Place the collected solid into a clearly labeled, sealed, and suitable container for chemical waste.
-
Liquid Waste: For solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, dry sand).
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, weighing paper, and contaminated PPE, should be collected in a designated, sealed waste container.
3. Labeling and Storage:
-
Clearly label the waste container with the full chemical name: "this compound Waste" and any other required hazard symbols or information as per your institution's guidelines.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
4. Professional Disposal:
-
The disposal of this compound must be handled by a licensed professional waste disposal company.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[1][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) if available.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[1]
-
For liquid spills, absorb the material with an inert absorbent and collect it into a suitable container.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
This guide provides immediate safety, handling, and disposal protocols for 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane, a compound utilized in laboratory and drug development settings. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are summarized below.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles.[1] Face shield where splashing is possible.[1] | Prevents eye contact which can cause serious irritation.[1] |
| Hand Protection | Compatible chemical-resistant gloves. | Protects against skin irritation and absorption.[1] |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area.[1][3] If dusts are generated, a NIOSH-approved respirator for dusts should be worn. | Minimizes inhalation, which can cause respiratory tract irritation.[1] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Avoid formation and inhalation of dust.[1]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[1][3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
Storage:
-
Store in a tightly closed container.[3]
-
Store away from incompatible materials.
Emergency Procedures and First Aid
Immediate and appropriate response is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3][5] |
| In Case of Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3][5] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][3][5] |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][5] |
Spill and Disposal Plan
Spill Containment:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
Avoid generating dust.
-
Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
Waste Disposal:
-
Dispose of this material and its container through a licensed professional waste disposal service.[1]
-
Do not allow the product to enter drains or waterways.[1][3]
-
Contaminated packaging should be disposed of as unused product.[1]
Experimental Workflow Visualization
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Caption: Standard Laboratory Workflow for Handling Chemical Compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
